molecular formula C9H6BrNO B171895 6-Bromoquinolin-8-ol CAS No. 139399-64-7

6-Bromoquinolin-8-ol

货号: B171895
CAS 编号: 139399-64-7
分子量: 224.05 g/mol
InChI 键: IMUJTAIQEBHAMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromoquinolin-8-ol is a privileged chemical scaffold in medicinal chemistry, serving as a versatile building block for developing novel therapeutic agents. Its core structure is integral to compounds with demonstrated anticancer activity, functioning through mechanisms such as the inhibition of topoisomerase I, a critical enzyme for DNA replication and repair . Research highlights the potential of brominated 8-hydroxyquinoline derivatives to induce apoptosis and exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HT29 (colon adenocarcinoma) . Furthermore, this synthon is valuable in antiviral research, as structurally related 8-hydroxyquinoline derivatives have shown potent inhibitory activity against viruses such as dengue virus serotype 2 (DENV2) and H5N1 avian influenza . The molecular framework also allows for the development of antibacterial agents, particularly through structural modifications that target bacterial cell division proteins . The presence of both bromine and hydroxyl groups on the quinoline ring makes it a versatile intermediate for further functionalization, enabling the creation of diverse compound libraries for screening against biological targets like Cathepsin B and MetAP2, which are implicated in tumor invasion and angiogenesis .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-9(6)8(12)5-7/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUJTAIQEBHAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327642
Record name 6-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139399-64-7
Record name 6-Bromo-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139399-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinolin-8-ol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromoquinolin-8-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse biological activities. This document delves into its chemical and physical properties, molecular structure, synthesis, and key applications, offering field-proven insights for its use in research and development.

Core Molecular and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₆BrNO.[1] Its structure consists of a quinoline ring system brominated at the 6-position with a hydroxyl group at the 8-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Melting Point 138-139 °C[1]
Appearance Solid[2]
Purity Typically ≥98%[2]
Storage Temperature 2-8°C, under nitrogen[2]

Note: Some properties, such as boiling point and density, are often predicted and should be confirmed experimentally.

Molecular Structure and Spectroscopic Analysis

The unique arrangement of the bromine atom and the hydroxyl group on the quinoline scaffold dictates the molecule's electronic properties and its interactions with biological targets.

Caption: 2D structure of this compound.

Spectroscopic Data (Predicted and Analog-Based)

Mass Spectrometry: The predicted mass spectrum for this compound shows a molecular ion peak [M+H]⁺ at m/z 223.97057.[3] The presence of a bromine atom will result in a characteristic isotopic pattern with peaks at M and M+2 of nearly equal intensity.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region), and the C-Br stretch (typically below 800 cm⁻¹).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinoline ring. The carbons attached to the bromine and hydroxyl groups will show characteristic shifts.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the demethylation of its precursor, 6-bromo-8-methoxyquinoline. This reaction is typically achieved using a strong acid, such as hydrobromic acid (HBr).

synthesis_workflow start 6-Bromo-8-methoxyquinoline process Reflux start->process Add reagent 48% Hydrobromic Acid (HBr) reagent->process Reactant workup Neutralization (e.g., NaOH) Extraction (e.g., Ethyl Acetate) process->workup Cool and Quench purification Column Chromatography or Recrystallization workup->purification Crude Product product This compound purification->product Purified Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Demethylation of 6-Bromo-8-methoxyquinoline

This protocol is based on established procedures for aryl methyl ether cleavage.[5]

Materials:

  • 6-Bromo-8-methoxyquinoline

  • 48% Hydrobromic acid (HBr)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-bromo-8-methoxyquinoline.

  • Addition of HBr: Carefully add an excess of 48% hydrobromic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux (typically around 120-130°C) and maintain for several hours (e.g., 3-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Self-Validation: The purity and identity of the final product should be confirmed by melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).

Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The presence of a bromine atom at the 6-position and a hydroxyl group at the 8-position makes this compound a versatile building block for the synthesis of novel therapeutic agents.[8]

Anticancer Potential

Numerous studies have demonstrated the anticancer activity of bromo- and hydroxy-substituted quinolines.[9] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways in cancer cells.[10] The 8-hydroxyquinoline moiety is a known metal chelator, and this property can be exploited to disrupt metal homeostasis in cancer cells, leading to cytotoxicity.[11] Derivatives of this compound are promising candidates for evaluation as anticancer agents.[6][8]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its antibacterial and antifungal properties.[4] Bromo-substituted quinolines have also been investigated for their antimicrobial efficacy.[12] Therefore, this compound and its derivatives are of significant interest for the development of new antimicrobial drugs to combat resistant pathogens.[8][10]

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[13][14]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[13][14]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.[13][14]

First Aid Measures:

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[14]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[14]

  • Inhalation: If inhaled, move the person to fresh air.[14]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical attention if you feel unwell.[14]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[14]

  • For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[2]

Conclusion

This compound is a valuable heterocyclic compound with a promising future in drug discovery and materials science. Its unique chemical structure provides a versatile platform for the synthesis of novel molecules with potent biological activities. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this intriguing molecule. Further exploration of its biological activities and the development of its derivatives are warranted to fully unlock its therapeutic potential.

References

  • Thermo Fisher Scientific. (2024).
  • PubChem. 6-bromoquinoline. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025).
  • MedChemExpress. (2025).
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 28(10), 4078.
  • PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information.
  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • NIST. Quinoline, 6-bromo-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
  • PubChemLite. This compound (C9H6BrNO).
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043.
  • BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties.
  • NIST. Quinoline, 6-bromo- Mass Spectrum. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.
  • PYG Lifesciences. (2025). 6-Bromoquinazolin-4-ol: Chemical Properties and Synthesis Routes for R&D.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 844-852.
  • El-Gohary, N. S., & Shaaban, M. I. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4163-4169.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • BenchChem. (2025). Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information.
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • University of Colorado Boulder. Department of Chemistry and Biochemistry. Infrared Spectroscopy.
  • Osarumwense, P. O., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h).
  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information.
  • BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
  • PubMed. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. Journal of Heterocyclic Chemistry, 21(3), 693-696.
  • BenchChem. (2025). Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)
  • ResearchGate. What demethylating reagent do you suggest?
  • The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7, 51333-51340.
  • Chem-Station. (2024). O-Demethylation.

Sources

An In-depth Technical Guide to the Physical Characteristics of 6-Bromo-8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical characteristics of 6-bromo-8-hydroxyquinoline. In light of the limited publicly available experimental data for this specific isomer, this document establishes a predictive and comparative framework grounded in the known properties of closely related bromo-substituted 8-hydroxyquinoline analogs. It offers detailed, field-proven methodologies for the experimental determination of key physical properties, including melting point, solubility, and spectroscopic signatures (UV-Vis, IR, and NMR). This guide is intended for researchers, scientists, and drug development professionals, providing both a summary of existing knowledge and a practical manual for the empirical characterization of this compound.

Introduction and Context

8-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their potent biological activities and metal-chelating properties.[1][2] The introduction of a bromine substituent onto the quinoline scaffold can significantly modulate these properties, influencing factors such as lipophilicity, metabolic stability, and target-binding affinity. While isomers such as 5-bromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline are well-documented, 6-bromo-8-hydroxyquinoline remains a less-characterized member of this family. The synthesis of its methylated derivative, 6-bromo-8-methoxyquinoline, confirms its existence as a stable chemical entity.[3] This guide aims to bridge the current knowledge gap by providing a robust framework for its physical characterization.

General Physicochemical Properties: A Comparative Analysis

Property5-Bromo-8-hydroxyquinoline7-Bromo-8-hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline6-Bromo-8-hydroxyquinoline (Predicted)
CAS Number 1198-14-7[4]521-74-4 (for 5,7-dibromo)521-74-4Not assigned
Molecular Formula C₉H₆BrNO[4]C₉H₆BrNOC₉H₅Br₂NOC₉H₆BrNO
Molecular Weight 224.05 g/mol [4]224.05 g/mol 302.95 g/mol 224.05 g/mol
Appearance White to orange to green powder/crystal[5]-White to light orange to yellow powder/crystalLikely a crystalline solid, color may vary from off-white to yellow.
Melting Point 127 °C[4]138-139 °C[6]197-203 °CExpected to be a distinct value, likely between that of the 5- and 7-bromo isomers.
Solubility Soluble in many organic solvents.Soluble in many organic solvents.Soluble in concentrated acid, benzene, ether, and carbon disulfide; ethanol-soluble; almost insoluble in water and dilute acid.Predicted to be soluble in polar aprotic and some polar protic organic solvents; likely poorly soluble in water.

Experimental Protocols for Physical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of 6-bromo-8-hydroxyquinoline.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the 6-bromo-8-hydroxyquinoline sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (completion of melting). This range is the melting point of the sample.

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Profile Determination

Understanding the solubility of 6-bromo-8-hydroxyquinoline is crucial for its use in synthesis, purification, and formulation. A qualitative assessment can be followed by a quantitative determination using the shake-flask method.[7]

Protocol: Qualitative Solubility Assessment

  • Sample Preparation: Place approximately 10 mg of 6-bromo-8-hydroxyquinoline into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in small portions.

  • Observation: After each addition, vortex or shake the tube vigorously. Observe if the solid dissolves completely.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of 6-bromo-8-hydroxyquinoline to a known volume of the desired solvent in a sealed flask.

  • Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifugation can be used to accelerate the separation of the solid from the supernatant.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

Workflow for Solubility Assessment

SolubilityWorkflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Determination (Shake-Flask) Qual_Start Add ~10mg of sample to test tubes Qual_Solvent Add 1mL of various solvents Qual_Start->Qual_Solvent Qual_Observe Vortex and Observe Qual_Solvent->Qual_Observe Qual_Classify Classify as Soluble, Sparingly Soluble, or Insoluble Qual_Observe->Qual_Classify Quant_Start Add excess sample to known volume of solvent Qual_Classify->Quant_Start Select Solvents Quant_Equilibrate Agitate at constant temp (24-48h) Quant_Start->Quant_Equilibrate Quant_Separate Centrifuge and/or settle Quant_Equilibrate->Quant_Separate Quant_Filter Filter supernatant Quant_Separate->Quant_Filter Quant_Analyze Analyze by HPLC or UV-Vis Quant_Filter->Quant_Analyze Quant_Calculate Calculate Solubility (mg/mL) Quant_Analyze->Quant_Calculate End End: Solubility Profile Quant_Calculate->End Start Start: Pure Sample Start->Qual_Start

Caption: Systematic workflow for solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 6-bromo-8-hydroxyquinoline.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 6-bromo-8-hydroxyquinoline is expected to show characteristic absorption bands arising from π → π* transitions within the quinoline aromatic system.

Predicted Spectral Features: Based on the UV spectrum of 8-hydroxyquinoline, which exhibits absorption maxima around 250 nm and 300-320 nm, the spectrum of 6-bromo-8-hydroxyquinoline is expected to show similar absorption bands. The bromo substituent may cause a slight bathochromic (red) shift in these maxima.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of 6-bromo-8-hydroxyquinoline in a UV-grade solvent (e.g., ethanol or methanol). Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: Place the sample solution in the spectrophotometer and record the absorbance from approximately 200 to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Spectral Features:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): A series of sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 6-bromo-8-hydroxyquinoline sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 6-bromo-8-hydroxyquinoline. The predicted chemical shifts are based on the known spectra of 6-bromoquinoline and 8-hydroxyquinoline.

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • The spectrum is expected to show distinct signals for the aromatic protons. The proton at position 7 will likely appear as a singlet or a narrow doublet. The protons on the pyridine ring (H-2, H-3, H-4) will show characteristic coupling patterns. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • The spectrum will show nine distinct signals for the carbon atoms of the quinoline ring. The carbon bearing the bromine (C-6) and the carbon bearing the hydroxyl group (C-8) will be significantly shifted compared to unsubstituted quinoline.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of 6-bromo-8-hydroxyquinoline for ¹H NMR (or 50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a standard one-pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of approximately 0 to 160 ppm.

    • Use a proton-decoupled pulse sequence. A longer relaxation delay and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the acquired data using a Fourier transform. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal (0.00 ppm).

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-bromo-8-hydroxyquinoline is not available. However, based on the data for related compounds such as 6-bromoquinoline and 8-hydroxyquinoline, the following precautions should be taken:

  • Hazard Classification: Assumed to be harmful if swallowed, and may cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

While direct experimental data on the physical characteristics of 6-bromo-8-hydroxyquinoline are limited, this guide provides a comprehensive framework for its characterization. Through comparative analysis with its isomers and the application of standardized experimental protocols, researchers can systematically determine its physical properties. The predictive spectral information and detailed methodologies outlined herein serve as a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of novel 8-hydroxyquinoline derivatives, fostering further research and development in this important class of compounds.

References

  • Ökten, S., Çakmak, O., & Erenler, R. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline.
  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
  • BenchChem. (2025). Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers.
  • Sigma-Aldrich. (2024).
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Fisher Scientific. (n.d.). CAS RN 1198-14-7.
  • Thermo Fisher Scientific. (2025).
  • MedChemExpress. (2025).
  • Dore, T. M., et al. (2009). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society.
  • TCI Chemicals. (n.d.). 5,7-Dibromo-8-hydroxyquinoline | 521-74-4.
  • ResearchGate. (2023). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
  • ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001565).
  • Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
  • ChemicalBook. (n.d.). 5,7-DIBROMO-8-HYDROXYQUINOLINE(521-74-4) IR Spectrum.
  • ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.
  • ChemBK. (n.d.). 5-bromo-8-hydroxyquinoline - Physico-chemical Properties.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline.
  • SciSpace. (2014).
  • NIST. (n.d.). 8-Hydroxyquinoline - the NIST WebBook.
  • TCI AMERICA. (n.d.). 5-Bromo-8-hydroxyquinoline 1198-14-7.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.
  • BenchChem. (2025). 6-Bromoquinoline-8-carbonitrile chemical properties.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) IR Spectrum.
  • MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • ChemicalBook. (n.d.). 8-Hydroxyquinoline.
  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline.
  • Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY.
  • ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....

Sources

6-Bromoquinolin-8-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromoquinolin-8-ol

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, and applications, grounded in authoritative scientific principles.

Introduction and Core Properties

This compound is a heterocyclic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and presence in numerous biologically active molecules.[1][2] The introduction of a bromine atom at the 6-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, significantly enhancing its utility as a versatile building block in the development of novel therapeutics and functional materials.[2]

Key Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
CAS Number 139399-64-7[3]
IUPAC Name This compound
Synonyms 6-Bromo-8-quinolinol, 8-Quinolinol, 6-bromo-[3]
Melting Point 138-139 °C[3]
Boiling Point 363.2 ± 22.0 °C (Predicted)[3]
Density 1.705 ± 0.06 g/cm³ (Predicted)[3]
Molecular Structure

The structure of this compound features a quinoline ring system with a hydroxyl group at position 8 and a bromine atom at position 6. This specific arrangement is critical to its chemical reactivity and biological function.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The synthesis of this compound can be effectively achieved via the demethylation of its precursor, 6-Bromo-8-methoxyquinoline. This reaction is a classic example of an ether cleavage, a fundamental transformation in organic synthesis.

Synthetic Workflow: Ether Demethylation

The choice of a strong acid like hydrobromic acid (HBr) is crucial for this transformation. HBr serves a dual purpose: the proton (H⁺) protonates the ether oxygen, making it a better leaving group, and the bromide ion (Br⁻) acts as the nucleophile to cleave the methyl-oxygen bond. The high temperature (reflux) provides the necessary activation energy for the reaction to proceed efficiently.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of this compound.[3] It is designed to be self-validating, with clear steps for reaction, work-up, and purification.

Materials:

  • 6-Bromo-8-methoxyquinoline

  • 48% Hydrobromic acid (HBr) solution

  • 2M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 6-Bromo-8-methoxyquinoline (1.0 eq) and 48% HBr solution (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

  • Heating: Stir the mixture and heat to 145 °C. Maintain this temperature under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 2M NaOH solution until the pH of the mixture is neutral (pH ≈ 7).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable compound in several scientific domains.

Medicinal Chemistry and Drug Discovery

The 8-hydroxyquinoline core is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, antifungal, and anti-neurodegenerative properties.[1][4] These activities are often attributed to the scaffold's ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogens or cancer cells.[2] The bromine atom at the C-6 position allows for the strategic development of new derivatives through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of structure-activity relationships (SAR) by introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2][5]

Material Science and Analytical Chemistry

Beyond medicine, 8-hydroxyquinoline derivatives are utilized as fluorescent chemosensors for metal ion detection and as electron carriers in organic light-emitting diodes (OLEDs).[4] The bromo-substituent can be used to tune the electronic properties of the molecule or to anchor it to polymer backbones, facilitating the creation of advanced functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds like 8-Hydroxyquinoline and 6-Bromoquinoline should be used to guide handling procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]

    • Ingestion: If swallowed, seek immediate medical advice.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7]

References

  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
  • Al-Harthy, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

An In-Depth Technical Guide to the Skraup Synthesis of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 6-bromoquinoline, a valuable building block in medicinal chemistry, via the Skraup reaction.[1] Intended for researchers, scientists, and drug development professionals, this document details the reaction mechanism, offers step-by-step experimental protocols, and discusses critical process parameters and safety considerations.

Introduction: The Significance of the Quinoline Scaffold

Quinolines and their derivatives are a cornerstone in the development of synthetic pharmaceuticals and are present in numerous natural products with a wide array of biological activities.[1][2] The 6-bromoquinoline scaffold, in particular, serves as a key intermediate in the synthesis of various biologically active molecules, making its efficient and reliable synthesis a topic of significant interest.[1][3]

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a fundamental and widely utilized method for constructing the quinoline ring system.[1][4] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1][5]

The Skraup Synthesis: Mechanism and Rationale

The Skraup reaction is a powerful tool for the synthesis of quinolines, proceeding through a series of well-established steps.[5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall reaction for the synthesis of 6-bromoquinoline from 4-bromoaniline is as follows:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline [1]

The key mechanistic steps are:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][6] This is a critical initiation step, as acrolein is the electrophilic partner in the subsequent reaction.

  • Michael Addition: The amino group of 4-bromoaniline performs a conjugate (Michael) addition to the acrolein.[1][5] This nucleophilic attack forms a β-anilinopropionaldehyde intermediate.

  • Cyclization: The intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution. This ring-closing step forms a dihydroquinoline derivative.[1]

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic 6-bromoquinoline.[1] An oxidizing agent is required to facilitate this aromatization.

The Role of the Oxidizing Agent

A variety of oxidizing agents can be employed in the Skraup synthesis. Historically, arsenic acid was used, which resulted in a less violent reaction compared to nitrobenzene.[4][7] However, due to the toxicity of arsenic compounds, other oxidizing agents are now more common. Nitrobenzene can serve as both a solvent and the oxidizing agent.[4] In some cases, concentrated sulfuric acid at high temperatures can also facilitate the final oxidation step.[1]

Experimental Protocol: Synthesis of 6-Bromoquinoline

This section provides a detailed, step-by-step methodology for the synthesis of 6-bromoquinoline.

Materials and Equipment
  • 4-Bromoaniline

  • Anhydrous glycerol

  • Concentrated sulfuric acid (H₂SO₄)

  • Oxidizing agent (e.g., arsenic acid or nitrobenzene)

  • Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Reaction Setup and Procedure
  • Initial Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, combine 4-bromoaniline, concentrated sulfuric acid, and the chosen oxidizing agent.[1]

  • Heating: With stirring, heat the mixture to 140-145°C.[1][8]

  • Glycerol Addition: Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over a period of time, ensuring the reaction temperature is maintained.[1] The reaction is exothermic, and careful control of the addition rate is crucial to prevent the reaction from becoming too vigorous.[5][9]

  • Reaction Time: After the glycerol addition is complete, continue to heat the mixture for approximately 3 hours.[1][8]

Work-up and Purification
  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralization: Slowly and cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is between 6 and 7.[8] This step should be performed with external cooling to manage the heat generated.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).[1] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[1] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.[1]

  • Purification: The crude product, which is typically a black solid, can be further purified by vacuum distillation.[8] Collect the fraction that boils at 150-155°C under a vacuum of ≤15mmHg.[8] The purity of the final product should be assessed by methods such as HPLC.

Quantitative Data Summary

ParameterValueReference
Starting Material4-Bromoaniline[1]
Key ReagentsGlycerol, H₂SO₄, Oxidizing Agent[1]
Reaction Temperature140-145°C[1][8]
Reaction Time3 hours[1][8]
Crude Purity (before distillation)~87.3%[8]
Final Purity (after distillation)>98%[8]
Distillation Conditions150-155°C / ≤15mmHg[8]

Safety Considerations and Best Practices

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[5][9] Adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Fume Hood: The entire reaction should be conducted in a well-ventilated fume hood.[5][9]

  • Temperature Control: Careful and continuous monitoring of the reaction temperature is critical.[9]

  • Reagent Addition: The dropwise addition of glycerol is essential to manage the exothermic nature of the reaction.

  • Quenching and Neutralization: These steps should be performed slowly and with adequate cooling to prevent splashing and uncontrolled heat evolution.

Visualizing the Process

Skraup Synthesis Mechanism

Skraup_Synthesis_Mechanism cluster_step1 Step 1: Dehydration of Glycerol cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Bromoaniline 4-Bromoaniline Intermediate1 β-(4-bromoanilino)propionaldehyde Bromoaniline->Intermediate1 + Acrolein Intermediate2 Dihydroquinoline Intermediate Intermediate1->Intermediate2 H⁺ Bromoquinoline 6-Bromoquinoline Intermediate2->Bromoquinoline [O]

Caption: Mechanism of the Skraup synthesis for 6-bromoquinoline.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix 4-Bromoaniline, H₂SO₄, and Oxidizing Agent B Heat to 140-145°C A->B C Add Glycerol Dropwise B->C D React for 3 hours C->D E Quench in Ice Water D->E F Neutralize with NaOH (pH 6-7) E->F G Extract with Toluene F->G H Dry and Concentrate G->H I Vacuum Distillation (150-155°C / ≤15mmHg) H->I J 6-Bromoquinoline (>98% Purity) I->J

Caption: Experimental workflow for the synthesis of 6-bromoquinoline.

Conclusion

The Skraup synthesis is a robust and historically significant method for the preparation of quinolines. This guide provides a detailed and practical framework for the successful synthesis of 6-bromoquinoline, a key building block for further chemical exploration. By understanding the underlying mechanism and adhering to the outlined protocols and safety precautions, researchers can confidently and efficiently produce this valuable compound.

References

  • Skraup reaction. Wikipedia.
  • Doebner–Miller reaction. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Skraup reaction. Wikipedia.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • synthesis of quinoline derivatives and its applications. Slideshare.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Skraup's Synthesis. Vive Chemistry.
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. National Institutes of Health.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • Preparation method for 6-bromine quinoline. Google Patents.
  • Quinoline. Scanned document.
  • Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com.
  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
  • Preparation and Properties of Quinoline. Scanned document.

Sources

Aromaticity and reactivity of the 6-Bromoquinolin-8-ol ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aromaticity and Reactivity of the 6-Bromoquinolin-8-ol Ring

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic and structural features, governed by the interplay between the fused aromatic rings and the strategically placed bromo and hydroxyl substituents, dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecule's aromaticity, explores its reactivity in key chemical transformations, and offers detailed experimental protocols for its functionalization. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative resource.

The Quinoline Core: A Tale of Two Rings

Quinoline is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring.[1][2][3] This fusion creates a 10 π-electron aromatic system, which is the foundation of its chemical behavior.[3] However, the electronic landscape is not uniform across the bicyclic structure.

  • Pyridine Ring: The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This reduces its susceptibility to electrophilic attack and increases its reactivity towards nucleophiles.[4]

  • Benzene (Carbocyclic) Ring: This ring is more electron-rich than the pyridine portion and behaves more like a typical benzene derivative, albeit slightly deactivated relative to benzene itself due to the influence of the fused pyridine ring.[4]

The overall resonance energy of quinoline is approximately 222 kJ/mol, confirming its significant aromatic stability.[4] This stability is the driving force for substitution reactions that preserve the aromatic system.

Decoding the Reactivity of this compound

The reactivity of the quinoline core is profoundly influenced by its substituents. In this compound, the hydroxyl (-OH) and bromo (-Br) groups exert powerful, and often synergistic, directing effects.

  • The 8-Hydroxy Group (-OH): As a potent activating group, the hydroxyl substituent donates electron density to the aromatic system primarily through a strong positive resonance effect (+R). This effect significantly increases the nucleophilicity of the ring, particularly at the ortho (position 7) and para (position 5) positions.

  • The 6-Bromo Group (-Br): Halogens are classic examples of ortho-, para-directing deactivators. The bromine atom withdraws electron density through its inductive effect (-I), making the ring less reactive overall. However, its lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho (position 5) and para (position 7) positions.

The combined influence of these two groups makes the carbocyclic ring of this compound highly susceptible to electrophilic attack, specifically at the C5 and C7 positions.

Caption: Electronic influence of substituents on the this compound ring.

Key Reaction Classes

Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is the hallmark reaction for the carbocyclic ring of this compound. While the pyridine ring in unsubstituted quinoline is deactivated, the powerful activating effect of the 8-hydroxyl group makes the benzene half of the molecule highly reactive.[1]

The directing effects of the -OH and -Br groups converge, making positions C5 and C7 exceptionally prone to electrophilic attack. Common SEAr reactions include:

  • Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) readily introduces another halogen at the C5 or C7 position.[5][6]

  • Nitration: Treatment with nitrating agents introduces a nitro group, typically at C5 or C7.

  • Sulfonation: Reaction with sulfuric acid can install a sulfonic acid group.

SEAr_Pathway start This compound intermediate Sigma Complex (Resonance Stabilized) start->intermediate Attack at C5/C7 (Rate-Determining Step) reagent Electrophile (E+) (e.g., Br+, NO2+) reagent->intermediate product 5-E- or 7-E- This compound intermediate->product Deprotonation (Restores Aromaticity)

Caption: General pathway for electrophilic aromatic substitution on the ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of quinoline is inherently electron-poor and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1][4] However, for this compound, the bromine is located on the electron-rich carbocyclic ring, making it generally unreactive towards traditional SNAr. For SNAr to occur at C6, a strong electron-withdrawing group would typically be required at an ortho or para position (C5 or C7) to stabilize the negatively charged Meisenheimer complex intermediate.[7] While direct SNAr at C6 is uncommon, the bromine atom is an excellent leaving group in other reaction types.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C6 position is a highly versatile synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of carbon- and nitrogen-based substituents, making it a critical tool in drug discovery and materials science.[8][9]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

  • Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes.

These reactions dramatically expand the chemical space accessible from the this compound core.

Metal Chelation

A defining feature of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent.[10][11] The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group form a stable five-membered ring with a wide range of metal ions.[12] This property is the basis for many of its biological activities, including antimicrobial, anticancer, and antineurodegenerative effects, which are often linked to the disruption of metal ion homeostasis.[5][10][11][12] The formation of neutral, lipophilic metal complexes facilitates their transport across biological membranes.[13]

Experimental Protocols: A Practical Guide

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to synthesize 6-aryl-quinolin-8-ol derivatives. This method is adapted from established procedures for similar bromoquinoline scaffolds.[9]

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)

  • Triphenylphosphine (PPh₃) (0.06 equivalents) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(OAc)₂] (0.03 eq) and the phosphine ligand (e.g., PPh₃, 0.06 eq).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution should be stirred to ensure all solids are suspended.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-aryl-quinolin-8-ol.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (6-BrQ-8-ol, Boronic Acid, Base) B 2. Purge with Inert Gas (Ar or N2) A->B C 3. Add Catalyst & Solvent (Pd(OAc)2/Ligand, Dioxane/H2O) B->C D 4. Heat and Stir (80-100°C, 4-12h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Quench & Extract (Ethyl Acetate, H2O, Brine) E->F Upon Completion G 7. Dry & Concentrate (Na2SO4, Rotary Evaporator) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Summary: Reactivity Profile

The following table summarizes the key reactive properties of the this compound ring.

Reaction TypeReactive PositionsDirecting GroupsKey ReagentsTypical ConditionsUtility
Electrophilic Substitution C5, C7-OH (Activating), -Br (Directing)NBS, HNO₃/H₂SO₄0°C to RTIntroduction of halogens, nitro groups, etc.
Cross-Coupling (Suzuki) C6-Br (Leaving Group)Boronic Acids, Pd Catalyst, Base80-100°C, Inert Atm.C-C bond formation, scaffold elaboration.
Cross-Coupling (Buchwald) C6-Br (Leaving Group)Amines, Pd Catalyst, Base80-120°C, Inert Atm.C-N bond formation, introduction of amino groups.
Metal Chelation N1, 8-O⁻-OH, Pyridine NVarious Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺)Physiological pHBiological activity, sensing, catalysis.

Conclusion

The this compound ring is a privileged scaffold whose reactivity is a finely tuned consequence of its inherent aromaticity and the electronic contributions of its hydroxyl and bromo substituents. It is highly activated towards electrophilic attack at the C5 and C7 positions, while the C6-bromo bond serves as a versatile handle for sophisticated cross-coupling reactions. Furthermore, its potent metal-chelating ability underpins a vast range of its applications. A thorough understanding of these principles is essential for leveraging this molecule to its full potential in the design and synthesis of novel functional molecules for medicine and materials science.

References

  • Kubicki, M., & Codorniu-Hernández, E. (2020). Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes. RSC Advances, 10(42), 25043–25059.
  • Joule, J. A., & Mills, K. (n.d.). Quinoline and Isoquinoline Overview. Scribd.
  • Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. (n.d.). Slideshare.
  • Quinolines and isoquinolines. (n.d.). Science Trove.
  • 6-bromoquinolin-8-amine synthesis. (n.d.). ChemicalBook.
  • Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation. (n.d.). Benchchem.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Clayden, J., & Warren, S. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. (n.d.). Benchchem.
  • Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • 5-Bromoquinolin-8-ol | High-Purity Reagent. (n.d.). Benchchem.
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. (n.d.). Benchchem.
  • 16.6: Nucleophilic Aromatic Substitution. (2020, August 11). Chemistry LibreTexts.
  • Geng, J., et al. (2019). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Medicinal Chemistry, 62(18), 8459-8483.
  • Krishna, V. U., et al. (2017). Synthesis of a series of new 5-amino-7-bromoquinolin-8-yl sulfonates. Molecules, 22(10), 1645.
  • Blower, P. J. (2007). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dalton Transactions, (36), 4277-4291.
  • Franz, K. J. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Current Opinion in Chemical Biology, 17(2), 143-149.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: This in-depth technical guide provides a comprehensive analysis of the solubility of 6-bromoquinolin-8-ol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies for determining and understanding its solubility profile.

Introduction: The Significance of this compound and Its Solubility

This compound is a halogenated derivative of 8-hydroxyquinoline, a scaffold of significant interest in the development of therapeutic agents and functional materials. The strategic placement of a bromine atom at the 6-position modulates the electronic and lipophilic properties of the quinoline core, influencing its biological activity and material characteristics. Understanding the solubility of this compound is paramount for a multitude of applications, from designing synthetic routes and purification strategies to formulating drug delivery systems and enabling robust biological assays. This guide provides a foundational understanding of the factors governing the solubility of this compound and equips the reader with the necessary protocols to quantitatively assess it.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. For this compound, the interplay of its aromatic system, heteroatoms, and the bromo substituent dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (this compound)Reference(s)
Molecular FormulaC₉H₆BrNO[1]
Molecular Weight224.05 g/mol [1]
Melting Point138-139 °C[1]
XLogP32.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Topological Polar Surface Area33.1 Ų[1]

The quinoline core, with its nitrogen atom, provides polarity and a hydrogen bond acceptor site. The hydroxyl group at the 8-position is a key feature, acting as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. The bromine atom at the 6-position increases the molecular weight and lipophilicity of the molecule, which can enhance solubility in nonpolar organic solvents but may decrease aqueous solubility.

Qualitative Solubility Profile

Table 2: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity and ability to accept hydrogen bonds.[4]
N,N-Dimethylformamide (DMF)SolubleSimilar to DMSO, a highly polar aprotic solvent.
Tetrahydrofuran (THF)SolubleModerate polarity and ether oxygen can act as a hydrogen bond acceptor.[2]
AcetoneSolubleA polar aprotic solvent capable of dissolving many organic compounds.[2]
Polar Protic EthanolModerately SolubleCan engage in hydrogen bonding with the hydroxyl and quinoline nitrogen.
MethanolModerately SolubleSimilar to ethanol, but its higher polarity may slightly alter solubility.
WaterSparingly SolubleThe lipophilic quinoline core and bromo substituent limit aqueous solubility.[1]
Nonpolar ChloroformSolubleThe molecule's overall moderate polarity allows for solubility.[2]
DichloromethaneSolubleA common solvent for organic compounds of moderate polarity.
HexaneInsolubleThe high polarity of this compound prevents dissolution in nonpolar alkanes.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium and kinetic solubility of this compound.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvents of interest (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to permit the sedimentation of the excess solid. For more effective separation, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge to sediment excess solid equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute and analyze concentration (HPLC/UV-Vis) analysis1->analysis2 calc1 Determine solubility (g/100mL, mg/mL, mol/L) analysis2->calc1

Figure 1: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution into an aqueous buffer. It is a critical parameter in early drug discovery for predicting potential precipitation issues in biological assays.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • A high-concentration stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC-UV system

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. Alternatively, centrifuge the plate, and measure the concentration of the compound in the supernatant by HPLC-UV.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Table 3: Template for Reporting Equilibrium Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask
PBS (pH 7.4)37Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueShake-Flask

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, its physicochemical properties suggest solubility in polar aprotic and some polar protic solvents, with limited solubility in water and nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A thorough understanding and experimental determination of the solubility of this compound are essential for its successful application in scientific research and development.

References

  • Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. URL
  • Benchchem.
  • Benchchem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. URL
  • Sigma-Aldrich. 6-Bromoquinoline 97. URL
  • ChemicalBook. 6-bromoquinolin-8-amine synthesis. URL
  • ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol| CAS No:145369-94-4. URL
  • PubChem. 4-Bromoquinolin-6-ol. URL
  • Benchchem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. URL
  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. URL
  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. URL
  • ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. URL
  • ECHEMI. 6-Bromo-8-quinolinol | 139399-64-7. URL
  • Benchchem. Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. URL
  • PubChem. 6-Bromo-3-hydroxyisoquinoline. URL
  • ChemScene. 6-Bromo-3-methylquinolin-8-ol. URL
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione. URL
  • Benchchem. 6-Bromoquinoline-8-carbonitrile chemical properties. URL
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. URL
  • ResearchGate.
  • PubChem. 6-Bromo-8-methylquinoline. URL
  • Santa Cruz Biotechnology. 6-bromoquinoline-8-carboxylic acid. URL
  • PubChem. 8-Quinolinol, 5-bromo-. URL
  • BLD Pharm. 6-Bromoquinoline-8-carboxylic acid. URL
  • MDPI.
  • Sigma-Aldrich. Solvent Miscibility Table. URL
  • ResearchGate. Dimethyl Sulfoxide (DMSO)
  • PubChem. 6-Aminoquinoline. URL
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. URL

Sources

Crystalline structure of substituted quinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystalline Structure of Substituted Quinoline Compounds

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The solid-state structure of these compounds is not merely a scientific curiosity; it is a critical determinant of their physicochemical properties, including solubility, stability, and bioavailability, which collectively dictate their efficacy and safety as pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in the crystallographic analysis of substituted quinoline compounds. We will explore the causal relationships behind experimental choices, from crystal growth to advanced structural elucidation techniques. By integrating experimental protocols with computational modeling and real-world case studies, this document serves as a field-proven guide to navigating the complexities of the solid state and harnessing its potential for rational drug design.

The Critical Nexus: Why Crystal Structure Governs Drug Viability

In drug development, the transition from a promising molecule in solution to a viable solid-dosage form is fraught with challenges, many of which are rooted in the compound's crystalline structure. The specific arrangement of molecules in a crystal lattice, known as its crystal packing, and the potential for a compound to adopt multiple crystalline forms (polymorphism) have profound implications.[5][6]

  • Bioavailability and Solubility: The energy required to break the crystal lattice directly impacts how readily a drug dissolves. A more stable crystal form will typically exhibit lower solubility, potentially leading to poor absorption and insufficient therapeutic effect.

  • Stability and Shelf-Life: The crystalline form influences a drug's stability against heat, humidity, and light. An unstable polymorph can convert to a more stable but less soluble form over time, altering the drug's performance.

  • Manufacturing and Formulation: Properties like crystal shape (morphology), flowability, and compressibility are dictated by the crystal structure. These are critical for consistent and efficient tableting and manufacturing processes.

Understanding the three-dimensional structure provides an atomic-level blueprint that connects the substitution pattern of a quinoline derivative to its macroscopic properties. This knowledge is indispensable for designing molecules with optimized therapeutic profiles and for ensuring the consistency and reliability of the final drug product.[7][8]

Methodologies for Structural Elucidation: An Integrated Approach

A comprehensive understanding of a quinoline compound's solid-state properties requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the definitive method, it is often complemented by other techniques that provide a more complete picture.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous determination of a molecule's connectivity, conformation, and its arrangement within a crystal lattice.[9][10][11] The resulting atomic coordinates offer the most detailed and accurate view of the solid state.

The primary challenge in SCXRD is growing a single crystal of sufficient size and quality. The choice of solvent and crystallization technique is paramount. Slow evaporation is often preferred as it allows molecules to order themselves into a thermodynamically stable lattice with minimal defects.[12] The selection of solvents like ethanol, methanol, or ethyl acetate is based on the compound's solubility profile, aiming for a saturated solution from which the compound will slowly precipitate as the solvent evaporates.[12]

  • Crystal Growth (Slow Evaporation):

    • Dissolve the purified substituted quinoline compound in a suitable solvent (e.g., methanol, ethanol) to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature for several days to weeks until suitable single crystals form.[12][13]

  • Data Collection:

    • Carefully select and mount a well-formed single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., equipped with Mo Kα radiation).[12][13]

    • Collect diffraction data by rotating the crystal through a series of angles, measuring the intensity and position of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • Process the collected data using specialized software to integrate the reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[12]

Diagram 1: Generalized SCXRD Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis PurifiedCompound Purified Quinoline Compound Solvent Select Solvent PurifiedCompound->Solvent Dissolution Create Saturated Solution Solvent->Dissolution SlowEvap Slow Evaporation Dissolution->SlowEvap DataCollection X-ray Data Collection SlowEvap->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

A generalized workflow for SCXRD analysis.
Bulk Analysis: Powder X-ray Diffraction (PXRD)

When obtaining single crystals is not feasible, or when analyzing a bulk powder sample is necessary, PXRD is the technique of choice.[12][13] It is invaluable for identifying crystalline phases, determining the degree of crystallinity, and screening for polymorphs.[14][15]

PXRD works by exposing a powdered sample, which contains millions of tiny crystallites in random orientations, to an X-ray beam.[14] This randomness ensures that all possible diffraction planes are sampled simultaneously, generating a characteristic fingerprint pattern for the crystalline material.[16] This fingerprint can be compared to databases or reference patterns to identify the compound and its specific polymorphic form.[15]

  • Sample Preparation:

    • Finely grind the bulk sample of the substituted quinoline compound into a homogeneous powder.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface.

  • Data Collection:

    • Place the sample holder into the powder diffractometer.

    • Scan the sample over a defined range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.[14]

  • Data Analysis:

    • Plot the diffraction intensity versus the 2θ angle to generate the diffractogram.

    • Compare the peak positions and relative intensities to a database of known patterns (e.g., ICDD) or a previously measured reference standard to confirm the identity and phase purity of the material.[7][13][15]

In Silico Science: Computational and Theoretical Methods

Computational chemistry provides powerful tools to predict and rationalize experimental findings.

  • Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, predict electronic properties, and analyze intermolecular interactions.[11][17][18] This helps in understanding the relative stability of different conformations and the nature of the forces holding the crystal together.[19]

  • Crystal Structure Prediction (CSP): CSP algorithms aim to predict the most stable crystal packing arrangements for a given molecule from first principles.[6] This is a computationally intensive but increasingly valuable tool for identifying potential polymorphs before they are discovered experimentally, mitigating risks in later stages of drug development.[20]

  • Hirshfeld Surface Analysis: This technique provides a visual and quantitative method for analyzing intermolecular contacts in a crystal.[11][21] By mapping properties onto a molecular surface, it allows for a detailed breakdown of interactions like hydrogen bonds and π-π stacking, revealing their relative contributions to crystal stability.[22]

The Architect of the Solid State: Substituent Effects on Crystal Packing

The identity and position of substituents on the quinoline ring are the primary determinants of the resulting crystal structure. They exert control by modulating the molecule's size, shape, and electronic distribution, thereby dictating the types and geometries of intermolecular interactions.

Key Intermolecular Interactions

The crystal packing of substituted quinolines is a delicate balance of various non-covalent interactions:

  • Hydrogen Bonds: These are among the strongest and most directional interactions. The quinoline nitrogen is a common hydrogen bond acceptor. Substituents that can act as hydrogen bond donors (e.g., -NH2, -OH, amide N-H) or acceptors (e.g., carbonyl oxygen, nitro groups) often lead to predictable and robust structural motifs.[21][23][24]

  • π-π Stacking: The aromatic quinoline ring system readily engages in π-π stacking. The geometry of this stacking (e.g., face-to-face vs. slipped-stack) is heavily influenced by substituents that can alter the ring's electron density or introduce steric hindrance.[9][22]

  • Halogen and Other Weak Interactions: Substituents like fluorine, chlorine, and bromine can participate in halogen bonding and other weak interactions (e.g., C-H···π, C-H···N) that play a crucial role in fine-tuning the crystal packing.[22][25][26]

Diagram 2: Influence of Substituents on Interactions cluster_substituents Substituent Type cluster_interactions Dominant Interaction Quinoline Substituted Quinoline Core HDonors H-Bond Donors (-OH, -NHR) Bulky Sterically Bulky Groups (-tBu, -Ph) EWG Electron Withdrawing (-NO2, -F, -Cl) HBond Strong H-Bonding Networks HDonors->HBond Promotes VdW van der Waals & Disrupted Packing Bulky->VdW Forces PiStack Altered π-π Stacking & Halogen Bonds EWG->PiStack Modulates

How substituent types direct intermolecular forces.
Case Studies in Substituent Influence
  • Positional Isomerism: The location of a substituent dramatically alters its impact. For instance, studies on bis(quinolinecarboxamide)alkanes show that a carboxamide at the 2-position leads to intramolecular N-H···N hydrogen bonds, which disrupts the formation of extended intermolecular networks. In contrast, a carboxamide at the 6-position allows for robust intermolecular N-H···O hydrogen bonds, creating one- or two-dimensional sheets.[10]

  • Steric Effects: Bulky substituents can prevent the planar quinoline rings from packing closely, disrupting potential π-π stacking interactions.[27] For example, a chloro-substituted vinyl group at the 2-position can cause a significant deviation from coplanarity with the quinoline ring system.[27]

  • Electronic Effects: Electron-withdrawing groups like nitro or fluoro substituents alter the electrostatic potential of the aromatic rings, influencing how they interact with neighboring molecules.[21][25][28] Fluorinated quinolines, for example, exhibit unique packing motifs driven by C-F···π and other weak interactions.[26]

Polymorphism: A Consequence of Packing Diversity

The ability of different substituents to promote multiple, energetically similar packing arrangements is the root cause of polymorphism. The discovery of an unexpected, more stable (and likely less soluble) polymorph late in development can be catastrophic, leading to batch failures and regulatory hurdles. Proactive crystallographic screening, guided by an understanding of how substituents influence intermolecular interactions, is a critical risk mitigation strategy in drug development.[5]

Data in Focus: Crystallographic Parameters

Quantitative data from SCXRD experiments provide the definitive structural details. The table below compares key crystallographic parameters for three related 2-chloroquinoline derivatives, illustrating how different substituents at the 3-position influence the unit cell dimensions and crystal system.[12]

Parameter2-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]quinoline-3-carbohydrazideEthyl 2,4-dichloroquinoline-3-carboxylate2-chloro-N'-[(E)-phenylmethylidene]quinoline-3-carbohydrazide
Formula C18H14ClN3O2C12H8Cl2NO2C17H12ClN3O
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21/cP212121P21/c
a (Å) 10.134(3)8.1670(4)12.0650(8)
b (Å) 14.240(4)12.6370(6)9.0650(6)
c (Å) 11.831(4)10.0240(5)13.9110(9)
**β (°) **114.93(3)90103.220(3)
Volume (ų) 1443.3(4)1032.20(8)1480.1(2)
Z 444
Data sourced from BenchChem's comparative guide on 2-chloroquinoline derivatives.[12]

Integrated Strategy for Structural Analysis in Drug Discovery

A successful drug development program requires a logical and efficient workflow for characterizing the solid state of new chemical entities. The following diagram outlines a decision-making process for a senior application scientist tasked with analyzing a novel substituted quinoline compound.

Diagram 3: Integrated Structural Analysis Workflow Start New Substituted Quinoline Synthesized InitialScreen Initial Crystallization Screening Start->InitialScreen Decision1 Single Crystals Obtained? InitialScreen->Decision1 SCXRD Perform SCXRD Analysis Decision1->SCXRD Yes PXRD Perform PXRD on Bulk Material Decision1->PXRD No StructureKnown Definitive Structure Determined SCXRD->StructureKnown StructureKnown->PXRD Confirm Bulk Phase Computational Computational Modeling (CSP, DFT, Hirshfeld) StructureKnown->Computational Rationalize & Predict Decision2 Is Material Crystalline? PXRD->Decision2 Amorphous Characterize Amorphous Solid Decision2->Amorphous No PhaseID Phase Identification & Polymorph Screen Decision2->PhaseID Yes FinalCharacterization Comprehensive Solid-State Characterization Report Amorphous->FinalCharacterization PhaseID->Computational Rationalize & Predict Computational->FinalCharacterization

A decision-making workflow for solid-state characterization.

Conclusion

The crystalline structure of substituted quinoline compounds is a pivotal factor that extends far beyond academic interest, directly influencing the therapeutic success and commercial viability of a drug. As this guide has detailed, a synergistic approach combining meticulous experimental techniques like SCXRD and PXRD with the predictive and analytical power of computational methods is essential. By understanding the causal links between substituent patterns, intermolecular forces, and crystal packing, researchers can engage in true crystal engineering—rationally designing molecules not only for their biological activity but also for their optimal solid-state properties. This integrated strategy empowers drug development professionals to mitigate risks associated with polymorphism, enhance product quality, and ultimately accelerate the delivery of safe and effective medicines.

References

  • Crystal structures and NLO properties of quinoline derivatives.
  • Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. PMC - NIH. [Link]
  • Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. PubMed. [Link]
  • Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence.
  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals.
  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • Conformational influence of quinoline moieties in the crystal packing of bis(quinolinecarboxamide)alkane derivatives. CrystEngComm (RSC Publishing). [Link]
  • Crystal engineering in the design of cocrystals/salts of quinoline drugs.
  • Growth and Characterization of Novel Organic Quinoline 4-Nitrophenol (QNP)
  • Quinoline.
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society. [Link]
  • Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Taylor & Francis Online. [Link]
  • Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Cambridge University Press. [Link]
  • Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed. [Link]
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. [Link]
  • X-ray and quantum-topological studies of intermolecular interactions in partially fluorin
  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI. [Link]
  • (PDF) Structural and computational study of quinoline-based chalcogensemicarbazones.
  • Cocrystals of[9][12][27]oxadiazolo[3,4-c]cinnoline 5-oxides and 1,5-dioxides: step-by-step development of crystal engineering of energetic materials. CrystEngComm (RSC Publishing). [Link]
  • The crystallization of quinoline.
  • Chemical structures of (a) quinoline containing drugs and clinical...
  • Application of Quinoline Ring in Structural Modification of N
  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives.
  • Themed collection Methods and applications of crystal structure prediction. Royal Society of Chemistry. [Link]
  • Enhancing crystal structure prediction by combining computational and experimental d
  • Powder X-ray Diffraction. Chemistry LibreTexts. [Link]
  • X-RAY POWDER DIFFRACTION - XRD for the analyst. Imaging and Microscopy Facility. [Link]
  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Marshall University. [Link]
  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
  • Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. NIH. [Link]

Sources

The Ascendant Role of Brominated Quinoline Scaffolds in Oncology Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2][3] The strategic introduction of bromine atoms onto this scaffold has emerged as a powerful strategy in the design of novel anticancer agents, often leading to compounds with enhanced potency and novel mechanisms of action.[4][5] This technical guide provides an in-depth exploration of the anticancer potential of brominated quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, diverse mechanisms of action, structure-activity relationships, and key experimental protocols pertinent to the evaluation of these promising compounds.

Introduction: The Quinoline Core and the Impact of Bromination

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a structural cornerstone in a variety of biologically active molecules, including approved anticancer drugs.[2][3] Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of its pharmacological properties.[3]

The introduction of bromine, a halogen, onto the quinoline scaffold significantly influences its physicochemical and biological properties. This modification can enhance lipophilicity, facilitating passage through cellular membranes, and can also modulate the electronic properties of the molecule, impacting its interaction with biological targets.[4] Furthermore, the position and number of bromine substituents are critical determinants of the compound's anticancer activity and mechanism of action.[5][6]

Unraveling the Multifaceted Anticancer Mechanisms of Brominated Quinolines

Brominated quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This pleiotropic activity is a key attribute that can contribute to overcoming drug resistance. The principal mechanisms of action are detailed below.

DNA Intercalation and Topoisomerase Inhibition

A significant number of quinoline-based compounds, including some anticancer drugs, function by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription.[7] Certain brominated quinolines have demonstrated the ability to inhibit topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication.[8][9][10] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).[8][9]

Visualization of Topoisomerase I Inhibition:

Topoisomerase_Inhibition cluster_0 DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I substrate for Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA relaxes DNA_Damage DNA Strand Breaks Topoisomerase_I->DNA_Damage Inhibition leads to Brominated_Quinoline Brominated Quinoline Scaffold Brominated_Quinoline->Topoisomerase_I Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis triggers caption Topoisomerase I inhibition by brominated quinolines.

Caption: Topoisomerase I inhibition by brominated quinolines.

Kinase Inhibition: Targeting Aberrant Signaling

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] Quinoline scaffolds have been successfully employed in the development of potent and selective kinase inhibitors.[11][12][13] Brominated quinoline derivatives have shown inhibitory activity against various kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Src kinase.[7][14][15]

Visualization of Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase activates Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation promotes Brominated_Quinoline Brominated Quinoline Scaffold Brominated_Quinoline->Receptor_Kinase Inhibits caption Kinase inhibition by brominated quinolines.

Caption: Kinase inhibition by brominated quinolines.

Induction of Apoptosis

A fundamental goal of cancer therapy is to induce apoptosis in malignant cells. Several brominated quinoline derivatives have been shown to be potent inducers of apoptosis.[8][9] This programmed cell death can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases, which are the executioners of apoptosis.[8][16] Studies have shown that some brominated quinolines can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the balance towards cell death.[14][16]

Visualization of Apoptosis Induction:

Apoptosis_Induction cluster_0 Brominated_Quinoline Brominated Quinoline Scaffold Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Brominated_Quinoline->Intrinsic_Pathway activates Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Brominated_Quinoline->Extrinsic_Pathway activates Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis executes caption Apoptosis induction by brominated quinolines.

Caption: Apoptosis induction by brominated quinolines.

Inhibition of Tubulin Polymerization

The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, motility, and intracellular transport.[7] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[17] Certain quinoline derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][17][18]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of brominated quinolines is highly dependent on the position, number, and nature of other substituents on the quinoline ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

  • Position of Bromine: The location of the bromine atom(s) significantly influences biological activity. For instance, studies have shown that bromination at the C-5 and C-7 positions can lead to potent antiproliferative effects.[6]

  • Other Substituents: The presence of other functional groups, such as hydroxyl, methoxy, or nitro groups, in conjunction with bromine, can synergistically enhance anticancer activity.[5][6] For example, the presence of a hydroxyl group at the C-8 position in brominated quinolines has been associated with potent anticancer effects.[6]

  • Lipophilicity: The introduction of bromine generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. However, an optimal level of lipophilicity is required to maintain solubility and avoid off-target effects.

Promising Brominated Quinoline Derivatives and Their In Vitro Activity

Numerous brominated quinoline derivatives have been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (rat glioblastoma)15.4[8]
HeLa (human cervical cancer)26.4[8]
HT29 (human colon adenocarcinoma)15.0[8]
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma)50.0[8]
HT29 (human colon adenocarcinoma)26.2[8]
HeLa (human cervical cancer)24.1[8]
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor)6.7 - 25.6 µg/mL[8]
HeLa (human cervix carcinoma)6.7 - 25.6 µg/mL[8]
HT29 (human colon carcinoma)6.7 - 25.6 µg/mL[8]
Compound 91b1 A549 (human lung carcinoma)15.38 µg/mL[8]
AGS (human gastric adenocarcinoma)4.28 µg/mL[8]
KYSE150 (human esophageal squamous cell carcinoma)4.17 µg/mL[8]
KYSE450 (human esophageal squamous cell carcinoma)1.83 µg/mL[8]
A quinoline-oxadiazole derivative (8c) HepG2 (hepatocellular carcinoma)0.137 µg/mL[14]
MCF-7 (breast adenocarcinoma)0.164 µg/mL[14]
A quinoline-oxadiazole derivative (12d) HepG2 (hepatocellular carcinoma)0.332 µg/mL[14]
MCF-7 (breast adenocarcinoma)0.583 µg/mL[14]

Key Experimental Protocols

The following are standardized protocols for the initial in vitro evaluation of novel brominated quinoline derivatives.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow:

MTT_Assay cluster_0 Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of brominated quinoline derivative Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals with DMSO or other solvent Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement caption MTT assay workflow.

Caption: MTT assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the brominated quinoline derivative in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the brominated quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Future Directions and Conclusion

The exploration of brominated quinoline scaffolds represents a highly promising avenue in the quest for novel and effective anticancer therapeutics. The versatility of the quinoline core, coupled with the profound impact of bromine substitution, provides a rich chemical space for the design of next-generation cancer drugs. Future research should focus on:

  • Optimization of Lead Compounds: Further derivatization of potent hits to improve their pharmacological profiles, including selectivity, bioavailability, and metabolic stability.

  • Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms of action for the most promising compounds to identify novel therapeutic targets.

  • In Vivo Evaluation: Progressing lead candidates to preclinical animal models to assess their efficacy and safety in a more complex biological system.

  • Combination Therapies: Exploring the synergistic potential of brominated quinolines with existing anticancer drugs to enhance therapeutic outcomes and combat drug resistance.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Publishing.
  • Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. (n.d.). Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate.
  • Quinoline derivatives with bromine in their structure. (n.d.). ResearchGate.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025). ResearchGate.
  • DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. (n.d.). PubMed.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central.
  • Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. (n.d.). PubMed.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). PubMed.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. (n.d.). PubMed.
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026). ResearchGate.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Research - Institut Pasteur.
  • View of Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (n.d.).
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing.
  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). PMC - NIH.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). PubMed.
  • Quinoline as a privileged scaffold in cancer drug discovery. (n.d.). PubMed.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis. (n.d.). Semantic Scholar.
  • Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). PubMed.

Sources

Methodological & Application

Application Note: A Validated HPLC Protocol for Purity Analysis of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 6-Bromoquinoline, a critical intermediate in pharmaceutical synthesis. The described reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and specificity, ensuring reliable quality assessment for researchers, scientists, and drug development professionals. Method development choices, from stationary phase selection to mobile phase optimization, are explained to provide a clear understanding of the chromatographic principles at play. The protocol is supported by a comprehensive validation framework aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Need for Purity Assessment

6-Bromoquinoline is a key heterocyclic aromatic building block used in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1][2] The purity of this starting material is paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method to accurately determine the purity of 6-Bromoquinoline is essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[3] This document provides a detailed, field-proven RP-HPLC method specifically tailored for 6-Bromoquinoline, alongside the scientific rationale for the selected parameters.

Chromatographic Method & Rationale

The separation is based on the principles of reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase and a polar mobile phase.[4]

Stationary Phase: The Argument for C18

A C18 (Octadecylsilane) column is selected as the stationary phase. This choice is predicated on several key factors:

  • Hydrophobic Interaction: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic quinoline ring of the analyte, ensuring adequate retention for effective separation from more polar or less retained impurities.[4][5]

  • Versatility and Robustness: C18 columns are renowned for their chemical stability across a wide range of mobile phase compositions and pH values, making them highly versatile and durable for routine analysis.[4]

  • Proven Efficacy: For halogenated heterocyclic compounds, C18 columns have a demonstrated track record of providing excellent separation and resolution.[6] The hydrophobic nature of the bromine substituent on the quinoline core further enhances its affinity for the C18 stationary phase.

Mobile Phase: Optimizing Separation and Peak Shape

A gradient elution using a mixture of an aqueous buffer and an organic solvent is employed to ensure the separation of impurities with a wide range of polarities.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)

Causality behind the choice:

  • Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths.[7]

  • Formic Acid is added as a modifier to control the pH of the mobile phase.[8] For a basic compound like 6-Bromoquinoline, a slightly acidic mobile phase (pH ~2.7) ensures that the nitrogen atom in the quinoline ring is consistently protonated. This prevents peak tailing that can occur from interactions with residual silanol groups on the silica support of the stationary phase, thereby ensuring sharp, symmetrical peaks.[9]

  • Gradient Elution is critical for purity analysis. It allows for the elution of early-eluting, more polar impurities with high resolution, while also ensuring that late-eluting, more non-polar impurities are eluted in a reasonable time frame with good peak shape.[3][10]

Detection
  • Detector: UV-Vis Detector

  • Wavelength: 254 nm

Rationale: Aromatic compounds like 6-Bromoquinoline exhibit strong absorbance in the UV region. A wavelength of 254 nm is a common and effective choice for detecting aromatic and heterocyclic systems and is expected to provide a strong signal for the analyte and potential aromatic impurities.[11][12] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of a 6-Bromoquinoline standard.

Detailed Experimental Protocol

Instrumentation and Materials
ParameterSpecification
HPLC System A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
Reagents Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
Standard 6-Bromoquinoline reference standard of known purity (e.g., >99.5%).
Sample Batch of 6-Bromoquinoline to be tested.
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): To 1000 mL of deionized water, add 1.0 mL of formic acid. Mix thoroughly and degas.[3]

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.[3]

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the 6-Bromoquinoline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the 6-Bromoquinoline sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[13]

HPLC Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
System Suitability

Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the 6-Bromoquinoline peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.

Analysis and Calculation

Inject the diluent (as a blank), followed by the standard solution and the sample solution into the HPLC system. The purity of the 6-Bromoquinoline sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Framework (ICH Q2(R1))

Every protocol must be a self-validating system. This HPLC method's reliability is established by adhering to the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures".[14][15][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16] This can be demonstrated by spiking the sample with known related substances or by subjecting a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the main peak is free from co-eluting peaks. A photodiode array (PDA) detector can be used to assess peak purity.

Linearity

The linearity of the method should be established across a range of concentrations.

ParameterAcceptance Criteria
Range 0.05% to 120% of the nominal sample concentration.
Number of Concentrations Minimum of 5.[15]
Correlation Coefficient (R²) ≥ 0.999
Accuracy

Accuracy is determined by spiking a placebo or a known pure sample with known amounts of the 6-Bromoquinoline standard at different concentration levels.

ParameterAcceptance Criteria
Levels 3 levels (e.g., 80%, 100%, 120% of nominal concentration).
Replicates 3 replicates per level.
Recovery 98.0% to 102.0%.
Precision

Precision is assessed at two levels: repeatability and intermediate precision.

ParameterAcceptance Criteria
Repeatability (Intra-day) %RSD ≤ 2.0% (n=6 determinations at 100% of the test concentration).[15]
Intermediate Precision (Inter-day) %RSD ≤ 2.0% (analysis performed by different analysts on different days with different equipment).
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

For a purity method, the LOQ is critical for quantifying impurities at low levels.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water) (B: 0.1% FA in ACN) sys_setup System Setup & Equilibration (C18 Column, 30°C, 1.0 mL/min) prep_mobile->sys_setup prep_std Prepare Standard Solution (0.5 mg/mL in Diluent) sys_suit System Suitability (5 Injections of Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (0.5 mg/mL), Filter analysis Sequence Injection (Blank -> Standard -> Sample) prep_sample->analysis sys_setup->sys_suit sys_suit->analysis Passes Criteria (%RSD ≤ 2.0%) integration Integrate Chromatograms analysis->integration calculation Calculate Purity (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC Purity Analysis of 6-Bromoquinoline.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC protocol for the purity determination of 6-Bromoquinoline. The choice of a C18 stationary phase, coupled with an optimized acidic mobile phase gradient, ensures excellent separation and peak shape. By following the detailed experimental steps and adhering to the ICH-aligned validation framework, laboratories can confidently implement this method to ensure the quality and consistency of this vital pharmaceutical intermediate, thereby supporting robust drug development programs.

References

  • ICH. (2023). Q14 Analytical Procedure Development and Q2(R2) Validation of Analytical Procedures.
  • Teledyne ISCO. (n.d.).
  • Hawach Scientific. (2025). Why Is C18 Column Mostly Used in HPLC. [Link]
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Phenomenex. (2025).
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
  • OUCI. (n.d.). Q2(R1)
  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • SIELC Technologies. (2018). Quinoline, 6-bromo-. [Link]
  • Agilent Technologies. (n.d.). HPLC Column Selection Guide. [Link]
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Phenomenex. (2017). Why is C18 the Most Popular Stationary Phase for Reverse-Phase?. [Link]
  • LCGC North America. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]
  • SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
  • PubChem. (n.d.). 6-Bromoquinoline. [Link]
  • LCGC International. (2013).
  • NIST. (n.d.). Quinoline, 6-bromo-. [Link]
  • NIST. (n.d.). Quinoline, 6-bromo-. [Link]

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of 6-Bromoquinolin-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2] As a bicyclic aromatic compound, it consists of a pyridine ring fused to a phenol, with the hydroxyl group at the C-8 position. This unique arrangement, with the hydroxyl group in close proximity to the heterocyclic nitrogen, makes 8-hydroxyquinolines potent monoprotic bidentate chelating agents for a wide range of metal ions.[2] This chelation ability is central to many of their biological activities, which include anticancer, antimicrobial, antifungal, and neuroprotective effects.[3]

The introduction of a bromine atom at the C-6 position creates 6-Bromoquinolin-8-ol, a versatile intermediate. The bromine atom serves as a valuable synthetic handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the scaffold to optimize its pharmacological profile or material properties.

This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of the core this compound intermediate and showcases its subsequent derivatization through two key pathways: O-alkylation at the 8-hydroxyl group and Suzuki-Miyaura coupling at the 6-bromo position.

Overall Synthetic Workflow

The synthesis of this compound and its derivatives is a multi-step process that begins with commercially available starting materials. The workflow is designed to first construct the core heterocyclic system, followed by functionalization to generate a library of novel compounds.

G cluster_core Part 1: Synthesis of this compound Core cluster_deriv Part 2: Derivatization 2-Methoxyaniline 2-Methoxyaniline 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 2-Methoxyaniline->4-Bromo-2-methoxyaniline Step 1: Bromination 6-Bromo-8-methoxyquinoline 6-Bromo-8-methoxyquinoline 4-Bromo-2-methoxyaniline->6-Bromo-8-methoxyquinoline Step 2: Skraup Synthesis This compound This compound 6-Bromo-8-methoxyquinoline->this compound Step 3: Demethylation O-Alkyl Derivative O-Alkyl Derivative This compound->O-Alkyl Derivative Protocol A: O-Alkylation C-Aryl Derivative C-Aryl Derivative This compound->C-Aryl Derivative Protocol B: Suzuki Coupling Final Product A Final Product A O-Alkyl Derivative->Final Product A Derivative A Final Product B Final Product B C-Aryl Derivative->Final Product B Derivative B Start Start Start->2-Methoxyaniline G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct + 4-Bromo-2-methoxyaniline Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺ Cyclization -H₂O Product 6-Bromo-8-methoxyquinoline Dihydroquinoline->Product [O] Oxidation G This compound This compound Pd(0) Complex Ar-Pd(II)-Br This compound->Pd(0) Complex Oxidative Addition 6-Arylquinolin-8-ol 6-Arylquinolin-8-ol Pd(0) Complex->6-Arylquinolin-8-ol Reductive Elimination Catalyst Pd(0) Catalyst Pd(0) Complex->Catalyst Arylboronic Acid Arylboronic Acid Activated Boronate Activated Boronate Arylboronic Acid->Activated Boronate Base Activated Boronate->Pd(0) Complex Transmetalation Catalyst->Pd(0) Complex

Sources

Application Notes and Protocols for the In-Vitro Evaluation of 6-Bromoquinolin-8-ol Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Bromoquinolin-8-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] The strategic functionalization of the quinoline ring can significantly modulate its physicochemical and pharmacological properties. This compound, a halogenated derivative of the metal-chelating agent 8-hydroxyquinoline, presents a compelling candidate for investigation in oncology research. The presence of a bromine atom at the 6-position can enhance lipophilicity and potentially influence interactions with biological targets.[3] The 8-hydroxyl group is a known metal chelator, a property that is often implicated in the cytotoxic mechanisms of 8-hydroxyquinoline analogs.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in-vitro cytotoxic profile of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough characterization of the compound's effects on cell viability, membrane integrity, and induction of apoptosis.

Physicochemical Properties and Handling

A foundational understanding of the test article's properties is paramount for accurate and reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₆BrNO[4]
Molecular Weight 224.05 g/mol [4]
Appearance Solid[5]
Melting Point 138-139 °C[4]
Solubility Soluble in DMSO for stock solution preparation. Aqueous solubility should be determined experimentally in relevant cell culture media.[6][7]
Storage Store at 2-8°C under an inert atmosphere.[5]

Safety Precautions: this compound and its structural analogs may cause skin, eye, and respiratory irritation.[8][9] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.[10][11][12]

Experimental Workflow for Cytotoxicity Profiling

A multi-assay approach is recommended to build a comprehensive understanding of the cytotoxic and cytostatic effects of this compound.

Cytotoxicity_Workflow General Experimental Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with a Dose Range of this compound prep_compound->treat_cells cell_culture Culture Selected Cancer Cell Lines cell_culture->treat_cells mtt_assay MTT Assay (Metabolic Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apop_assay Annexin V/PI Assay (Apoptosis) treat_cells->apop_assay data_analysis Calculate IC₅₀ Values and Analyze Results mtt_assay->data_analysis ldh_assay->data_analysis apop_assay->data_analysis

Caption: A general workflow for assessing the cytotoxicity of this compound.

Protocol 1: Assessment of Metabolic Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[16]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells/well, to be optimized for each cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][17]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[16][17]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14][15]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13][14]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19] The amount of color formed is proportional to the number of lysed cells.[19][20]

Materials:

  • Cells and compound-treated plates prepared as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency) or individual reagents.

  • Lysis buffer (provided in kits, often a Triton X-100 solution) for maximum LDH release control.

  • Microplate reader.

Procedure:

  • Prepare Assay Plate:

    • Following treatment with this compound for the desired duration, prepare the plate for the LDH assay.

    • Designate wells for the following controls:

      • Background Control: Medium only.

      • Spontaneous LDH Release: Supernatant from untreated cells.

      • Maximum LDH Release: Add lysis buffer (as per kit instructions, typically 10 µL) to untreated control wells 45 minutes before the assay.[20]

      • Compound-Treated: Supernatant from cells treated with this compound.

  • Sample Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[20]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[20]

    • Incubate at room temperature for up to 30 minutes, protected from light.[20]

  • Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.[20]

    • Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[20]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the background control average from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] x 100

Protocol 3: Assessment of Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

Principle: Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Apoptosis_Staining Annexin V/PI Staining Principle cluster_cells Cell Populations cluster_stains Staining Characteristics viable Viable Cells (Annexin V-, PI-) early_apop Early Apoptotic (Annexin V+, PI-) viable->early_apop Apoptosis Induction necrotic Necrotic (Annexin V-, PI+) viable->necrotic Necrosis late_apop Late Apoptotic/Necrotic (Annexin V+, PI+) early_apop->late_apop Membrane Permeabilization annexin Annexin V binds to exposed Phosphatidylserine annexin->early_apop annexin->late_apop pi PI enters cells with compromised membranes pi->late_apop pi->necrotic

Sources

Application Note: A Comprehensive Guide to the Electrophilic Bromination of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed experimental protocol and theoretical background for the synthesis of brominated 8-hydroxyquinoline derivatives, focusing on the preparation of 5,7-dibromo-8-hydroxyquinoline. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology.

Introduction: The Significance of Brominated 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ), a heterocyclic compound consisting of a pyridine ring fused to a phenol, is a privileged scaffold in medicinal chemistry.[1] Its unique structure, particularly the proximity of the hydroxyl group to the heterocyclic nitrogen, makes it an exceptional monoprotic bidentate chelating agent for a wide range of metal ions.[2] This chelating ability is central to many of its diverse biological activities, which include antifungal, antibacterial, and antiparasitic properties.[3]

The introduction of bromine atoms onto the 8-HQ ring via electrophilic aromatic substitution significantly modulates its physicochemical properties and biological efficacy. Specifically, 5,7-dibromo-8-hydroxyquinoline has demonstrated potent anticancer and antifungal activities, making it a valuable target for synthesis in drug discovery and development programs.[1][3][4] This guide explains the chemical principles behind this transformation and provides validated, step-by-step protocols for its successful synthesis.

Reaction Mechanism: The Chemistry of Activation and Direction

The bromination of 8-hydroxyquinoline is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction—the preferential substitution at the C5 and C7 positions—is governed by the powerful directing effects of the hydroxyl (-OH) group.

  • Activating Group: The hydroxyl group is a potent activating group. It donates electron density into the attached benzene ring (the carbocyclic ring) through resonance, making the ring more nucleophilic and thus highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).

  • Ortho-, Para-Director: As an activating group, the -OH group directs incoming electrophiles to the positions ortho (C7) and para (C5) relative to itself.[5][6] This is because the resonance structures of the reaction intermediate (the sigma complex) place the positive charge on the carbon bearing the hydroxyl group, allowing for an additional, highly stable resonance contributor where the oxygen atom shares its lone pair to form a C=O double bond. This extra stabilization significantly lowers the activation energy for ortho and para attack compared to meta attack.

  • The Pyridine Ring: In contrast, the pyridine ring is electron-deficient and generally considered a deactivating system for electrophilic substitution.

Therefore, the reaction proceeds selectively on the electron-rich phenolic ring, yielding the 5,7-disubstituted product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product HQ 8-Hydroxyquinoline EAS Electrophilic Aromatic Substitution HQ->EAS Nucleophile Br2 2 eq. Bromine (Br₂) Br2->EAS Electrophile Source Activation Phenolic ring activated by -OH group EAS->Activation Product 5,7-Dibromo-8-hydroxyquinoline EAS->Product Direction -OH group directs to C5 (para) and C7 (ortho) Activation->Direction

Caption: Mechanism of the selective bromination of 8-hydroxyquinoline.

Experimental Protocols

Two distinct, validated protocols for the synthesis of 5,7-dibromo-8-hydroxyquinoline are presented below. The choice of solvent can influence reaction time and purification strategy.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Hazards
8-HydroxyquinolineC₉H₇NO145.16Toxic, eye damage, skin sensitizer[7][8]
BromineBr₂159.81Highly toxic, severe burns, oxidizer
Chloroform (CHCl₃)CHCl₃119.38Harmful, suspected carcinogen
Acetonitrile (CH₃CN)C₂H₃N41.05Flammable, toxic
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Minimal
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04Minimal
Round-bottom flask, Magnetic stirrer---
Dropping funnel, Beakers, Graduated cylinders---
Buchner funnel, filter paper---

Safety Precaution: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles, is mandatory.[9]

Protocol 1: Bromination in Chloroform (High-Yield Method)

This protocol is widely cited and known for its efficiency and high yield.[1][2][10]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of chloroform (CHCl₃).

  • Reagent Preparation: In a separate container, prepare a solution of bromine (0.67 g, 4.20 mmol, approx. 0.21 mL) in 5 mL of chloroform. Caution: Handle bromine solution with extreme care in a fume hood.

  • Addition: Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over 5-10 minutes at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 1 hour. A yellow solid precipitate of the product will form.[10]

  • Work-up:

    • Dissolve the resulting solid by adding an additional 15 mL of chloroform.[10]

    • Transfer the solution to a separatory funnel and wash it three times with a 5% aqueous sodium bicarbonate (NaHCO₃) solution (3 x 15 mL). This step neutralizes the HBr byproduct and removes unreacted bromine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 5,7-dibromo-8-hydroxyquinoline, can be further purified by crystallization from benzene or an ethanol/acetone mixture to yield yellow needles.[10][11] A yield of approximately 90% can be expected.[10]

Protocol 2: Bromination in Acetonitrile at Low Temperature

This method provides an alternative solvent system and uses colder temperatures, which can sometimes offer better control over the reaction.[10][12]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 8-hydroxyquinoline (1 g, 6.9 mmol) in 20 mL of acetonitrile (CH₃CN).

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Reagent Preparation: Prepare a solution of bromine (2.202 g, 13.8 mmol) in 10 mL of acetonitrile.

  • Addition: Add the bromine solution dropwise to the cold, stirred 8-hydroxyquinoline solution over 10 minutes.

  • Reaction: Stir the mixture at 0 °C. The reaction progress can be monitored over time; some procedures suggest stirring for up to 24 hours.[10][12] A yellow solid will form.

  • Work-up:

    • After the reaction is complete, add 15 mL of acetonitrile to dissolve the solid.

    • Wash the organic solution with a 5% aqueous sodium bicarbonate solution (4 x 25 mL) to remove HBr.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter the solution and remove the solvent under reduced pressure.

    • NMR analysis of the crude product often shows the formation of 5,7-dibromo-8-hydroxyquinoline as the major product.[10]

    • Purification can be achieved via crystallization from acetonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 8-HQ in Solvent (e.g., CHCl₃ or CH₃CN) add Dropwise Addition of Br₂ Solution start->add prep_br2 Prepare Br₂ in Solvent prep_br2->add react Stir at Defined Temperature & Time add->react wash Wash with 5% NaHCO₃ (aq) react->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evap Evaporate Solvent dry->evap purify Crystallize Product evap->purify end Pure 5,7-Dibromo-8-hydroxyquinoline purify->end

Caption: General experimental workflow for the bromination of 8-hydroxyquinoline.

Product Characterization

The identity and purity of the synthesized 5,7-dibromo-8-hydroxyquinoline should be confirmed using standard analytical techniques.

  • Melting Point: The literature reports a melting point in the range of 197-203 °C.[9]

  • ¹H NMR: The proton NMR spectrum is a definitive tool for confirming the substitution pattern. The disappearance of signals corresponding to protons at C5 and C7 and the appearance of the remaining aromatic protons at their expected chemical shifts confirm the structure.[10]

  • FT-IR: Infrared spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-Br bonds.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Thermo Fisher Scientific. (2025).
  • ChemicalBook. (2025). 5,7-DIBROMO-8-HYDROXYQUINOLINE Manufacturing Process. ChemicalBook.
  • Al-Hussain, S. A., & Al-Haiza, M. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH.
  • T3DB. (n.d.). Material Safety Data Sheet 5,7-Dibromo-8-hydroxyquinoline, 96%. T3DB.
  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn.
  • Open Access Journals. (n.d.).
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
  • Al-Hussain, S. A., & Al-Haiza, M. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Organic Chemistry Tutor. (2022, April 20).

Sources

The Strategic Application of 6-Bromoquinolin-8-ol in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical targets for therapeutic intervention.[1] The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including kinases.[2][3] Its rigid, planar structure and capacity for diverse functionalization make it an ideal starting point for the rational design of potent and selective inhibitors. Among the various substituted quinolines, 6-Bromoquinolin-8-ol presents a particularly advantageous starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through well-established cross-coupling reactions, while the 8-hydroxy group can act as a key pharmacophoric feature, often involved in crucial interactions with the kinase active site.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of next-generation kinase inhibitors.

The Dual Functionality of this compound: A Synthetic Chemist's Perspective

The synthetic utility of this compound lies in its orthogonal reactivity. The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[2] These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties, enabling extensive exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity. Concurrently, the 8-hydroxy group can be leveraged for its hydrogen-bonding capabilities and potential for metal chelation, which can be critical for binding to the kinase hinge region or interacting with key residues in the ATP-binding pocket.[4][5][7]

General Synthetic Workflow for Derivatization

The derivatization of this compound typically follows a logical progression, as illustrated in the workflow diagram below. The initial step often involves a cross-coupling reaction at the 6-position to introduce a desired substituent, followed by optional modification of the 8-hydroxy group if required for specific target interactions.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Base product1 6-Aryl/Heteroaryl-quinolin-8-ol suzuki->product1 product2 6-Amino-quinolin-8-ol buchwald->product2 library Kinase Inhibitor Library product1->library product2->library

Caption: General synthetic workflow for the derivatization of this compound.

Key Kinase Targets and Signaling Pathways

Derivatives of the quinoline scaffold have been shown to inhibit a multitude of kinases implicated in cancer progression.[1] The strategic functionalization of this compound allows for the targeting of specific kinases within critical signaling pathways.

Targeted Signaling Pathways:
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. The development of inhibitors targeting PI3K and mTOR is a major focus in cancer research.[8]

  • Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade is frequently dysregulated in various cancers and plays a key role in cell proliferation, differentiation, and survival.[2]

  • Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR and VEGFR, are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis.[9][10]

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical quinoline-based inhibitor.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 6-Aryl-quinolin-8-ol Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-quinolin-8-ol derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer to each well.

  • Add the diluted inhibitor compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the specific kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., quantifying the amount of phosphorylated substrate).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Example Compound A PI3Kα50
Example Compound B mTOR75
Example Compound C EGFR120
Protocol 3: Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a synthesized inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for understanding the structure-activity relationship and for optimizing the potency and selectivity of the inhibitors. Key areas for modification include:

  • The 6-position: Introduction of various aryl and heteroaryl groups can probe the hydrophobic and aromatic interactions within the kinase active site. The nature and substitution pattern of these rings can significantly impact potency.[11]

  • The 8-hydroxy group: While often crucial for hinge binding, its modification to a methoxy or other functional groups can be explored to fine-tune binding affinity and physicochemical properties.[4]

  • The quinoline ring: Substitution at other positions on the quinoline ring can be investigated to improve properties such as solubility and metabolic stability.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of novel kinase inhibitors. Its dual reactivity allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates. Future research in this area will likely focus on the development of inhibitors with improved pharmacokinetic profiles, the exploration of novel kinase targets, and the application of these compounds in combination therapies to overcome drug resistance. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.

References

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. (URL not available)
  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed. [Link]
  • Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed. [Link]
  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PubMed Central. [Link]
  • Synthesis of 6-bromo-4-iodoquinoline - ResearchG
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. [Link]
  • Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase rel
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC - NIH. [Link]
  • Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases - MDPI. [Link]
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
  • Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed. [Link]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. [Link]
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. [Link]

Sources

The Definitive Guide to GC-MS Analysis of Quinoline Compounds: From Sample Preparation to Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed methodology for the analysis of quinoline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Quinolines are a critical class of heterocyclic aromatic compounds with widespread significance in pharmaceuticals, agrochemicals, and environmental science.[1] Their analysis is crucial for quality control, metabolic research, and safety assessment. This document moves beyond a simple protocol, offering an in-depth exploration of the entire analytical workflow. We will dissect the rationale behind critical experimental choices, from sample preparation strategies, including direct analysis and essential derivatization techniques, to the optimization of GC-MS parameters. The guide provides validated, step-by-step protocols, quantitative performance data, and an authoritative discussion on the interpretation of mass spectral fragmentation patterns, empowering researchers, scientists, and drug development professionals to implement robust and reliable analytical methods.

The Analytical Imperative for Quinoline Analysis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Furthermore, quinoline and its derivatives are recognized as potential environmental contaminants, necessitating sensitive and selective analytical methods for their detection.[2] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for this purpose, offering exceptional chromatographic resolution and highly specific mass-based detection.[3]

However, the diverse physicochemical properties of quinoline derivatives present unique analytical challenges. While the parent quinoline molecule is sufficiently volatile for direct GC-MS analysis, many of its derivatives, particularly those with polar functional groups like carboxylic acids or hydroxyls, exhibit low volatility and thermal instability.[4] Direct injection of such compounds can lead to poor peak shape, low sensitivity, and column contamination. This guide addresses these challenges head-on by providing detailed protocols for both direct analysis and chemical derivatization, a critical step to render these polar analytes amenable to GC-MS analysis.[4]

The Workflow: A Conceptual Overview

The successful analysis of quinoline compounds by GC-MS follows a systematic workflow. Each stage must be carefully considered and optimized to ensure data integrity and reproducibility. This process involves preparing the sample in a matrix compatible with the GC system, chromatographically separating the analytes from other components, and finally, detecting and identifying the compounds based on their unique mass spectral signatures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Textile, Biological Fluid, Synthesis Product) Decision Analyte Volatility Assessment Sample->Decision Extraction Direct Extraction (e.g., Ultrasonic Extraction) Decision->Extraction Volatile Derivatization Chemical Derivatization (Esterification or Silylation) Decision->Derivatization Non-Volatile / Polar Injection GC Injection (Split/Splitless) Extraction->Injection Derivatization->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization MS Ionization (Electron Impact - EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) Detection->Data_Acquisition Identification Compound Identification (Retention Time & Spectral Library Match) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the GC-MS analysis of quinoline compounds.

Core Methodology: Sample Preparation and Derivatization

The choice of sample preparation technique is dictated entirely by the physicochemical properties of the target analyte and the complexity of the sample matrix.

Direct Analysis of Volatile Quinolines

For matrices containing the parent quinoline or its non-polar derivatives, a direct extraction is often sufficient. A well-established method for solid matrices, such as textiles, involves ultrasonic-assisted extraction (UAE).[5]

  • The "Why": Ultrasound creates cavitation bubbles in the solvent. The formation and collapse of these bubbles generate intense localized energy, which disrupts the sample matrix and enhances the penetration of the solvent, leading to efficient extraction of the analyte.[5] Toluene is an excellent solvent choice for extracting quinoline due to its compatible polarity and high boiling point, which minimizes solvent loss during the heated extraction process.[6]

Derivatization: The Key to Analyzing Polar Quinolines

Many quinoline derivatives, such as quinoline-2-carboxylic acid or hydroxylated metabolites, are not directly amenable to GC analysis due to their polarity and low volatility.[4] Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile moieties. This transformation is essential for achieving good chromatographic peak shape and sensitivity.[4]

Carboxylic acid groups are highly polar and can interact strongly with the stationary phase of the GC column. Converting them to esters significantly increases their volatility. A common and robust method uses Boron Trifluoride (BF₃) in methanol.[4]

  • The "Why": BF₃ is a powerful Lewis acid that catalyzes the reaction between the carboxylic acid and methanol, forming a methyl ester. This process effectively masks the polar carboxyl group, making the molecule more suitable for GC analysis.[4]

Silylation is a rapid and effective method for derivatizing compounds with active hydrogens, such as those found in hydroxyl and carboxylic acid groups.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly efficient silylating reagent.[4][7]

  • The "Why": BSTFA reacts with active hydrogens to replace them with a non-polar trimethylsilyl (TMS) group.[7] This derivatization increases the volatility and thermal stability of the analyte. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[4]

Instrumental Parameters and Method Validation

The following tables summarize typical GC-MS parameters and performance data for the analysis of quinoline compounds, derived from established methods.[2][6][8]

Table 1: Recommended GC-MS Instrumental Parameters
ParameterSettingRationale
Gas Chromatograph (GC)
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, which is ideal for trace-level analysis.[6]
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analytes without causing thermal degradation.[6]
ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalentThis non-polar column (5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of semi-volatile aromatic compounds like quinolines.[6]
Carrier GasHelium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.[6]
Oven ProgramInitial 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min)The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points, and the final hold ensures that all components are eluted.[2][6]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eVEI is a robust, "hard" ionization technique that produces reproducible fragmentation patterns, creating a characteristic fingerprint for each compound. This is ideal for library matching and structural elucidation.[6][9]
Ion Source Temperature230 °CPrevents condensation of analytes within the ion source while minimizing thermal degradation.[6]
Mass Scan Range35 - 350 amuA typical scan range that covers the molecular weight of quinoline and its common derivatives and fragments, while avoiding the detection of low-mass background ions from the carrier gas.[6]
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)Full Scan is used for qualitative analysis and identification. SIM mode significantly increases sensitivity for quantitative analysis by monitoring only specific, characteristic ions of the target analyte.[6]
Table 2: Typical Method Performance Data
ParameterTypical ValueSource(s)
Linearity (R²)> 0.999[2][6]
Limit of Detection (LOD)0.1 - 1.0 ng/mL (or mg/kg)[6][7]
Limit of Quantitation (LOQ)0.2 - 5.0 ng/mL (or µg/mL)[8]
Accuracy (% Recovery)82.9% - 99.3%[2][6][7]
Precision (% RSD)< 15%[6][7]

Interpreting the Data: Quinoline Mass Spectra

Under Electron Impact (EI) ionization, quinoline and its derivatives produce characteristic fragmentation patterns that are invaluable for their identification.

  • Quinoline (C₉H₇N, MW=129.16): The mass spectrum of quinoline is dominated by a stable molecular ion (M⁺˙) at m/z 129.[2] This is a hallmark of aromatic systems. Key fragmentation involves the loss of hydrogen cyanide (HCN), a common pathway for nitrogen-containing heterocyclic compounds, resulting in a fragment ion at m/z 102.[10] Other characteristic ions can be observed at m/z 101 and 76. The characteristic ion peaks of quinoline are m/z 129, 102, 75, and 51.[2]

  • Substituted Quinolines: The fragmentation patterns of derivatives are often predictable. For example, methoxyquinolines may show the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion.[10] Understanding these general fragmentation rules allows for the tentative identification of unknown quinoline-related compounds.[11][12]

Fragmentation mol_ion Quinoline Molecular Ion [M]⁺˙ m/z 129 frag1 Fragment Ion [M-HCN]⁺˙ m/z 102 mol_ion->frag1 - HCN frag2 Other Fragments (e.g., m/z 75, 51) mol_ion->frag2

Caption: Characteristic fragmentation pathway of the quinoline molecular ion in EI-MS.

Detailed Experimental Protocols

These protocols provide a validated starting point for method development. All solvents should be of HPLC or GC grade, and reagents should be of high purity.

Protocol 1: Analysis of Quinoline in a Solid Matrix (e.g., Textiles)[3][7]
  • Sample Preparation: Accurately weigh 1.0 g of the sample (cut into small pieces) into a centrifuge tube.

  • Extraction: Add 15 mL of toluene to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and extract at 40°C for 30 minutes.[5][6]

  • Filtration: Allow the extract to cool to room temperature. Filter the organic phase through a 0.45 µm PTFE syringe filter into a 2 mL GC autosampler vial.

  • Analysis: The sample is now ready for injection into the GC-MS system using the parameters outlined in Table 1.

Protocol 2: Derivatization of Quinoline Carboxylic Acids via Esterification[5]
  • Sample Preparation: Place 1 mg of the quinoline carboxylic acid sample into a 4 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the methyl ester derivative, to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 3: Derivatization of Polar Quinolines via Silylation[5][8]
  • Sample Preparation: Place approximately 0.1-1 mg of the dried sample into a 2 mL reaction vial. It is critical that the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS, if required for enhanced reactivity).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Conclusion

This application guide provides a robust framework for the GC-MS analysis of quinoline compounds. By understanding the causality behind sample preparation choices, optimizing instrumental parameters, and correctly interpreting mass spectral data, researchers can develop and validate highly reliable methods. The detailed protocols serve as a practical starting point for analyzing these important compounds across diverse applications, from pharmaceutical development to environmental safety monitoring. The integrity of any analytical result rests on a well-designed and validated method, and this guide provides the foundational expertise to achieve that goal.

References

  • Gao, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
  • Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. [Link]
  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
  • Li, Y., et al. (2018). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • Gerace, E., et al. (2011). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Analytical and Bioanalytical Chemistry. [Link]
  • Shanmugasundaram, P., & Murugesan, V. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Advances in Engineering Technology Research. [Link]
  • Thevis, M., et al. (2012). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis.
  • Fu, K., et al. (2022). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Fu, K., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Engineering, Technology & Applied Science Research. [Link]
  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Kumar, A., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry.

Sources

Revolutionizing Bromoquinoline Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Bromoquinolines and the Advent of Microwave Chemistry

Bromoquinolines are a pivotal class of heterocyclic compounds, forming the structural backbone of numerous molecules with significant applications in medicinal chemistry and materials science. The bromine substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the generation of diverse molecular libraries. Traditionally, the synthesis of these compounds has often involved lengthy reaction times, harsh conditions, and modest yields. However, the advent of microwave-assisted organic synthesis (MAOS) has transformed the landscape of heterocyclic chemistry.[1][2] By leveraging the efficient and rapid heating capabilities of microwave irradiation, chemists can now achieve remarkable rate enhancements, higher yields, and improved product purities, often under solvent-free and environmentally benign conditions.[3][4] This guide provides an in-depth exploration of microwave-assisted protocols for the synthesis of bromoquinolines, offering both the theoretical underpinnings and practical, step-by-step methodologies for key synthetic transformations.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Unlike conventional heating methods that rely on thermal conduction and convection, microwave heating operates through the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[4] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, leads to a rapid and uniform increase in temperature throughout the reaction medium. This instantaneous and localized superheating of polar molecules can overcome large activation energy barriers, leading to dramatic accelerations in reaction rates.[1] The key advantages of employing microwave irradiation in the synthesis of bromoquinolines are summarized below.

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysMinutes
Yields Often moderateGenerally higher
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times
Energy Efficiency LowerHigher, as only the reaction mixture is heated
Process Control Less precise temperature controlPrecise and uniform temperature control
Environmental Impact Often requires large volumes of solventsEnables solvent-free or reduced solvent reactions

Core Synthetic Strategies for Bromoquinoline Synthesis under Microwave Irradiation

Several classical named reactions for quinoline synthesis have been successfully adapted to microwave-assisted protocols, providing efficient pathways to bromo-substituted analogues. This section will delve into the mechanisms and practical applications of these key transformations.

The Skraup Synthesis: A Classic Reimagined

The Skraup synthesis is a venerable method for constructing the quinoline ring system, traditionally by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation. Microwave irradiation has been shown to significantly accelerate this process.[5]

Mechanism of the Microwave-Assisted Skraup Reaction

The application of microwave energy dramatically reduces the time required for the dehydration and cyclization steps, which are often the rate-limiting stages in the conventional method.

cluster_0 Glycerol Dehydration cluster_1 Quinoline Ring Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Microwave Michael_Adduct Michael_Adduct Acrolein->Michael_Adduct Michael Addition Bromoaniline p-Bromoaniline Bromoaniline->Michael_Adduct Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization, Microwave Bromoquinoline Bromoquinoline Dihydroquinoline->Bromoquinoline Oxidation caption Workflow of the Microwave-Assisted Skraup Synthesis. cluster_0 Formation of α,β-Unsaturated Carbonyl cluster_1 Quinoline Synthesis Aldehyde_Ketone Aldehyde/Ketone Unsaturated_Carbonyl Unsaturated_Carbonyl Aldehyde_Ketone->Unsaturated_Carbonyl Aldol Condensation, Microwave Conjugate_Adduct Conjugate_Adduct Unsaturated_Carbonyl->Conjugate_Adduct Conjugate Addition Bromoaniline p-Bromoaniline Bromoaniline->Conjugate_Adduct Cyclized_Intermediate Cyclized_Intermediate Conjugate_Adduct->Cyclized_Intermediate Cyclization, Microwave Bromo_Substituted_Quinoline Bromo_Substituted_Quinoline Cyclized_Intermediate->Bromo_Substituted_Quinoline Oxidation caption Workflow of the Microwave-Assisted Doebner-von Miller Reaction. cluster_0 Condensation and Cyclization Aminoaryl_Ketone 2-Amino-5-bromobenzaldehyde Intermediate Intermediate Aminoaryl_Ketone->Intermediate Condensation Methylene_Compound α-Methylene Carbonyl Methylene_Compound->Intermediate Bromoquinoline Bromoquinoline Intermediate->Bromoquinoline Cyclodehydration, Microwave caption Workflow of the Microwave-Assisted Friedländer Annulation. cluster_0 Schiff Base Formation and Cyclization Bromoaniline p-Bromoaniline Schiff_Base Schiff_Base Bromoaniline->Schiff_Base Condensation Diketone β-Diketone Diketone->Schiff_Base Bromo_Substituted_Quinoline Bromo_Substituted_Quinoline Schiff_Base->Bromo_Substituted_Quinoline Intramolecular Cyclization & Dehydration, Microwave caption Workflow of the Microwave-Assisted Combes Synthesis.

Sources

Application Notes and Protocols: Growing High-Quality Single Crystals of Quinoline Derivatives for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Single Crystals in Quinoline-Based Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. From the historical significance of quinine in treating malaria to modern applications in anticancer and antiviral therapies, the quinoline scaffold is of paramount importance.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules is fundamental to elucidating their structure-activity relationships (SAR), optimizing their pharmacological profiles, and ensuring intellectual property protection.[2] Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining molecular structure with atomic resolution.[3][4] However, the journey from a synthesized quinoline derivative to a high-quality single crystal suitable for diffraction studies is often fraught with challenges.

This comprehensive guide, designed for researchers and professionals in drug development, provides a detailed exploration of the techniques and underlying principles for successfully growing single crystals of quinoline derivatives. We move beyond simple procedural lists to explain the "why" behind experimental choices, offering a framework for rational decision-making in the art and science of crystallization.

I. The Foundation: Understanding Crystallization of Organic Molecules

Crystallization is a process of purification and solidification where solute molecules, dissolved in a solvent, arrange themselves into a highly ordered, repeating three-dimensional lattice.[5] The fundamental principle relies on creating a supersaturated solution, a metastable state where the concentration of the solute exceeds its equilibrium solubility.[6] This encourages the solute to precipitate out of the solution.[5] When this process is controlled to occur slowly, molecules have the time to orient themselves into a thermodynamically stable crystal lattice, rather than crashing out as an amorphous powder.[7]

Several methods can be employed to achieve supersaturation:

  • Slow Evaporation: The concentration of the solute increases as the solvent evaporates.[6][8]

  • Slow Cooling: The solubility of most organic compounds decreases as the temperature is lowered.[5][9]

  • Vapor Diffusion: An "anti-solvent" (a solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound, reducing its solubility.[7][8][10]

  • Liquid-Liquid Diffusion (Layering): A layer of anti-solvent is carefully added on top of a solution of the compound, and slow diffusion at the interface induces crystallization.[7][8][11]

The choice of technique and the specific experimental parameters are critical and often depend on the physicochemical properties of the quinoline derivative .

II. Navigating the Challenges: Special Considerations for Quinoline Derivatives

Quinoline derivatives can present unique crystallization challenges due to their specific molecular features:

  • Aromaticity and π-π Stacking: The planar, aromatic nature of the quinoline ring system can lead to strong π-π stacking interactions. While these interactions can be beneficial for crystal packing, they can also sometimes lead to the formation of very thin, needle-like crystals or twinned crystals that are unsuitable for X-ray diffraction. Solvent selection can play a role in modulating these interactions.[12]

  • Polarity and Hydrogen Bonding: The presence of the nitrogen atom in the quinoline ring, along with various substituents, can introduce polarity and the potential for hydrogen bonding. This influences their solubility in different solvents and can be exploited to guide crystal packing.[13]

  • Polymorphism: Quinoline derivatives, like many pharmaceutical compounds, can exist in multiple crystalline forms, or polymorphs, each with different physical properties.[2][14] The crystallization conditions can dictate which polymorph is obtained.

  • Tendency to Form Oils: Some quinoline derivatives may "oil out," forming a liquid phase instead of a solid crystal, particularly if the solution is too concentrated or cooled too quickly.[15]

III. Core Crystallization Protocols for Quinoline Derivatives

The following protocols provide detailed, step-by-step methodologies for the most common and effective crystallization techniques.

A. Slow Evaporation

This is often the simplest method and a good starting point for new compounds.[10][16]

Protocol:

  • Solvent Selection: Choose a solvent in which the quinoline derivative has moderate solubility.[9] A solvent that dissolves the compound too readily may lead to the formation of very small crystals.[9]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be done by adding the solid to the solvent and gently warming and stirring until it dissolves.[17] Ensure all solid material is dissolved; if not, filter the solution to remove any insoluble impurities.[11]

  • Crystallization Setup: Transfer the clear solution to a clean vial or small beaker. The container should have a relatively large surface area to facilitate slow evaporation.[6]

  • Controlling Evaporation: Cover the container in a way that allows for slow solvent evaporation. This can be achieved by covering it with parafilm and piercing a few small holes with a needle, or by using a cap that is not airtight.[16][18]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed.[9][16] Crystal growth can take anywhere from a few hours to several weeks.[8]

Workflow for Slow Evaporation:

Caption: Workflow for the Slow Evaporation Crystallization Technique.

B. Vapor Diffusion

This technique is highly successful, especially when only small amounts of the compound are available.[10][15] It involves the slow diffusion of an anti-solvent vapor into the solution of the compound.[7]

Protocol:

  • Solvent and Anti-Solvent Selection:

    • Solvent: Choose a relatively non-volatile solvent in which the quinoline derivative is soluble (e.g., THF, toluene, chloroform).[7][11]

    • Anti-Solvent: Select a more volatile solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[7][11]

  • Setup (Sitting Drop):

    • Place a solution of the quinoline derivative in the chosen solvent in a small, open inner vial.

    • Place this inner vial inside a larger, sealable container (e.g., a jar or a larger vial).

    • Add the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the outer container tightly.

  • Mechanism: The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solution in the inner vial. This gradually decreases the solubility of the quinoline derivative, leading to crystallization.[7][8]

  • Incubation: Place the setup in a stable environment. To further slow down the diffusion process, the entire apparatus can be placed in a refrigerator.[10]

Workflow for Vapor Diffusion (Sitting Drop):

Caption: The process of vapor diffusion leading to crystallization.

C. Liquid-Liquid Diffusion (Layering)

This method relies on the slow mixing of two miscible solvents with different densities and solubilities for the compound.[6][7]

Protocol:

  • Solvent and Anti-Solvent Selection:

    • Solvent: Choose a solvent in which the quinoline derivative is soluble and which has a higher density (e.g., dichloromethane, chloroform).[11]

    • Anti-Solvent: Select a less dense, miscible solvent in which the compound is insoluble (e.g., hexane, ether).[11]

  • Setup:

    • Dissolve the quinoline derivative in the higher-density solvent in a narrow container, such as an NMR tube or a thin vial.[7]

    • Using a syringe or a pipette, carefully and slowly layer the less dense anti-solvent on top of the solution, minimizing mixing at the interface.[6][9] A distinct boundary between the two layers should be visible.[7]

  • Mechanism: Over time, the two solvents will slowly diffuse into each other at the interface. As the anti-solvent mixes with the solvent, the solubility of the quinoline derivative decreases, and crystals often form at or near the interface.[7][8]

  • Incubation: Seal the container and leave it undisturbed in a stable environment.

Workflow for Liquid-Liquid Diffusion:

Caption: Step-by-step process for the Liquid-Liquid Diffusion technique.

IV. Data Presentation: Solvent Selection Guide

The choice of solvent is arguably the most critical factor in successful crystallization.[11] The following table provides a starting point for solvent selection based on the principle of "like dissolves like" and general solubility properties.[19]

Solvent ClassExamplesBoiling Point (°C)Characteristics & Suitability for Quinoline Derivatives
Nonpolar Hexane, Pentane, Cyclohexane69, 36, 81Good as anti-solvents for vapor and liquid-liquid diffusion.[7][11] Generally poor solvents for quinoline derivatives unless the derivative is highly nonpolar.
Slightly Polar Toluene, Diethyl Ether111, 35Toluene can be a good solvent for some quinoline derivatives due to potential π-π interactions.[12] Diethyl ether is highly volatile and useful as an anti-solvent.[19]
Moderately Polar Dichloromethane (DCM), Chloroform, Ethyl Acetate40, 61, 77Often good primary solvents for dissolving a wide range of quinoline derivatives.[11] Their volatility makes them suitable for slow evaporation and as the more volatile component in a two-solvent system.[11]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)56, 82, 66Good solvents for more polar quinoline derivatives. Can participate in dipole-dipole interactions. THF is a common choice for dissolving compounds in vapor diffusion setups.[7][11]
Polar Protic Methanol, Ethanol, Water65, 78, 100Suitable for quinoline derivatives capable of hydrogen bonding.[19] Water is generally a poor solvent unless the derivative is a salt or has multiple hydrogen-bonding groups. Alcohols can be used in mixed solvent systems.[13]

Note: Boiling points are approximate and can vary.[19]

V. Troubleshooting and Advanced Techniques

  • Oiling Out: If an oil forms instead of crystals, try using a more dilute solution, a different solvent system where the compound is less soluble, or cooling the solution more slowly.[15]

  • Microcrystals: The formation of very small crystals often indicates that nucleation occurred too rapidly.[20] Slow down the crystallization process by reducing the rate of evaporation, using a colder temperature for diffusion, or starting with a less concentrated solution.[20][21]

  • Seeding: If crystals are reluctant to form, introducing a "seed crystal" (a tiny, pre-existing crystal of the same compound) into a near-saturated solution can initiate crystal growth.[21]

  • Sublimation: For volatile quinoline derivatives, sublimation can be a powerful purification and crystallization technique. The compound is heated under vacuum, and the vapor deposits as crystals on a cold surface.[11][16]

  • Co-crystallization: If a quinoline derivative proves particularly difficult to crystallize, forming a co-crystal with a suitable, well-behaved co-former can sometimes yield high-quality single crystals.[16]

VI. Conclusion

Growing single crystals of quinoline derivatives is a critical yet often challenging step in the drug development pipeline. Success requires a blend of systematic experimentation, careful observation, and an understanding of the underlying principles of crystallization. By methodically exploring techniques such as slow evaporation, vapor diffusion, and liquid-liquid diffusion, and by rationally selecting solvents based on the properties of the target molecule, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray crystallographic analysis. This, in turn, provides the invaluable structural insights necessary to drive the design of next-generation quinoline-based therapeutics.

VII. References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 9, 2026, from

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved January 9, 2026, from

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 9, 2026, from

  • University of Missouri. (2006, January 8). Crystallisation Techniques. Retrieved January 9, 2026, from

  • University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography. Retrieved January 9, 2026, from

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved January 9, 2026, from

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved January 9, 2026, from

  • van der Sluis, P., Hezemans, A. M. F., & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 340-344. Retrieved January 9, 2026, from

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved January 9, 2026, from

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved January 9, 2026, from

  • Unknown. (n.d.). How to Grow Crystals. Retrieved January 9, 2026, from

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved January 9, 2026, from

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved January 9, 2026, from

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. Retrieved January 9, 2026, from

  • Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved January 9, 2026, from

  • Unknown. (n.d.). Guide for crystallization. Retrieved January 9, 2026, from

  • Unknown. (n.d.). Slow Evaporation Method. Retrieved January 9, 2026, from

  • Unknown. (n.d.). Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. Retrieved January 9, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 9, 2026, from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 9, 2026, from

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved January 9, 2026, from

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved January 9, 2026, from

  • National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Retrieved January 9, 2026, from

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry. Retrieved January 9, 2026, from

  • American Chemical Society. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved January 9, 2026, from

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved January 9, 2026, from

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 8), 337-342. Retrieved January 9, 2026, from

  • Technobis. (2024, February 5). Growing X-ray quality single crystals reliably and consistently. Retrieved January 9, 2026, from

  • Michigan State University. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Department of Chemistry and Biochemistry. Retrieved January 9, 2026, from

  • Proceedings of the National Academy of Sciences. (2017, July 10). Quinolines block every step of malaria heme crystal growth. Retrieved January 9, 2026, from

  • Linac Coherent Light Source. (n.d.). Crystal Growth | Biology. Retrieved January 9, 2026, from

  • Scite.ai. (n.d.). Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. Retrieved January 9, 2026, from

  • American Chemical Society. (2025, December 26). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. Retrieved January 9, 2026, from

Sources

Application Notes and Protocols: 6-Bromoquinolin-8-ol in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Derivatives of 8-hydroxyquinoline are foundational materials in the field of organic electronics, most famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq₃), a cornerstone material in OLED technology.[1][2][3] This document provides a detailed guide on the application of a specific derivative, 6-Bromoquinolin-8-ol, as a versatile ligand for creating advanced electroluminescent materials. The introduction of a bromine atom onto the quinoline framework serves as a strategic functionalization point, enabling further molecular engineering through cross-coupling reactions to fine-tune the material's optoelectronic properties.[4] We will explore the synthesis of its metal complexes, detail the protocols for fabricating OLED devices using these materials, and discuss their performance characteristics.

Part 1: The Foundational Role of this compound in OLED Emitters

This compound, like its parent compound 8-hydroxyquinoline, is an exceptional chelating ligand. Its molecular structure features a pyridinic nitrogen and a phenolate oxygen donor atom, allowing it to form stable coordination complexes with a wide range of metal ions, including Al(III), Zn(II), and various transition metals.[2] These metal complexes, known as metalloquinolates, are the active components for OLED applications.

The process of complexation is critical. It locks the ligand in a rigid conformation, which enhances its photoluminescence quantum yield by reducing non-radiative decay pathways. The choice of the central metal ion and substitutions on the quinoline ring directly influences the electronic and photophysical properties of the resulting complex, such as:

  • Emission Color : The energy of the emitted light can be tuned from blue to red by modifying the ligand structure or changing the metal ion.[5]

  • Electron Transport Properties : Many metalloquinolates possess excellent electron mobility, making them suitable for use not only as emitters but also as electron transport layers (ETL) within the OLED stack.[4][5]

  • Thermal Stability : The formation of stable metal complexes generally imparts high thermal stability, a crucial requirement for the longevity of OLED devices fabricated via thermal evaporation.

The bromine atom at the 6-position is of particular strategic importance. It offers a reactive handle for chemists to synthesize an array of novel materials with tailored properties through established synthetic routes like Suzuki or Buchwald-Hartwig couplings.[4] This allows for the attachment of other functional groups to extend conjugation, modify solubility, or improve charge transport, making this compound a valuable building block for next-generation OLED materials.

Part 2: Synthesis Protocol for Tris(6-bromoquinolin-8-olato)aluminum(III) — Al(6-Brq)₃

This protocol describes the synthesis of an aluminum complex of this compound, analogous to the famous Alq₃. This complex can be used as an emissive or electron-transporting material in an OLED.

Rationale for Synthesis

The coordination of this compound to an Al(III) center is a robust method to produce a thermally stable and highly fluorescent material. The reaction involves the deprotonation of the hydroxyl group of the ligand, followed by coordination to the metal center. Ethanol is used as a common solvent, and a base is required to facilitate the reaction.

Materials and Reagents
  • This compound (Ligand)

  • Aluminum chloride (AlCl₃) or Aluminum isopropoxide [Al(O-i-Pr)₃] (Metal Precursor)

  • Ethanol (Solvent)

  • Potassium hydroxide (KOH) or Triethylamine (Et₃N) (Base)

  • Deionized water

  • Methanol (for washing)

  • Standard laboratory glassware (reflux setup, beakers, filtering funnel)

  • Magnetic stirrer and hotplate

Step-by-Step Synthesis Procedure
  • Ligand Solution Preparation : Dissolve 3 molar equivalents of this compound in 100 mL of ethanol in a round-bottom flask. Gently heat the mixture while stirring to ensure complete dissolution.

  • Base Addition : To a separate beaker, dissolve 3 molar equivalents of KOH in a minimal amount of ethanol. Add this basic solution dropwise to the ligand solution. This deprotonates the hydroxyl group of the ligand, forming the 6-bromoquinolin-8-olate anion, which is a more effective nucleophile.

  • Metal Precursor Addition : Dissolve 1 molar equivalent of AlCl₃ in 50 mL of ethanol. Add this solution dropwise to the activated ligand solution under continuous stirring.

  • Reaction and Precipitation : A precipitate of the Al(6-Brq)₃ complex should begin to form immediately. Heat the reaction mixture to reflux (around 80°C) and maintain for 2-3 hours to ensure the reaction goes to completion.

  • Isolation of Product : Allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification : Wash the collected solid sequentially with deionized water, ethanol, and finally methanol to remove unreacted starting materials and inorganic salts.

  • Drying : Dry the purified product in a vacuum oven at 80°C for 12 hours. The final product should be a stable, crystalline powder.

  • Characterization (Optional but Recommended) : Confirm the identity and purity of the synthesized Al(6-Brq)₃ using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_ligand 1. Dissolve this compound in Ethanol activate 4. Add KOH solution to ligand to deprotonate prep_ligand->activate prep_base 2. Prepare Ethanolic KOH Solution prep_base->activate prep_metal 3. Dissolve AlCl₃ in Ethanol react 5. Add AlCl₃ solution to form complex prep_metal->react activate->react reflux 6. Reflux for 2-3 hours react->reflux cool 7. Cool to Room Temp. reflux->cool filter 8. Vacuum Filtration cool->filter wash 9. Wash with H₂O, Ethanol, Methanol filter->wash dry 10. Dry in Vacuum Oven wash->dry product Final Product: Al(6-Brq)₃ Powder dry->product

Caption: Workflow for the synthesis of Al(6-Brq)₃.

Part 3: OLED Device Fabrication and Architecture

This section outlines a standard protocol for fabricating a multi-layer OLED using the synthesized Al(6-Brq)₃ as the emissive material. The device is built layer-by-layer on an indium tin oxide (ITO)-coated glass substrate.

Device Architecture Rationale

A multi-layer architecture is essential for high-performance OLEDs. Each layer serves a specific function to ensure efficient charge injection, transport, and recombination:

  • ITO (Anode) : A transparent conductor to inject holes.

  • PEDOT:PSS (HIL) : A hole-injection layer that smooths the ITO surface and reduces the energy barrier for hole injection.

  • HTL (Hole Transport Layer) : Transports holes from the anode and blocks electrons. A common material is NPB.

  • EML (Emissive Layer) : Where electrons and holes recombine to emit light. Here, we use Al(6-Brq)₃.

  • ETL (Electron Transport Layer) : Transports electrons from the cathode and blocks holes. Alq₃ is a standard choice.

  • LiF/Al (Cathode) : An efficient cathode for injecting electrons.

OLED_Structure cluster_device OLED Device Stack Light Emitted Light Substrate Glass Substrate ITO ITO (Anode, ~120 nm) HIL PEDOT:PSS (HIL, ~30 nm) HTL NPB (HTL, ~40 nm) EML Al(6-Brq)₃ (EML, ~50 nm) ETL Alq₃ (ETL, ~20 nm) Cathode LiF/Al (Cathode, ~1/100 nm)

Caption: A typical multi-layer OLED architecture.
Fabrication Protocol

This protocol combines solution-based spin-coating for the organic layers and thermal evaporation for the cathode.

Equipment:

  • ITO-coated glass substrates

  • Spin-coater

  • Hotplate

  • High-vacuum thermal evaporator (~10⁻⁶ Torr)

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning (Critical Step) : To ensure good film adhesion and device performance, the ITO substrate must be meticulously cleaned.[4]

    • Sequentially sonicate the substrates in tubs of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately transfer to an oven and bake at 120°C for 30 minutes to remove moisture.

    • Treat with UV-Ozone for 10 minutes to improve the ITO work function.

  • Hole Injection Layer (HIL) Deposition :

    • Transfer the cleaned substrate to the spin-coater.

    • Deposit a layer of filtered PEDOT:PSS solution.

    • Spin coat at ~3000-4000 rpm for 45 seconds to achieve a thickness of ~30 nm.

    • Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) & Emissive Layer (EML) Deposition :

    • Prepare solutions of the HTL material (e.g., NPB) and the EML material (Al(6-Brq)₃) in a suitable organic solvent like chloroform or chlorobenzene (e.g., 5-10 mg/mL).

    • Sequentially spin-coat the HTL and EML layers, annealing the substrate on a hotplate after each deposition to remove residual solvent. Optimize spin speeds to achieve the desired thickness (e.g., HTL ~40 nm, EML ~50 nm).[4][6]

  • Cathode Deposition :

    • Immediately transfer the substrate with the organic layers into a high-vacuum thermal evaporator.

    • Deposit the electron transport layer (e.g., Alq₃, ~20 nm) if required.

    • Sequentially deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) followed by a thicker layer of Aluminum (Al, ~100 nm). The deposition rate should be slow and steady (e.g., 0.1 Å/s for LiF, 1-2 Å/s for Al).[7]

  • Encapsulation : To prevent degradation from atmospheric moisture and oxygen, the device should be encapsulated using a UV-cured epoxy and a cover glass in an inert atmosphere.

Part 4: Performance Data and Characterization

Once fabricated, the OLED's performance is evaluated. This involves measuring its electrical and optical characteristics. The introduction of different functional groups and metals to the quinoline core significantly impacts device performance.

Key Performance Metrics:

  • Turn-on Voltage (V_on) : The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).

  • Maximum Luminance (L_max) : The highest brightness achieved, measured in candelas per square meter (cd/m²).

  • Current Efficiency (η_c) : A measure of how efficiently charge is converted to light, measured in candelas per Ampere (cd/A).

  • Commission Internationale de l'Éclairage (CIE) Coordinates : A set of (x, y) values that define the color of the emitted light.

Table 1: Performance of Representative Quinoline-Based OLEDs

Emissive ComplexHostMax Luminance (cd/m²)Max Efficiency (cd/A)Emission Peak (nm) / ColorReference
Alq₃->1000~4520 / Green[5][8]
Zn(Bpy)qAlq₃10301.34545 / Green-Yellow[6]
ZnStq_OCH₃PVK22441.24578 / Yellow[6]
Pt(II)-quinolinateDopant--Red-Orange[9]

Note: The performance of a device with Al(6-Brq)₃ would need to be experimentally determined, but it is expected to fall within the range of other functionalized quinolates.

Conclusion

This compound stands out as a highly promising building block for the development of advanced materials for organic light-emitting diodes. Its ability to form stable, luminescent complexes combined with the strategic placement of a bromine atom for further functionalization provides a clear pathway for researchers to design and synthesize novel emitters with tailored properties. The protocols outlined in this document offer a comprehensive guide for the synthesis of its metal complexes and the fabrication of OLED devices, enabling scientists to explore the full potential of this versatile compound in the field of organic electronics.

References

  • Application Notes and Protocols: 8-bromo-6-methylquinolin-2(1H)-one in Materials Science and OLEDs. Benchchem.
  • Mechanochemical synthesis of luminescent quinolin-8-olate complexes directly from metal (hydr)oxide precursors: A case study for spectroscopic in situ monitoring. ACS Green Chemistry.
  • Burlova, A. S., et al. (2023). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. Russian Journal of Coordination Chemistry, 49(Suppl. 1), S29–S37.
  • Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. (2022). MDPI.
  • Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. (2015). ResearchGate.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023). Jurnal Elektronika dan Telekomunikasi.
  • Luminescent transition-metal complexes and their applications in electroluminescence. (2023). Elsevier.
  • Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. (2023). MDPI.
  • Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. (2024). PubMed Central.
  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate.
  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (2016). ResearchGate.
  • Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. (2022). Biblioteka Nauki.
  • Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. (2018). ResearchGate.
  • Molecular Orbital Study of the First Excited State of the OLED Material Tris(8-hydroxyquinoline)aluminum(III). (2002). ResearchGate.

Sources

Application Notes and Protocols: 6-Bromoquinolin-8-ol as a Chelating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in coordination chemistry and drug discovery, renowned for its potent ability to form stable complexes with a wide array of metal ions.[1][2] This guide focuses on a specific derivative, 6-Bromoquinolin-8-ol, exploring how the introduction of a bromine atom at the C-6 position modulates its electronic properties and lipophilicity, thereby fine-tuning its function as a chelating agent.[3] This modification enhances its utility in diverse fields, from sensitive analytical techniques for metal ion quantification to the development of novel therapeutic agents that act by disrupting metal homeostasis.[3][4][5]

This document provides a comprehensive overview of this compound, detailing its chelation mechanism, synthesis, and practical, field-tested protocols for its application in spectrophotometric analysis and antimicrobial screening.

Section 1: Physicochemical Properties and Chelation Mechanism

This compound is a solid organic compound whose utility is fundamentally derived from its molecular structure. The strategic placement of a hydroxyl group peri to the quinoline nitrogen atom creates a powerful bidentate chelation site.

PropertyData
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in organic solvents like DMSO, DMF, and chloroform; sparingly soluble in alcohols.

Mechanism of Chelation

The chelation process is a classic example of Lewis acid-base chemistry. This compound functions as a monoprotic bidentate ligand.[1] The phenolic proton of the 8-hydroxyl group is acidic and is displaced upon interaction with a metal ion. The resulting anionic oxygen and the lone pair of electrons on the quinoline nitrogen atom (sp² hybridized) act as Lewis bases, donating electron density to two coordination sites on the metal ion (a Lewis acid). This dual-point attachment forms a highly stable five-membered ring, a characteristic feature of chelate complexes that confers significant thermodynamic stability (the "chelate effect").[3][6]

The bromine atom at the C-6 position exerts an electron-withdrawing inductive effect, which can slightly increase the acidity of the 8-hydroxyl group and modify the electron density on the nitrogen atom. This electronic modulation influences the stability constants (Log K) of the resulting metal complexes compared to the unsubstituted 8-hydroxyquinoline parent molecule.[3][7]

Caption: Chelation of a divalent metal ion (M²⁺) by this compound.

Section 2: Synthesis of this compound

While several synthetic routes to quinoline derivatives exist, the Friedländer annulation provides a direct and efficient method for constructing the quinoline core.[2][8] This approach involves the condensation of an o-aminobenzaldehyde with a compound containing an enolizable ketone. For 6-bromoquinoline derivatives, a key starting material is 5-bromo-2-aminobenzaldehyde.[8]

Protocol: Synthesis via Friedländer Condensation

  • Rationale: This protocol leverages a base-catalyzed condensation reaction to build the heterocyclic ring system in a convergent manner. The choice of base and solvent is critical for reaction efficiency and yield.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-2-aminobenzaldehyde (1.0 eq) in ethanol.

  • Addition of Ketone: To this solution, add a suitable enolizable ketone (e.g., acetone or ethyl acetoacetate, 1.1 eq).

  • Initiation of Condensation: Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide, to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1M HCl).

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the ethanol under reduced pressure and perform an extraction using an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Section 3: Application in Analytical Chemistry - Spectrophotometric Determination of Metal Ions

This compound is an excellent chromogenic reagent, forming distinctly colored complexes with many transition metal ions. This property allows for their simple, rapid, and cost-effective quantification using UV-Visible spectrophotometry, a technique based on the Beer-Lambert Law.[4][9]

Protocol: Spectrophotometric Determination of Copper (II)

  • Rationale: This protocol establishes a robust method for quantifying Cu²⁺. The key is to find a pH where the ligand is sufficiently deprotonated to form the complex, but the metal ion has not precipitated as a hydroxide. The calibration curve validates the linear relationship between absorbance and concentration, which is the cornerstone of quantitative spectrophotometry.[10]

  • Preparation of Stock Solutions:

    • Ligand Solution (1 mM): Accurately weigh 22.4 mg of this compound and dissolve it in a small amount of DMSO, then dilute to 100 mL with ethanol in a volumetric flask.

    • Copper (II) Standard (1000 ppm): Dissolve a precise amount of a copper salt (e.g., CuSO₄·5H₂O) in deionized water with a drop of concentrated acid to prevent hydrolysis. Dilute to the mark in a volumetric flask. Prepare working standards (e.g., 0.5 to 10 ppm) by serial dilution.

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH (e.g., acetate buffer for pH 5-6).

  • Optimization of Conditions (Self-Validation):

    • pH Optimization: Prepare a series of solutions containing a fixed concentration of Cu²⁺ and the ligand at different pH values. Measure the absorbance and identify the pH that gives the maximum and most stable absorbance reading.

    • Determination of λmax: Scan the spectrum (400-800 nm) of the Cu²⁺-ligand complex at the optimal pH against a reagent blank (all components except Cu²⁺). The wavelength of maximum absorbance (λmax) should be used for all subsequent measurements to ensure maximum sensitivity.

  • Calibration Curve Construction:

    • Into a series of 10 mL volumetric flasks, add increasing volumes of the Cu²⁺ working standards.

    • To each flask, add 1 mL of the buffer solution and 1 mL of the this compound solution.

    • Dilute to the mark with a 50:50 ethanol/water mixture. Mix well and allow 15 minutes for full color development.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot a graph of Absorbance vs. Concentration (ppm). The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.

  • Analysis of an Unknown Sample:

    • Prepare the unknown sample using the same procedure as for the calibration standards.

    • Measure its absorbance and use the calibration equation to calculate the concentration of Cu²⁺.

Representative Spectroscopic Data

Metal IonTypical λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Cu²⁺~410 - 430High
Fe³⁺~470 - 580High
Ni²⁺~390 - 410Moderate
Zn²⁺~380 - 400Moderate (Often Fluorescent)

graph SpectroWorkflow {
graph [splines=true, nodesep=0.4, ranksep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

A[label="Prepare Stock Solutions\n(Ligand, Metal, Buffer)"]; B[label="Optimize pH and\nDetermine λmax"]; C [label="Construct Calibration Curve\n(Standards of known concentration)"]; D [label="Measure Absorbance of Standards"]; E [label="Plot Absorbance vs. Concentration\n(Validate with R² > 0.99)"]; F [label="Prepare & Measure\nUnknown Sample"]; G [label="Calculate Concentration\nusing Calibration Equation"];

A -> B[label="1. Validation"]; B -> C [label="2. Calibration"]; C -> D; D -> E; E -> G [label="y = mx + c"]; A -> F [label="3. Analysis"]; F -> G; }

Caption: Experimental workflow for spectrophotometric metal ion analysis.

Section 4: Application in Drug Development - Antimicrobial Activity Screening

The therapeutic potential of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions that are essential for microbial enzyme function.[5][11] Metal complexes of these ligands frequently exhibit enhanced antimicrobial activity compared to the ligand alone. This is often attributed to Overtone's concept of cell permeability, where the formation of a neutral, lipophilic metal complex facilitates its transport across the microbial cell membrane.[12][13]

Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Rationale: This protocol uses the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents visible growth of a microorganism. Comparing the MIC of the ligand to its metal complexes provides direct evidence of the effect of chelation on antimicrobial potency.

Part A: Synthesis of the Metal Complex (e.g., Bis(6-bromoquinolin-8-olato)copper(II))

  • Dissolve this compound (2.0 eq) in a suitable solvent like ethanol.

  • In a separate flask, dissolve a copper (II) salt (e.g., copper(II) acetate, 1.0 eq) in the same solvent.

  • Slowly add the copper solution to the ligand solution while stirring. A precipitate, often green or brown, should form immediately.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the complex to confirm its formation (e.g., melting point, IR spectroscopy).

Part B: Broth Microdilution Assay for MIC Determination

  • Preparation:

    • Prepare stock solutions of this compound and its copper complex in DMSO.

    • Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Typically, add 100 µL of broth to each well, then add 100 µL of the stock solution to the first well, mix, and transfer 100 µL to the next well, repeating across the row.

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls (Self-Validation):

    • Positive Control: A well with broth and bacteria only (should show growth).

    • Negative Control: A well with sterile broth only (should show no growth).

    • Vehicle Control: A well with broth, bacteria, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Representative Antimicrobial Data

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound16 - 32> 64
Bis(6-bromoquinolin-8-olato)Cu(II)4 - 816 - 32
Ciprofloxacin (Control)0.5 - 10.015 - 0.12

Section 5: Summary and Future Directions

This compound is a versatile and powerful chelating agent with significant potential. The protocols detailed herein demonstrate its robust applicability in both the precise analytical quantification of metal ions and the exploratory development of new antimicrobial agents. The bromo-substituent provides a handle for further synthetic modification, opening up avenues for creating next-generation compounds.

Future research could focus on:

  • Fluorescent Sensors: Investigating the fluorescence properties of its complexes with diamagnetic ions like Zn²⁺ and Al³⁺ for developing highly sensitive analytical methods.[14][15]

  • Targeted Cancer Therapy: Using the bromine atom as a site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach targeting moieties for cancer-specific drug delivery.[1][8][16]

  • Neurodegenerative Diseases: Exploring the ability of this compound and its derivatives to modulate the homeostasis of metal ions like copper, iron, and zinc, which are implicated in diseases such as Alzheimer's and Parkinson's.[11][17]

References

  • International Journal of Scientific Research in Science and Technology. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES.
  • Krishna, P. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(17), 4021.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-798.
  • Salah, L., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(11), 1888-1894.
  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol.
  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(17), 4021.
  • Al-busafi, S. N., & Suliman, F. O. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1).
  • Molecules. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Bazzicalupi, C., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3042.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Gouveia, G. V., & de Sousa, E. H. S. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 25(5), 1166.
  • IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants.
  • Khan, T. M., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Chemistry, 2021, 6614283.
  • Wikipedia. (n.d.). Stability constants of complexes.
  • Nweze, J. C., et al. (2018). Spectrophotometric Determination of Chromium (III) Ion By 6-[(E) - (1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazol-4-Yl) Diazenyl]-1h-Indole-2,3-Dione. RSIS International.
  • National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database.
  • ResearchGate. (n.d.). Stability constants (log K) of complexes formed by ligands 316, 330.
  • Zeglis, B. M., et al. (2020). Metal complexes as a promising source for new antibiotics. Chemical Science, 11(10), 2627-2639.
  • Hu, Y. Z., et al. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Organic Letters, 5(13), 2251-2253.
  • ResearchGate. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Badr, G., et al. (2015). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Receptors and Signal Transduction, 35(4), 309-322.
  • ACS Publications. (2023). Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials with 5,7-Dichloro-8-Hydroxyquinolinium. Crystal Growth & Design.
  • ResearchGate. (2017). Non-Extractive Spectrophotometric Determination of Sn(II) with 5,7-Dibromo-8-hydroxyquinoline.
  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications.
  • Azwana, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 291.
  • Journal of Pharmacognosy and Phytochemistry. (2018). Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent.
  • CORE. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions.
  • MDPI. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond.
  • PubChem. (n.d.). 4-Bromoquinolin-6-ol.
  • Andersen, O. (2004). Chelation in Metal Intoxication. International Journal of Environment and Health, 207(2), 74-81.

Sources

Application Notes and Protocols for the Friedländer Synthesis of 6,8-dibromo-4-methyl-2-arylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif of immense significance in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The Friedländer synthesis, a classic condensation reaction, remains one of the most direct and versatile methods for constructing substituted quinolines.[1][4] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[2][5]

This technical guide provides detailed application notes and protocols for the synthesis of a specific class of quinolines: 6,8-dibromo-4-methyl-2-arylquinolines. These compounds are of particular interest as the dibromo substitution provides handles for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. We will delve into the mechanistic underpinnings of the Friedländer synthesis, provide a robust and optimized experimental protocol, and present data in a clear, actionable format for researchers and scientists.

Mechanistic Insights into the Friedländer Synthesis

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[6] The initial step in both pathways is the reaction between the 2-aminoaryl ketone and the α-methylene ketone.

Pathway A (Aldol Condensation First):

  • Aldol Addition: The reaction commences with an aldol addition between the 2-amino-3,5-dibromobenzophenone and the aryl methyl ketone.

  • Dehydration: The resulting aldol adduct undergoes dehydration to form an α,β-unsaturated carbonyl compound.[6]

  • Cyclization and Aromatization: Intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring system.[5]

Pathway B (Schiff Base Formation First):

  • Schiff Base Formation: The amino group of the 2-amino-3,5-dibromobenzophenone reacts with the carbonyl of the aryl methyl ketone to form a Schiff base (imine).[6]

  • Intramolecular Aldol Reaction: A subsequent intramolecular aldol-type reaction occurs.

  • Dehydration: The final step is the elimination of water to afford the stable, aromatic quinoline product.[6]

A graphical representation of these competing mechanisms is provided below.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B R1 2-Amino-3,5-dibromobenzophenone A1 Aldol Adduct R1->A1 Aldol Addition B1 Schiff Base (Imine) R1->B1 Condensation R2 Aryl Methyl Ketone R2->A1 R2->B1 A2 α,β-Unsaturated Carbonyl A1->A2 - H₂O A3 Cyclized Intermediate A2->A3 Intramolecular Cyclization P 6,8-dibromo-4-methyl-2-arylquinoline A3->P - H₂O B2 Cyclized Intermediate B1->B2 Intramolecular Aldol-type Reaction B2->P - H₂O

Caption: Competing mechanistic pathways in the Friedländer synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Modern advancements, such as microwave-assisted synthesis, have significantly improved the efficiency of the Friedländer reaction, offering reduced reaction times and often higher yields compared to conventional heating methods.[7][8]

Materials and Reagents
  • 2-Amino-3,5-dibromobenzophenone (or 2-amino-3,5-dibromobenzaldehyde as a precursor)[9][10][11]

  • Substituted Acetophenones (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)

  • Glacial Acetic Acid (ACS grade or higher)

  • Ethanol (Reagent grade)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography, 230-400 mesh)

Optimized Protocol
  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-amino-3,5-dibromobenzophenone (1.0 mmol, 1.0 eq) and the desired substituted acetophenone (1.2 mmol, 1.2 eq).

  • Solvent and Catalyst: Add glacial acetic acid (3-5 mL), which serves as both the solvent and the acid catalyst.[7]

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 160°C for 10-20 minutes with stirring.[7] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (30 mL) and a saturated solution of sodium bicarbonate until the acetic acid is neutralized (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 6,8-dibromo-4-methyl-2-arylquinoline.

experimental_workflow start Start reactants Combine Reactants: - 2-Amino-3,5-dibromobenzophenone - Substituted Acetophenone - Glacial Acetic Acid start->reactants microwave Microwave Irradiation (160°C, 10-20 min) reactants->microwave workup Aqueous Workup (NaHCO₃, Ice-water) microwave->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure 6,8-dibromo-4-methyl-2-arylquinoline purification->product

Caption: Experimental workflow for the synthesis of 6,8-dibromo-4-methyl-2-arylquinolines.

Data Presentation: Synthesis of 6,8-dibromo-4-methyl-2-arylquinolines

The following table summarizes the expected outcomes for the synthesis of various 6,8-dibromo-4-methyl-2-arylquinolines using the optimized microwave-assisted protocol.

EntryAryl Substituent (at position 2)Product NameReaction Time (min)Typical Yield (%)
1Phenyl6,8-dibromo-4-methyl-2-phenylquinoline1585-92
24-Chlorophenyl6,8-dibromo-2-(4-chlorophenyl)-4-methylquinoline1582-88
34-Methoxyphenyl6,8-dibromo-2-(4-methoxyphenyl)-4-methylquinoline2080-86
44-Nitrophenyl6,8-dibromo-4-methyl-2-(4-nitrophenyl)quinoline1288-95

Note: Yields are illustrative and may vary based on the specific reaction scale and purification efficiency.

Characterization of Products

The synthesized 6,8-dibromo-4-methyl-2-arylquinolines should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regiochemistry of the substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point (m.p.): To assess the purity of the crystalline product.

Troubleshooting and Field-Proven Insights

  • Low Yields: Incomplete reactions can be addressed by increasing the reaction time or temperature. However, excessive heating can lead to decomposition. The use of alternative catalysts such as iodine or p-toluenesulfonic acid under solvent-free conditions has also been reported to be effective.[2]

  • Purification Challenges: The polarity of the eluent for column chromatography should be carefully optimized to achieve good separation of the product from any unreacted starting materials or byproducts. A gradual increase in the polarity of the eluent system is recommended.

  • Regioselectivity: When using unsymmetrical ketones, regioselectivity can be an issue.[5] For the synthesis of the target 4-methylquinolines, the use of aryl methyl ketones is crucial.

Conclusion

The Friedländer synthesis provides a reliable and efficient pathway for the preparation of 6,8-dibromo-4-methyl-2-arylquinolines. The microwave-assisted protocol detailed in this guide offers significant advantages in terms of reaction speed and efficiency, making it a valuable tool for researchers in drug discovery and organic synthesis. The resulting dibrominated quinoline scaffold serves as a versatile platform for the development of novel therapeutic agents.

References

  • Wikipedia. Friedländer synthesis.
  • Martinez-Alvarez, R., et al. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 73(24), 9778-9780.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Bentham Science Publishers. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 22(8), 619-622.
  • Química Organica.org. Friedlander quinoline synthesis.
  • ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone.
  • National Institutes of Health. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(5), 419-427.
  • PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone.
  • National Institutes of Health. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. ACS Infectious Diseases, 2(9), 623-630.
  • Semantic Scholar. Synthesis of 2-Amino-3,5-dibromobenzaldehyde.
  • ResearchGate. The Friedländer Synthesis of Quinolines.
  • National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401014.
  • ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.

Sources

One-pot Eistert ring expansion for synthesizing 3-hydroxyquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of 3-hydroxyquinolin-2(1H)-ones via the Eistert ring expansion of isatins.

Introduction: The Significance of 3-Hydroxyquinolin-2(1H)-ones

The 3-hydroxyquinolin-2(1H)-one scaffold is a privileged heterocyclic motif that forms the core of numerous alkaloids and pharmacologically active molecules.[1] Its derivatives have garnered significant attention in medicinal chemistry due to a wide spectrum of biological activities, including potential anticancer, anti-influenza, and enzyme-inhibiting properties.[2][3] Specifically, this scaffold has been identified as a promising platform for developing inhibitors for enzymes like tyrosinase and D-amino acid oxidase (DAAO), making it highly relevant for applications in cosmeceuticals and neurology, respectively.[4][5]

Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot Eistert ring expansion presents an elegant and streamlined alternative. This method leverages the principles of the classic Arndt-Eistert homologation, a process designed to convert a carboxylic acid into its higher homologue by adding a methylene unit.[6] The key transformation within this synthesis is the Wolff rearrangement, which converts an α-diazoketone intermediate into a highly reactive ketene.[7][8] By starting with readily available isatins (1H-indole-2,3-diones), this reaction can be adapted into a ring-expansion strategy, providing a direct and efficient route to the valuable 3-hydroxyquinolin-2(1H)-one core structure.

This guide provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and practical insights for successfully implementing this one-pot synthesis in a research setting.

Reaction Mechanism: From Isatin to Quinolone

The one-pot synthesis proceeds through a sophisticated cascade of reactions, beginning with the activation of the isatin substrate and culminating in the formation of the expanded quinolinone ring. The entire process hinges on the in-situ formation and subsequent rearrangement of a key α-diazoketone intermediate.

  • Formation of the α-Diazoketone: The reaction initiates with the nucleophilic attack of a diazoalkane, such as diazomethane or its safer analogue trimethylsilyldiazomethane (TMS-diazomethane), on the electrophilic C3-carbonyl of the isatin ring.[9] This step opens the five-membered ring to form an α-diazo-β-ketoamide intermediate. This initial acylation is the first crucial step in setting up the subsequent rearrangement.[10]

  • The Wolff Rearrangement: The core of the Eistert synthesis is the Wolff rearrangement of the α-diazoketone.[11] This step is typically catalyzed by heat, light, or, most commonly for synthetic efficiency, a metal salt like silver(I) oxide (Ag₂O) or silver benzoate.[8][12] The catalyst facilitates the extrusion of a dinitrogen molecule (N₂), a thermodynamically favorable process that drives the reaction forward. This loss of nitrogen generates a highly unstable carbene intermediate, which immediately undergoes a 1,2-rearrangement.[7] The aryl group (part of the original isatin backbone) migrates to the carbene carbon, leading to the formation of a ketene. A key feature of the Wolff rearrangement is that the stereochemistry of the migrating group is retained.[12][13]

  • Intramolecular Cyclization: The newly formed ketene is a potent electrophile. The pendant aniline nitrogen, now spatially well-positioned, acts as an intramolecular nucleophile. It attacks the ketene's central carbon, triggering a cyclization event that forms the new six-membered heterocyclic ring.[14]

  • Tautomerization: The initial cyclization product is an enol, which rapidly tautomerizes to the more stable 3-hydroxyquinolin-2(1H)-one product to complete the synthesis.

This mechanistic pathway highlights the efficiency of the one-pot approach, where multiple distinct chemical transformations occur sequentially in the same reaction vessel without the need for isolating intermediates.

mechanistic_pathway cluster_start Step 1: α-Diazoketone Formation cluster_rearrangement Step 2: Wolff Rearrangement cluster_cyclization Step 3 & 4: Cyclization & Tautomerization Isatin Isatin Derivative Intermediate1 α-Diazo-β-ketoamide Intermediate Isatin->Intermediate1 Acylation Diazo Diazomethane (CH₂N₂) Diazo->Intermediate1 Ketene Ketene Intermediate Intermediate1->Ketene Catalyst (e.g., Ag₂O) - N₂ Product 3-Hydroxyquinolin-2(1H)-one Ketene->Product Intramolecular Nucleophilic Attack experimental_workflow Setup 1. Reaction Setup - Flame-dried flask - Inert atmosphere - Dissolve Isatin in  anhydrous solvent Diazo 2. Diazoalkane Addition - Cool to 0 °C - Add TMS-diazomethane - Stir at RT for 2-4h Setup->Diazo Rearrange 3. Ring Expansion - Add Silver Catalyst & H₂O - Heat to 60-80 °C - Stir for 4-12h Diazo->Rearrange One-Pot Transition Workup 4. Work-up - Cool and quench - Ethyl acetate extraction - Wash with brine Rearrange->Workup Purify 5. Purification - Dry over Na₂SO₄ - Concentrate solvent - Silica gel chromatography Workup->Purify Product Pure 3-Hydroxyquinolin-2(1H)-one Purify->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Skraup synthesis, a powerful yet challenging method for creating the quinoline scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you enhance the yield and purity of your 6-bromoquinoline product.

Introduction to the Skraup Synthesis of 6-Bromoquinoline

The Skraup synthesis, a cornerstone in heterocyclic chemistry since its discovery by Zdenko Hans Skraup in 1880, is a direct method for producing quinolines.[1][2] The reaction typically involves heating an aniline, in this case, 4-bromoaniline, with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent.[2][3] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the quinoline ring system.[2][4][5]

While effective, the Skraup synthesis is notoriously exothermic and can be prone to low yields and the formation of significant tarry byproducts if not carefully controlled.[3][4][6] This guide will address these common challenges and provide solutions to improve the efficiency and reproducibility of your 6-bromoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in the Skraup synthesis of 6-bromoquinoline?

  • 4-Bromoaniline: The aromatic amine that provides the benzene ring and the nitrogen atom for the quinoline core.

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, and C4) of the quinoline ring after being dehydrated to acrolein by sulfuric acid.[4][5]

  • Concentrated Sulfuric Acid: Serves as a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization step.[4][5]

  • Oxidizing Agent: Required for the final step to aromatize the dihydroquinoline intermediate to 6-bromoquinoline.[2][4] Common oxidizing agents include nitrobenzene or arsenic pentoxide.[1][4] In some modifications, the sulfuric acid itself can act as the oxidizing agent at higher temperatures.[2]

  • Moderator (e.g., Ferrous Sulfate): Often added to control the highly exothermic nature of the reaction, leading to a smoother and less violent process.[4][6][7]

Q2: Why is my Skraup synthesis of 6-bromoquinoline so vigorous and hard to control?

The Skraup synthesis is inherently exothermic, particularly during the dehydration of glycerol and the initial reaction with the aniline.[3][6] This can lead to a rapid increase in temperature and pressure, making the reaction difficult to manage. The use of a moderator like ferrous sulfate is crucial to temper the reaction's vigor.[7]

Q3: I'm getting a lot of black tar in my reaction. What causes this and how can I reduce it?

Tar formation is a common issue in Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of acrolein and other intermediates.[6][8] To minimize tarring, you can:

  • Use a moderator like ferrous sulfate.[6]

  • Ensure efficient stirring to prevent localized overheating.

  • Maintain careful temperature control throughout the reaction.[6]

  • Use anhydrous glycerol, as water can contribute to side reactions.[7]

Q4: What are the typical yields for the Skraup synthesis of 6-bromoquinoline?

Yields for the Skraup synthesis can be variable. While some literature suggests that anilines with electron-withdrawing groups, like the bromine in 4-bromoaniline, may result in lower yields compared to unsubstituted aniline, other sources report good yields for similar substrates.[9][10] For instance, o-bromoaniline has been reported to give a yield of around 75%.[9] Optimizing reaction conditions is key to maximizing your yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Insufficient heating time or temperature. 2. Decomposition of reactants/products: Excessive temperature. 3. Poor quality reagents: Presence of water in glycerol.[7] 4. Sub-optimal work-up: Product loss during extraction or purification.1. Optimize reaction time and temperature: Monitor the reaction by TLC. A typical temperature range is 140-150°C for 3-4 hours.[3][11] 2. Precise temperature control: Use an oil bath and a temperature controller. 3. Use anhydrous glycerol: Ensure all reagents are of high purity. 4. Refine work-up procedure: Ensure complete neutralization and use an appropriate extraction solvent like toluene.[2]
Violent/Uncontrolled Reaction 1. Reaction is too exothermic: Lack of a moderator. 2. Rapid addition of reagents: Adding sulfuric acid too quickly. 3. Localized heating: Inefficient stirring.1. Add a moderator: Use ferrous sulfate (FeSO₄) to make the reaction less violent.[4][6] 2. Slow, controlled addition: Add concentrated sulfuric acid slowly with efficient cooling. 3. Ensure vigorous stirring: Use a mechanical stirrer for better heat dissipation.
Excessive Tar Formation 1. High reaction temperature: Promotes polymerization of intermediates.[6] 2. Harsh acidic conditions: Can lead to degradation of organic materials.1. Maintain optimal temperature: Avoid overheating the reaction mixture.[6] 2. Use a moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[6] 3. Consider alternative procedures: Milder synthesis methods for quinolines exist, though they may be less direct.[12]
Difficulty in Product Isolation/Purification 1. Product is trapped in the tarry residue. 2. Emulsion formation during work-up. 3. Product is a dark oil or solid that is difficult to purify. 1. Steam distillation: This is a common method to separate the volatile quinoline from the non-volatile tar.[3][11] 2. Break emulsions: Add a saturated brine solution during extraction. 3. Purification by vacuum distillation or recrystallization: Vacuum distillation is effective for purifying liquid products.[2] If the product is a solid, recrystallization from a suitable solvent can be employed.

Optimized Experimental Protocol for 6-Bromoquinoline Synthesis

This protocol is adapted from established procedures and incorporates best practices for yield improvement and safety.[2][3][11]

Materials:

  • 4-Bromoaniline

  • Anhydrous Glycerol

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Toluene

  • Sodium Hydroxide (for neutralization)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine 4-bromoaniline and ferrous sulfate heptahydrate.

  • Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. The addition is exothermic, so control the rate to keep the temperature manageable.

  • Heating and Glycerol Addition: Heat the mixture to 140-145°C in an oil bath.[2] Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.

  • Reaction: After the addition of glycerol is complete, continue to heat the mixture with vigorous stirring for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This step should be performed with external cooling.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer three times with toluene.[2]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude 6-bromoquinoline.

  • Purification:

    • Purify the crude product by vacuum distillation.[2] Collect the fraction that boils at the appropriate temperature and pressure for 6-bromoquinoline.

Visualizing the Process

Reaction Mechanism:

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein  -2H₂O (H₂SO₄) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline 4-Bromoaniline Aniline->Michael_Adduct + Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline  Cyclization (H₂SO₄) Quinoline 6-Bromoquinoline Dihydroquinoline->Quinoline  Oxidation (-2H)

Caption: Key steps in the Skraup synthesis of 6-bromoquinoline.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield of 6-Bromoquinoline Check_Temp Verify Reaction Temperature (140-150°C) Start->Check_Temp Check_Time Verify Reaction Time (3-4 hours) Check_Temp->Check_Time Correct Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Incorrect Check_Reagents Check Reagent Quality (Anhydrous Glycerol) Check_Time->Check_Reagents Sufficient Adjust_Time Increase Reaction Time Check_Time->Adjust_Time Too Short Check_Workup Review Work-up & Purification Check_Reagents->Check_Workup High Purity Use_Anhydrous Use High-Purity Anhydrous Reagents Check_Reagents->Use_Anhydrous Impurities Present Optimize_Workup Optimize Extraction & Purification Check_Workup->Optimize_Workup Inefficient Success Improved Yield Check_Workup->Success Efficient Adjust_Temp->Success Adjust_Time->Success Use_Anhydrous->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

Data Summary

Table 1: Reactant Ratios and Conditions

ReactantMolar Ratio (relative to 4-bromoaniline)Key Role
4-Bromoaniline1Starting Material
Glycerol~3-4Acrolein Precursor
Sulfuric Acid~2-3Dehydrating Agent & Catalyst
Ferrous Sulfate~0.1Moderator

Table 2: Physicochemical Properties of 6-Bromoquinoline

PropertyValue
Molecular FormulaC₉H₆BrN
Molecular Weight208.06 g/mol
AppearanceYellowish solid or oil
Boiling Point150-155 °C @ 15 mmHg[2]

Safety Precautions

The Skraup synthesis is a potentially hazardous reaction and must be performed with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.[11][13]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use a robust stirring mechanism and have an ice bath ready to cool the reaction if necessary.

  • Corrosive and Toxic Chemicals: Concentrated sulfuric acid is highly corrosive. Aniline and its derivatives are toxic. Handle these chemicals with extreme care.[11]

By understanding the mechanism, potential pitfalls, and optimization strategies outlined in this guide, researchers can significantly improve the yield and purity of 6-bromoquinoline synthesized via the Skraup reaction, paving the way for its successful application in drug discovery and development.

References

  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public
  • Preparation and Properties of Quinoline. (URL: )
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
  • Skraup reaction - Wikipedia. (URL: [Link])
  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (URL: )
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Optimization of Skraup Quinoline Synthesis - Benchchem. (URL: )
  • Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol - Benchchem. (URL: )
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. (URL: )
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])
  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (URL: [Link])
  • "minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline" - Benchchem. (URL: )

Sources

Technical Support Center: Purification of Crude 6-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 6-Bromoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide: Common Issues in this compound Purification

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them.

Question: My recrystallization of this compound resulted in an oil instead of crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common issue, particularly with compounds that have moderate melting points or when the solution is supersaturated. It occurs when the solute's solubility limit is exceeded at a temperature above its melting point. For this compound, this can be exacerbated by residual solvent from the reaction or the presence of impurities that depress the melting point.

  • Immediate Corrective Actions:

    • Re-dissolution and Dilution: Reheat the solution to dissolve the oil. Add a small amount of the hot solvent to decrease the saturation level.[1][2]

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Rapid cooling, such as placing it directly in an ice bath, can promote oiling. Once at room temperature, you can then proceed with further cooling.[1][2]

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[2]

  • Preventative Measures for Future Experiments:

    • Solvent Selection: Ensure you are using an appropriate solvent system. For this compound, consider solvent systems where it has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as ethanol/water mixtures.[3]

    • Purity of Crude Material: If the crude material has a high impurity load, consider a preliminary purification step like a simple filtration or a wash before attempting recrystallization.

Question: I'm performing column chromatography to purify this compound, but I'm getting poor separation between my product and a closely related impurity. What are my options?

Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity or issues with the stationary phase. For bromoquinolines, a common impurity is the di-brominated analog (e.g., 5,7-dibromo-8-hydroxyquinoline), which will have a similar polarity to your target compound.[4]

  • Optimizing the Mobile Phase:

    • Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 and maximizes the separation from the impurity. Common solvent systems for bromoquinolines include mixtures of ethyl acetate and hexane.[5][6]

    • Shallow Gradient Elution: If you are using a gradient elution, make the gradient shallower. A slower increase in polarity will allow for better separation of compounds with similar polarities.[7]

  • Stationary Phase and Column Packing:

    • Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these will lead to poor separation. Wet packing is generally preferred to minimize these issues.[1]

    • Stationary Phase Choice: While silica gel is the most common stationary phase, if you are still struggling with separation, consider using a different stationary phase like alumina, which can offer different selectivity.[1]

  • Sample Loading:

    • Avoid Overloading: Do not overload the column. A general guideline is to load an amount of crude material that is 1-5% of the weight of the stationary phase.[1]

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading can improve resolution. Dissolve your crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of your column.[7]

Question: My yield of purified this compound is very low after recrystallization. How can I improve it?

Answer: Low recovery is often a result of using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.

  • Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when the solution is cooled, thus reducing the yield.[1]

  • Solvent System Optimization: Select a solvent or solvent pair where this compound has a steep solubility curve. This means it is highly soluble when hot and poorly soluble when cold.[1] Ethanol-water is a good system to try.[3]

  • Cooling: Ensure you are cooling the solution for a sufficient amount of time to allow for maximum crystallization. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further increase the yield.[1]

  • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include unreacted starting materials, such as 8-hydroxyquinoline, and over-brominated byproducts like 5,7-dibromo-8-hydroxyquinoline.[3][4] The presence of these impurities can be assessed by techniques like TLC, HPLC, and NMR.

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid analysis of the fractions from column chromatography or checking the purity of your recrystallized product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[8][9]

Q3: What are the recommended storage conditions for purified this compound?

A3: Quinoline derivatives, especially those with hydroxyl groups, can be sensitive to light and air.[1] It is advisable to store purified this compound in a cool, dark, and dry place. For long-term storage, consider storing it under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

Quantitative Data Summary

The following table summarizes key physical properties of this compound and related compounds to aid in purification and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₆BrNO224.05Not readily available-
8-HydroxyquinolineC₉H₇NO145.1670-73White to pale yellow solid
5-Bromoquinolin-8-olC₉H₆BrNO224.05--
5,7-Dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95198-200Bright white needle-like crystals

Data sourced from various chemical suppliers and databases.[10][11][12]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from an Ethanol/Water Solvent System

This protocol is suitable for crude material with a moderate level of purity.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of Crude this compound by Flash Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve good separation.[5][6]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow and Decision Making

The choice of purification technique depends on the initial purity of the crude material and the desired final purity. The following diagram illustrates a decision-making workflow.

Purification_Workflow start Crude this compound tlc_analysis TLC/HPLC Analysis of Crude Material start->tlc_analysis purity_check Assess Purity and Impurity Profile tlc_analysis->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity High low_purity Low Purity (<90%) Multiple Impurities purity_check->low_purity Low recrystallization Recrystallization (e.g., Ethanol/Water) high_purity->recrystallization column_chromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexane) low_purity->column_chromatography final_purity_check_recryst Purity Check (TLC/HPLC/NMR) recrystallization->final_purity_check_recryst final_purity_check_column Purity Check (TLC/HPLC/NMR) column_chromatography->final_purity_check_column pure_product Pure this compound final_purity_check_recryst->pure_product Purity Met insufficient_purity_recryst Purity Not Met final_purity_check_recryst->insufficient_purity_recryst Purity Not Met final_purity_check_column->pure_product Purity Met insufficient_purity_column Purity Not Met final_purity_check_column->insufficient_purity_column Purity Not Met insufficient_purity_recryst->column_chromatography Further Purification insufficient_purity_column->recrystallization Further Purification

Caption: Decision workflow for purification of this compound.

References

  • Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione - Benchchem
  • 6-bromoquinolin-8-amine synthesis - ChemicalBook
  • 6,8-Dibromoquinoline - PMC - NIH
  • 6-Bromoquinoline 97 5332-25-2 - Sigma-Aldrich
  • 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem - NIH
  • 6-Bromoquinolin-4-ol| CAS No:145369-94-4|ZaiQi Bio-Tech
  • 4-Bromoquinolin-6-ol | C9H6BrNO | CID 44558265 - PubChem
  • 5-Bromoquinolin-8-ol | High-Purity Reagent - Benchchem
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem
  • 6-Bromoquinoline-8-carbonitrile chemical properties - Benchchem
  • Characterization challenges of 3-Acetyl-6-bromoquinolin-4(1H)-one - Benchchem
  • A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one - Benchchem
  • Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd
  • (PDF)
  • 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem
  • (PDF)
  • Technical Support Center: Synthesis and Purific
  • Technical Support Center: High-Purity 3-Bromoquinoline Recrystalliz
  • Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione - Benchchem
  • 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem - NIH
  • 5,7-Dibromo-8-hydroxyquinoline - ChemBK
  • 853908-50-6|6-Bromo-3-nitroquinolin-4-ol|BLD Pharm
  • 99465-08-4|6-Bromo-8-methylquinolin-2(1H)-one - BLDpharm
  • 8-Hydroxyquinoline | 148-24-3 - ChemicalBook

Sources

Technical Support Center: Overcoming Challenges in the Synthesis of 6,8-Disubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-disubstituted quinolines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Quinolines substituted at the 6 and 8 positions are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges, particularly concerning regioselectivity and reaction control.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 6,8-disubstituted quinolines challenging?

The primary challenge lies in controlling the regioselectivity of the cyclization reaction.[1] When using substituted anilines, particularly meta-substituted anilines, classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions can lead to a mixture of isomeric products.[1][2][3] For instance, a 3-substituted aniline can theoretically yield 5-, 7-, or a mixture of disubstituted quinolines, complicating the isolation of the desired 6,8-disubstituted isomer. Furthermore, many of these reactions are highly exothermic and require harsh acidic conditions, leading to side reactions and the formation of tarry byproducts.[4][5]

Q2: Which classical synthesis methods are most relevant for 6,8-disubstituted quinolines, and what are their primary regioselectivity issues?

The most relevant classical methods where regioselectivity is a major consideration include:

  • Skraup/Doebner-von Miller Reactions: These methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.[3][5][6][7][8] With meta-substituted anilines, the cyclization can occur at either of the positions ortho to the amino group, leading to a mixture of 5- and 7-substituted quinolines.[2]

  • Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions.[8][9][10][11] The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1][9]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12][13][14][15][16] While generally more regioselective if the starting 2-aminoaryl carbonyl is appropriately substituted, challenges can arise with unsymmetrical ketones, leading to isomeric products.[1][3][12]

Q3: Are there modern approaches to circumvent the regioselectivity problems in synthesizing 6,8-disubstituted quinolines?

Yes, modern synthetic methods offer more precise control. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of quinoline derivatives.[17] This approach allows for the direct introduction of substituents at specific positions on the quinoline core, including the C8 position.[18] Another strategy involves the synthesis of brominated quinolines, such as 6,8-dibromoquinoline, which can then be further functionalized through metal-bromine exchange reactions and subsequent coupling or substitution reactions to introduce the desired substituents.[2][19]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the synthesis of 6,8-disubstituted quinolines.

Problem 1: Poor Regioselectivity and Formation of Isomeric Mixtures

Symptom: Your reaction yields a mixture of quinoline isomers (e.g., 5,7- and 6,8-disubstituted products) that are difficult to separate.

Root Causes & Solutions:

  • Inappropriate Choice of Starting Materials: The substitution pattern of the aniline precursor is a primary determinant of the final product distribution.

    • Solution: When possible, start with an aniline that is already substituted in a way that directs the cyclization to the desired positions. For instance, using a 2,4-disubstituted aniline in a Skraup or Doebner-von Miller reaction will unambiguously lead to a 6,8-disubstituted quinoline.

  • Steric and Electronic Effects: The interplay of steric hindrance and the electron-donating or -withdrawing nature of substituents on both the aniline and the carbonyl reactant can influence the cyclization pathway.[1]

    • Solution: Modify the substituents on your starting materials. For example, introducing a bulky group at a specific position can sterically hinder cyclization at an undesired site, favoring the formation of the less sterically hindered isomer.[1]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the regiochemical outcome.[1]

    • Solution: Systematically optimize the reaction conditions. This could involve screening different acid or base catalysts, varying the solvent polarity, or adjusting the reaction temperature. Milder reaction conditions often lead to higher selectivity.[12]

Experimental Protocol: Optimizing Regioselectivity in the Combes Synthesis

This protocol outlines a systematic approach to favor the formation of a specific regioisomer.

  • Catalyst Screening:

    • Set up parallel reactions using different acid catalysts such as concentrated H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).

    • Monitor the reactions by TLC or LC-MS to determine the ratio of isomers formed with each catalyst.

  • Solvent Variation:

    • Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, DMF, ethanol).

    • Analyze the product mixture to identify the solvent that provides the highest regioselectivity.

  • Temperature Adjustment:

    • Run the reaction at different temperatures (e.g., in 10°C increments) and monitor the isomer ratio.[12] Lower temperatures may increase selectivity.[12]

ParameterCondition 1Condition 2Condition 3
Catalyst H₂SO₄PPAp-TSA
Solvent TolueneDMFEthanol
Temperature 80°C100°C120°C
Problem 2: Low Yields and Tar Formation

Symptom: The reaction produces a low yield of the desired quinoline, with a significant amount of black, tarry residue.

Root Causes & Solutions:

  • Harsh Reaction Conditions: The highly exothermic nature of reactions like the Skraup synthesis, coupled with strong acids and high temperatures, can cause degradation of starting materials and products, leading to polymerization and tar formation.[4][5][12]

    • Solution 1: Use a Moderator. In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the exothermic reaction and reduce charring.[4]

    • Solution 2: Controlled Addition of Reagents. Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[4]

    • Solution 3: Optimize Temperature. Avoid excessively high temperatures. Gently heat the reaction to initiate it, and then control the temperature during the exothermic phase.[4][12]

  • Side Reactions: Competing reactions, such as the self-condensation of ketone starting materials (aldol condensation), can significantly reduce the yield of the desired quinoline.[12]

    • Solution: Adjust the stoichiometry of the reactants. Using an excess of the aniline component relative to the ketone can sometimes suppress self-condensation.

Experimental Protocol: Moderated Skraup Synthesis of a 6,8-Disubstituted Quinoline

This protocol incorporates a moderator to improve yield and reduce tar formation.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add the appropriately substituted aniline, glycerol, and ferrous sulfate heptahydrate.[4]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[4]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction starts, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.[4]

  • Work-up: After the reaction is complete, carefully pour the cooled mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).[4] The product can then be isolated by extraction or steam distillation.[4]

Problem 3: Difficult Purification

Symptom: The crude product is a complex mixture that is challenging to purify by standard methods like column chromatography or recrystallization.

Root Causes & Solutions:

  • Tarry Byproducts: As mentioned, harsh reaction conditions can lead to the formation of polymeric tars that co-elute with the product or inhibit crystallization.[20]

    • Solution 1: Steam Distillation. For volatile quinolines, steam distillation is an effective method to separate the product from non-volatile tars.[4]

    • Solution 2: Salt Formation. Convert the crude quinoline free base into a salt (e.g., hydrochloride or picrate).[20] These salts often have different solubility profiles and may be more amenable to crystallization. The purified salt can then be neutralized to regenerate the pure quinoline.[20]

  • Similar Polarity of Isomers: When a mixture of regioisomers is formed, their similar polarities can make separation by column chromatography difficult.

    • Solution: Employ high-performance liquid chromatography (HPLC) or use specialized chromatography techniques. Alternatively, consider derivatization of the isomeric mixture to alter the polarity of one isomer, facilitating separation.

Experimental Protocol: Purification via Salt Formation
  • Dissolution: Dissolve the crude quinoline product in a suitable solvent like ethanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., in ethanol or ether) or picric acid in ethanol to the quinoline solution with stirring.

  • Crystallization: The corresponding quinoline salt will often precipitate. Cool the mixture to maximize crystallization and collect the solid by filtration.

  • Recrystallization: Recrystallize the salt from a suitable solvent system to achieve high purity.[20]

  • Regeneration of Free Base: Dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the pure quinoline. Extract the pure quinoline with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Visualizations

Decision Tree for Quinoline Synthesis

This diagram illustrates a decision-making process for selecting an appropriate synthetic route based on the available starting materials and desired substitution pattern.

G start Desired 6,8-Disubstituted Quinoline start_materials Starting Materials Available? start->start_materials friedlander_q 2-Amino-4,6-disubstituted aryl aldehyde/ketone + α-methylene carbonyl? start_materials->friedlander_q skraup_q 2,4-Disubstituted aniline + Glycerol? start_materials->skraup_q combes_q 2,4-Disubstituted aniline + β-diketone? start_materials->combes_q modern_q Precursor for C-H functionalization or halogenated quinoline? start_materials->modern_q friedlander Friedländer Synthesis friedlander_q->friedlander Yes skraup Skraup/Doebner-von Miller Synthesis skraup_q->skraup Yes combes Combes Synthesis combes_q->combes Yes modern Modern Synthetic Routes (e.g., C-H Activation) modern_q->modern Yes friedlander_c Considerations: - Regioselectivity with unsymmetrical ketones - Potential for aldol side reactions friedlander->friedlander_c skraup_c Considerations: - Highly exothermic - Use of strong acids and oxidizing agents - Potential tar formation skraup->skraup_c combes_c Considerations: - Acid-catalyzed cyclization - Steric/electronic effects on regioselectivity combes->combes_c modern_c Considerations: - Catalyst selection - Reaction optimization - Availability of precursors modern->modern_c

Caption: Decision tree for selecting a suitable synthesis method for 6,8-disubstituted quinolines.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues during synthesis.

G start Unsatisfactory Reaction (Low Yield, Impure Product) analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze problem Identify Primary Issue analyze->problem regio Poor Regioselectivity problem->regio Isomer Mixture yield Low Yield / Tarring problem->yield Low Conversion/ Decomposition purify Difficult Purification problem->purify Complex Mixture sol_regio Modify Substrates (Steric/Electronic) Optimize Conditions (Catalyst, Solvent, Temp) regio->sol_regio sol_yield Use Moderator (e.g., FeSO₄) Control Reagent Addition Optimize Temperature yield->sol_yield sol_purify Steam Distillation Purify via Salt Formation Advanced Chromatography purify->sol_purify re_run Re-run Optimized Reaction sol_regio->re_run sol_yield->re_run sol_purify->re_run

Caption: A generalized workflow for troubleshooting common issues in quinoline synthesis.

References

  • The Skraup Synthesis of Quinolines. ResearchGate.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society.
  • Doebner–Miller reaction. Wikipedia.
  • Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. PMC - NIH.
  • Combes quinoline synthesis. Wikipedia.
  • Friedländer synthesis. Wikipedia.
  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
  • Doebner-Miller Reaction. SynArchive.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • The Friedländer Synthesis of Quinolines. ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • The Skraup Synthesis of Quinolines. Organic Reactions.
  • Skraup reaction. Wikipedia.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Purification of Quinoline. Chempedia - LookChem.
  • Scheme 3. Preparations of 6,8-disubstituted quinoline derivatives 11-13. ResearchGate.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate.
  • Combes quinoline synthesis. Wikiwand.
  • Synthesis of Quinoline and derivatives.
  • Purification of Quinoline-3,4-diones. Reddit.
  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 8-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated 8-substituted quinolines. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of N-heterocyclic compounds. Bromoquinolines are critical precursors for forming carbon-carbon and carbon-heteroatom bonds, making them invaluable in the pharmaceutical and materials science industries.[1]

This resource provides in-depth, experience-driven answers to common challenges encountered during the electrophilic bromination of quinolines bearing a substituent at the C-8 position. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts & Initial Experimental Design

This section addresses the fundamental questions you should consider before starting your experiment. Understanding these principles is key to a successful synthesis.

Q1: What are the primary factors influencing the regioselectivity of quinoline bromination, especially with a C-8 substituent?

The bromination of quinoline is a classic example of electrophilic aromatic substitution. The outcome is governed by a combination of factors:

  • Inherent Electronics of the Quinoline Core: The quinoline ring system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring.[1] Under neutral or acidic conditions, electrophilic attack will almost exclusively occur on the benzene portion (positions C-5, C-6, C-7, and C-8). The pyridine ring is deactivated due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated in acidic media, further increasing its deactivation.

  • Directing Effect of the C-8 Substituent: The electronic nature of the substituent at the C-8 position is the most critical factor in determining where the bromine atom will add to the benzene ring.

    • Activating Groups (-OH, -NH₂, -OR): These electron-donating groups (EDGs) strongly activate the ring towards electrophilic substitution, primarily directing the incoming electrophile to the ortho (C-7) and para (C-5) positions. For 8-hydroxyquinoline and 8-aminoquinoline, bromination often leads to a mixture of 5-bromo and 7-bromo isomers, and can easily proceed to the 5,7-dibromo product if excess brominating agent is used.[1][2][3]

    • Deactivating Groups (-NO₂, -CF₃): These electron-withdrawing groups (EWGs) deactivate the ring, making the reaction slower. They primarily direct the incoming electrophile to the meta positions (C-6).

    • 8-Aminoquinoline Amides: This class of compounds has been shown to direct bromination selectively to the C-5 position, often facilitated by a copper catalyst.[4][5][6][7] This is a powerful strategy for achieving high regioselectivity.

  • Steric Hindrance: Bulky C-8 substituents can sterically hinder the approach of the brominating agent to the adjacent C-7 position, thereby favoring substitution at the more accessible C-5 position.

Q2: Which brominating agents are most suitable for 8-substituted quinolines and why?

The choice of reagent is critical for controlling reactivity and selectivity.

ReagentCommon Use & CharacteristicsAdvantagesDisadvantages
Molecular Bromine (Br₂) A powerful and common brominating agent for activated and deactivated rings.Readily available and inexpensive.Highly corrosive and toxic. Can be difficult to control, often leading to over-bromination, especially with highly activated substrates like 8-hydroxyquinoline.[1][2] Generates HBr as a byproduct, which can form quinolinium salts.[8]
N-Bromosuccinimide (NBS) A milder and more selective source of electrophilic bromine.[9] Often used for brominating electron-rich aromatic compounds.[9][10]Easier to handle than Br₂. Can provide better selectivity for mono-bromination. Can also act as an oxidant under certain conditions.[9][11][12][13]More expensive than Br₂. Reaction can sometimes be initiated by light or radical initiators, leading to different reaction pathways.[14]
HBr/DMSO An oxidative bromination system where HBr is the bromine source and DMSO is a mild oxidant.Offers an efficient method for mono- and di-bromination, particularly for 8-aminoquinoline amides.[15]Often requires a Lewis acid catalyst, such as a copper salt, to facilitate the process.[15]

Recommendation: For initial investigations, NBS is often the preferred choice due to its superior handling and selectivity profile compared to molecular bromine.[9] For substrates like 8-aminoquinoline amides, specialized catalytic systems using HBr/DMSO or alkyl bromides have demonstrated excellent C-5 selectivity.[4][15]

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a multifaceted role in the bromination reaction.

  • Polarity and Solubility: The solvent must, first and foremost, dissolve the quinoline substrate and the brominating agent.

  • Stabilization of Intermediates: Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic aromatic substitution, potentially accelerating the reaction. However, highly polar solvents can also favor competing side reactions.[16]

  • Interaction with Reagents: Some solvents can interact directly with the reagents. For example, in protic solvents like acetic acid, hydrogen bonding can influence the reactivity of the substrate.[17] Non-polar aprotic solvents like chloroform (CHCl₃), dichloromethane (CH₂Cl₂), and carbon tetrachloride (CCl₄) are commonly used to minimize side reactions.[1][18] Acetonitrile (CH₃CN) is another common choice.[1] The choice of solvent can even influence regioselectivity by altering steric hindrance around the substrate through hydrogen bonding.[19]

Starting Point: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are excellent starting points for most brominations with NBS or Br₂ as they are relatively inert and provide good solubility for a wide range of substrates.[1]

Section 2: Experimental Workflow & Troubleshooting

This section provides a general protocol and a visual guide to troubleshooting the most common issues encountered during the experiment.

General Experimental Protocol (Using NBS)

This protocol is a generalized starting point. Molar equivalents, temperature, and reaction time will require optimization based on the specific C-8 substituent.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 8-substituted quinoline (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or CHCl₃, ~0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq for mono-bromination) to the solution. For highly activated substrates, it may be beneficial to add the NBS portion-wise or as a solution to control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be required.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A common eluent system is a mixture of ethyl acetate and hexanes.[20] Visualize spots under UV light. The product should have a different Rf value than the starting material.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.[1][21]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product, typically by column chromatography on silica gel or alumina.[1][20][22]

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common experimental problems.

Troubleshooting Start Reaction Outcome Unsatisfactory Q1 Problem: Low or No Conversion? Start->Q1 Q2 Problem: Multiple Products / Over-bromination? Start->Q2 Q3 Problem: Product Degradation? Start->Q3 Q4 Problem: Purification Issues? Start->Q4 Sol1a Increase Temperature Q1->Sol1a Sol1b Add Catalyst (e.g., Lewis Acid) Q1->Sol1b Sol1c Switch to a more powerful brominating agent (e.g., Br₂) Q1->Sol1c Sol1d Check Reagent Quality (NBS) Q1->Sol1d Sol2a Decrease Temperature (e.g., 0°C) Q2->Sol2a Sol2b Reduce Equivalents of Brominating Agent (e.g., to 1.0 eq) Q2->Sol2b Sol2c Slowly add brominating agent (syringe pump) Q2->Sol2c Sol2d Use a more selective reagent (NBS) Q2->Sol2d Sol3a Run reaction at lower temperature Q3->Sol3a Sol3b Run under inert atmosphere (N₂ or Ar) Q3->Sol3b Sol3c Use a less acidic brominating agent (NBS vs Br₂) Q3->Sol3c Sol4a Optimize chromatography: Shallow solvent gradient Q4->Sol4a Sol4b Deactivate silica with triethylamine (0.5-2%) Q4->Sol4b Sol4c Switch stationary phase (e.g., Alumina) Q4->Sol4c Sol4d Consider recrystallization or acid-base extraction Q4->Sol4d

Caption: Troubleshooting workflow for quinoline bromination.

Section 3: Frequently Asked Questions (FAQs)

Q4: My reaction is very slow or shows no conversion. What should I investigate first?

A sluggish reaction is typically due to insufficient activation of either the quinoline substrate or the brominating agent.

  • Substrate Reactivity: If your C-8 substituent is electron-withdrawing (e.g., -NO₂), the benzene ring is deactivated, and the reaction will require more forcing conditions.

    • Solution 1: Increase Temperature. Cautiously increase the reaction temperature in 10-20 °C increments.

    • Solution 2: Add a Catalyst. For some systems, a Lewis acid catalyst can help polarize the brominating agent, making it a more potent electrophile.[23][24][25] However, be aware that Lewis acids can also coordinate to the quinoline nitrogen, which may complicate the reaction.[26]

  • Reagent Choice: NBS may not be reactive enough for deactivated systems.

    • Solution 3: Switch to Molecular Bromine (Br₂). Br₂ is a stronger electrophile and may be necessary for less reactive substrates.

  • Reagent Quality: NBS can decompose over time.

    • Solution 4: Use Fresh Reagent. Ensure your NBS is fresh and has been stored properly (in the dark, in a cool, dry place).

Q5: I'm observing multiple products and significant over-bromination. How can I improve selectivity for the mono-brominated product?

This is a very common issue, especially with electron-rich substrates like 8-hydroxyquinoline and 8-aminoquinoline, which are highly activated.[1][3] The mono-brominated product is often more reactive than the starting material, leading to rapid formation of the di-brominated species.

  • Control the Stoichiometry: Precisely measure the amount of brominating agent. Use as close to 1.0 equivalent as possible.[8]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to slow down the rate of the second bromination.[1]

  • Slow Addition: Instead of adding the brominating agent all at once, add it slowly over a period of time using a syringe pump or by adding it in small portions. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

  • Dilute Conditions: Running the reaction at a lower concentration can also help disfavor the bimolecular reaction leading to the second bromination.

Q6: The reaction mixture is turning dark, suggesting decomposition. What is causing this and how can I prevent it?

Darkening of the reaction mixture often indicates substrate or product degradation. Quinolines, especially those with electron-donating groups, can be sensitive to oxidation or acidic conditions.

  • Acidic Byproducts: Bromination with Br₂ produces HBr as a byproduct. This strong acid can catalyze polymerization or degradation pathways. Using NBS is often cleaner as the succinimide byproduct is less acidic.

  • Oxidation: 8-Aminoquinolines and 8-hydroxyquinolines are susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions.

  • Light Sensitivity: Some bromination reactions, particularly those involving NBS, can have radical components that are initiated by light. Running the reaction in a flask wrapped in aluminum foil can prevent light-induced decomposition.

Q7: My product is difficult to purify. What are some effective strategies?

Purification can be challenging due to the similar polarities of starting material, product, and byproducts.

  • Column Chromatography:

    • Optimize Eluent: Use TLC to find the ideal solvent system (e.g., ethyl acetate/hexanes) that gives the best separation. An Rf value of 0.3-0.4 for the target compound is often a good goal.[20][22]

    • Deactivate Silica: The basic nitrogen of the quinoline can interact with acidic silanol groups on the silica gel, causing streaking and poor separation.[22] Pre-treating the silica gel by preparing it as a slurry in an eluent containing 0.5-2% triethylamine can neutralize these acidic sites and improve peak shape.[22]

    • Use Alumina: For particularly acid-sensitive compounds, switching to a neutral or basic alumina stationary phase can be a very effective alternative to silica gel.[1][20][22]

  • Acid-Base Extraction: This technique leverages the basicity of the quinoline nitrogen. Dissolve the crude mixture in an organic solvent (e.g., CH₂Cl₂) and wash with a dilute acid (e.g., 1M HCl). The basic quinoline compounds will move into the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH), allowing the purified quinolines to be extracted back into an organic solvent.[20] This is excellent for removing non-basic impurities but will not separate the starting material from the product.[20]

  • Recrystallization: If a suitable solvent system can be found where the product has significantly different solubility from the impurities at high and low temperatures, recrystallization can be a highly effective and scalable purification method.[20][27][28]

Visualizing the Mechanism: Electrophilic Aromatic Substitution

The core reaction follows a well-established mechanism. Understanding this pathway helps in rationalizing the effects of substituents and reaction conditions.

EAS_Mechanism Quinoline 8-Substituted Quinoline Intermediate Arenium Ion (Sigma Complex) (Resonance Stabilized) Quinoline->Intermediate Step 1: Electrophilic Attack (Slow, Rate-Determining) Electrophile Br⁺ (from NBS or Br₂) Electrophile->Intermediate Step 1: Electrophilic Attack (Slow, Rate-Determining) Product Brominated Quinoline Intermediate->Product Step 2: Deprotonation (Fast, Restores Aromaticity) HBase H-Base⁺ Intermediate->HBase Step 2: Deprotonation (Fast, Restores Aromaticity) Base Base (e.g., Solvent, H₂O) Base->Product Step 2: Deprotonation (Fast, Restores Aromaticity) Base->HBase Step 2: Deprotonation (Fast, Restores Aromaticity)

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and overcome common challenges related to side product formation. Quinolines are a cornerstone of medicinal chemistry and materials science, but their synthesis is often plagued by issues such as low yields, tar formation, and poor regioselectivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experimental protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the most common quinoline synthesis reactions. Each answer delves into the root cause of the side reaction and provides actionable steps to mitigate it.

Q1: My Skraup synthesis is extremely exothermic and produces a large amount of intractable tar. How can I control the reaction and improve my yield?

A1: This is the most classic challenge of the Skraup synthesis, stemming from its harsh, highly acidic, and high-temperature conditions.[1][2][3] The root causes are twofold: the dehydration of glycerol to acrolein is highly exothermic, and the acidic conditions promote the polymerization of this reactive acrolein intermediate, leading to tar.[1][3]

Core Problem: Uncontrolled exotherm and polymerization of intermediates.

Solutions:

  • Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is the most common and effective method to tame the reaction's violence.[1][4] FeSO₄ is thought to act as an oxygen carrier, creating a more controlled, gradual oxidation process.[1] Boric acid can also be used for this purpose.[4][5]

  • Control Thermal Input: Instead of aggressive heating, warm the mixture gently to initiate the reaction. Once it begins (often indicated by bubbling or boiling), remove the external heat source. The reaction's own exotherm should sustain it for a period. Re-apply gentle heat only after this initial vigorous phase subsides.[1][4]

  • Optimize the Oxidizing Agent: While nitrobenzene is traditional, it contributes to the reaction's vigor. Arsenic acid is known to result in a less violent reaction and can be a suitable substitute.[1][6]

  • Gradual Reagent Addition: Slowly adding the concentrated sulfuric acid to the cooled mixture with efficient stirring helps dissipate heat and prevent localized hotspots that accelerate tar formation.[4]

Workflow: Mitigating Tar Formation in Skraup Synthesis

start Problem: High Tar Formation in Skraup Synthesis moderator Incorporate a Moderator (e.g., FeSO₄) start->moderator heating Implement Gradual Heating Protocol start->heating oxidant Consider Alternative Oxidant (e.g., Arsenic Acid) start->oxidant result Result: Reduced Tar, Improved Yield & Controlled Reaction moderator->result heating->result oxidant->result purification Employ Steam Distillation for Purification result->purification Post-Reaction

Caption: A workflow for reducing tar in Skraup synthesis.

Q2: In my Doebner-von Miller reaction, I'm getting a low yield of quinoline and a large amount of polymer. What's causing this and how can it be prevented?

A2: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4][7] Under the strong acidic conditions required for the reaction, these carbonyl compounds readily self-condense, forming high-molecular-weight tars and consuming your starting material.

Core Problem: Acid-catalyzed polymerization of the carbonyl reactant.

Solutions:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By using a system like toluene and aqueous hydrochloric acid, the α,β-unsaturated carbonyl compound is sequestered in the organic phase. This separation drastically reduces its concentration in the acidic aqueous phase, thereby minimizing self-polymerization and favoring the desired reaction with the aniline.[7]

  • Optimize Acid Catalyst: While strong acids are necessary, their concentration and type can be tuned. Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between an efficient reaction rate and minimal polymerization.[7][8] Milder Lewis acids can sometimes be advantageous.

  • Control Reactant Concentration: Add the α,β-unsaturated carbonyl compound slowly to the stirred aniline-acid mixture. This keeps the instantaneous concentration of the carbonyl low, further discouraging polymerization.[4]

  • Manage Reaction Temperature: Excessive heat accelerates polymerization. Maintain the lowest temperature at which the reaction proceeds efficiently. Monitor progress by TLC to avoid unnecessary heating.[7]

Q3: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I control the regioselectivity?

A3: This is a classic challenge of the Friedländer synthesis. When an unsymmetrical ketone (e.g., 2-butanone) is used, the initial condensation with the 2-aminoaryl aldehyde or ketone can occur on either side of the carbonyl group, leading to a mixture of quinoline regioisomers that are often difficult to separate.[9][10][11]

Core Problem: Lack of regiocontrol during the initial condensation step.

Solutions:

  • Substrate Modification: Introduce a directing group on the α-carbon of the ketone. For example, a phosphoryl group can be used to direct the condensation to a specific site and can be removed later.[9][12]

  • Catalyst Selection: The choice of catalyst is critical. While traditional methods use strong acids or bases, modern approaches have shown that specific catalysts can provide excellent regioselectivity.

    • Amine Catalysts: Certain chiral phosphoric acids or other amine-based organocatalysts can favor the formation of a single isomer.[12]

    • Ionic Liquids: Using an ionic liquid like [Bmmim][Im] has been reported to improve regioselectivity.[9]

  • Milder Reaction Conditions: Harsh conditions can decrease selectivity. The use of catalytic amounts of gold catalysts or a combination of p-toluenesulfonic acid and iodine under solvent-free conditions allows the reaction to proceed under milder temperatures, often improving the regiochemical outcome.[9][12]

Diagram: The Challenge of Regioselectivity in Friedländer Synthesis

cluster_reactants Reactants cluster_products Products Amine 2-Aminoaryl Ketone PathwayA Pathway A: Condensation at α-carbon Amine->PathwayA PathwayB Pathway B: Condensation at α'-carbon Amine->PathwayB UnsymKetone Unsymmetrical Ketone (R1 ≠ R2) UnsymKetone->PathwayA UnsymKetone->PathwayB ProductA Regioisomer 1 PathwayA->ProductA ProductB Regioisomer 2 PathwayB->ProductB Mixture Mixture of Products ProductA->Mixture ProductB->Mixture

Caption: An unsymmetrical ketone leads to two possible reaction pathways.

Frequently Asked Questions (FAQs)

Q4: I've isolated my crude product, but it is contaminated with dihydroquinoline byproducts. What went wrong?

A4: This issue indicates incomplete oxidation in the final step of the synthesis. Syntheses like the Skraup and Doebner-von Miller proceed through a dihydroquinoline intermediate, which must be oxidized to form the aromatic quinoline product.[5][7] If the oxidizing agent is insufficient, inefficient, or if conditions don't favor complete conversion, these partially hydrogenated byproducts will contaminate your final product.

  • Solution: First, ensure you are using at least a stoichiometric amount, and often a slight excess, of the oxidizing agent. Second, consider a post-reaction oxidation step. If you have already isolated the product mixture, you can re-subject it to an oxidizing agent (e.g., DDQ, MnO₂) in a suitable solvent to convert the remaining dihydroquinolines to the desired aromatic product.[7]

Q5: How can I effectively purify my quinoline product, especially when significant tar has formed?

A5: Tar removal is a critical purification challenge, particularly in the Skraup synthesis.[1] The most robust and widely used method is steam distillation .

  • Procedure: First, make the crude reaction mixture strongly alkaline with a base like sodium hydroxide. The quinoline product is a steam-volatile base, while the polymeric tar is non-volatile. By passing steam through the alkalized mixture, the quinoline co-distills with the water, leaving the tar behind. The quinoline can then be recovered from the aqueous distillate by solvent extraction using an organic solvent like diethyl ether or dichloromethane.[1][4] For removing residual colored impurities, treating a solution of the product with activated carbon can be effective.[1]

Q6: My Conrad-Limpach synthesis is giving me the wrong isomer (2-hydroxyquinoline instead of 4-hydroxyquinoline). Why is this happening?

A6: The Conrad-Limpach synthesis can yield two different regioisomers depending on the reaction conditions, specifically the temperature of the initial condensation between the aniline and the β-ketoester.[13]

  • Kinetic vs. Thermodynamic Control: The formation of the β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline , is the kinetically favored product at lower temperatures (e.g., room temperature to moderate heat).[13] Conversely, at higher temperatures (typically >140°C), the reaction favors the formation of the anilide intermediate, which is the thermodynamic product and cyclizes to the 2-hydroxyquinoline (the Knorr product).[13]

  • Solution: To favor the 4-hydroxyquinoline product, ensure the initial condensation step is performed at a lower temperature before proceeding to the high-temperature (~250°C) cyclization step.[13][14]

Summary of Key Mitigation Strategies
Synthesis MethodCommon Side Product(s)Key Mitigation StrategyRationale
Skraup Tar, PolymersUse of moderators (FeSO₄), gradual heating.[1][4]Controls the highly exothermic reaction, preventing polymerization of the acrolein intermediate.
Doebner-von Miller Tar, Polymers, DihydroquinolinesBiphasic solvent system, slow reactant addition, ensure sufficient oxidant.[4][7]Sequesters carbonyl reactant to prevent self-condensation; drives final oxidation step to completion.
Friedländer Regioisomers (from unsymmetrical ketones)Use of specific catalysts (e.g., amine-based, ionic liquids), substrate modification.[9][12]Directs the initial condensation to one specific α-carbon, preventing the formation of a product mixture.
Combes Regioisomers (from unsymmetrical β-diketones)Modify substituents to alter steric/electronic balance, optimize reaction conditions.[11][15]Favors cyclization at the less sterically hindered or more electronically favorable position.
Conrad-Limpach Isomeric Products (2- vs. 4-quinolones), DecompositionControl temperature of initial condensation, use high-boiling inert solvent for cyclization.[13][16]Low temperature favors the kinetic product (4-quinolone); inert solvent prevents decomposition at high cyclization temperatures.
Gould-Jacobs Decomposition, Low YieldUse of high-boiling solvent, careful optimization of temperature and reaction time.[17][18][19]High temperatures are needed for the thermal cyclization, but prolonged heating can cause decarboxylation or degradation.[19]
Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to ensure a controlled reaction.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or Diethyl Ether)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel. Ensure efficient stirring with a magnetic stir bar.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[4] Begin stirring to create a homogeneous mixture.

  • Acid Addition: Cool the flask in an ice-water bath. Add concentrated sulfuric acid slowly through the dropping funnel with continuous, vigorous stirring. Maintain the temperature below the point where the reaction becomes overly vigorous.[4]

  • Initiation: After the acid addition is complete, add the nitrobenzene (oxidizing agent). Gently heat the mixture using a heating mantle.

  • Controlled Reflux: As soon as the reaction begins to bubble vigorously (initiates), immediately remove the heating mantle. The exothermic nature of the reaction should sustain a gentle reflux. Monitor the reaction closely.

  • Completion: Once the initial exotherm has subsided, reapply gentle heat and maintain a steady reflux for the prescribed time (typically 2-3 hours) to ensure the reaction goes to completion.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. Carefully dilute with water.

    • Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, ensuring adequate cooling.

    • Set up for steam distillation. Pass steam through the mixture to distill the quinoline product.

    • Collect the milky distillate and extract the quinoline using dichloromethane.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude quinoline. Further purification can be achieved by vacuum distillation.

References
  • Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
  • Benchchem. optimizing reaction conditions for quinolinone synthesis.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Kumar, A., & Rawat, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835–20865. [Link]
  • Wikipedia. Skraup reaction. [Link]
  • MDPI.
  • Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • SlideShare. Preparation and Properties of Quinoline. [Link]
  • National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
  • Benchchem. Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Wikipedia. Conrad–Limpach synthesis. [Link]
  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Wikipedia. Combes quinoline synthesis. [Link]
  • Zhang, L., et al. (2021).
  • Wikipedia. Friedländer synthesis. [Link]
  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction.
  • National Institutes of Health. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

Sources

Troubleshooting low yields in Friedel-Crafts cyclization of quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts cyclization of quinolinones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

This guide provides a systematic approach to diagnosing and resolving issues encountered during the intramolecular Friedel-Crafts cyclization for the synthesis of quinolinone derivatives, which are precursors to medicinally important acridones.[1][2][3][4]

Q1: My Friedel-Crafts cyclization of N-phenylanthranilic acid to acridone is resulting in a very low yield or failing completely. What are the primary causes?

Low conversion is a frequent challenge and can often be traced back to several key factors related to the catalyst, substrate, and reaction conditions.

Potential Cause 1: Inactive or Insufficient Catalyst

The heart of the Friedel-Crafts reaction is the Lewis or Brønsted acid catalyst. Its efficacy is paramount for a successful reaction.

  • Catalyst Deactivation by Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[5][6] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.

  • Stoichiometry in Acylation: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[5][7] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount, or even a slight excess, of the catalyst is often necessary.[5][7]

  • Substrate-Catalyst Interaction: If your quinolinone precursor contains basic amine or hydroxyl groups, they can coordinate with the Lewis acid, deactivating it.[5]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware by flame-drying or oven-drying. Use anhydrous solvents and ensure your starting materials are free of water.

  • Optimize Catalyst Loading: For Lewis acid-catalyzed reactions, start with stoichiometric amounts. If the yield is still low, a slight excess may be beneficial. For Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent, ensure a sufficient quantity is used to act as both catalyst and solvent/dehydrating agent.[8][9]

  • Protect Reactive Groups: If your substrate contains interfering functional groups, consider using protecting groups that can be removed after the cyclization.

Potential Cause 2: Deactivated Aromatic Ring

The success of this electrophilic aromatic substitution hinges on the nucleophilicity of the aromatic ring undergoing cyclization.

  • Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic ring deactivates it towards electrophilic attack, which can prevent the reaction from proceeding.[5][10][11]

Solutions:

  • Synthetic Strategy Modification: If possible, alter your synthetic route to perform the cyclization before introducing strongly deactivating groups.

  • Use a More Potent Catalyst: For deactivated substrates, stronger Lewis acids or more forcing conditions (higher temperatures) may be required.[12] However, this approach should be taken with caution as it can lead to side reactions.

Potential Cause 3: Suboptimal Reaction Conditions

Temperature and reaction time are critical parameters that must be carefully optimized.

  • Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier, especially with less reactive substrates.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Extended Reaction Time: Increase the reaction time and continue to monitor its progress until no further consumption of the starting material is observed. Microwave-assisted synthesis can often significantly reduce reaction times.[13][14]

Q2: I am observing the formation of multiple products and side reactions. How can I improve the selectivity of my cyclization?

The formation of multiple products can arise from a lack of regioselectivity or competing reaction pathways.

Potential Cause 1: Lack of Regioselectivity

If the aromatic ring has multiple possible sites for cyclization, a mixture of products can be formed.

Solutions:

  • Choice of Catalyst and Solvent: The regioselectivity can sometimes be influenced by the choice of Lewis acid and solvent.[12] Experiment with different catalysts (e.g., moving from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂) and solvents of varying polarity.

  • Steric Hindrance: The use of bulky directing groups on the aromatic ring can sterically hinder certain positions, favoring cyclization at a specific site.

Potential Cause 2: Intermolecular vs. Intramolecular Reactions

At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials and reduced yields of the desired quinolinone.

Solutions:

  • High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular pathway. This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture.

Experimental Protocols

General Procedure for PPA-Mediated Intramolecular Friedel-Crafts Cyclization
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add the N-phenylanthranilic acid derivative.

  • Catalyst Addition: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (typically a 10-20 fold excess by weight).

  • Reaction: Heat the mixture with stirring in an oil bath. The optimal temperature and time will depend on the substrate (typically in the range of 100-160 °C for several hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The product will often precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and then with a small amount of a suitable cold solvent (e.g., ethanol or acetone).

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

General Procedure for Eaton's Reagent-Mediated Intramolecular Friedel-Crafts Cyclization

Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful alternative to PPA, often allowing for milder reaction conditions.[8][9][15][16][17][18]

  • Preparation: In a round-bottom flask, add the N-phenylanthranilic acid derivative.

  • Catalyst Addition: Add Eaton's reagent (typically 10 parts methanesulfonic acid to 1 part phosphorus pentoxide by weight) to the substrate.

  • Reaction: Stir the mixture at the desired temperature (which can be significantly lower than with PPA, sometimes as low as room temperature to 80 °C) for the required time, monitoring by TLC.[8]

  • Work-up and Isolation: Follow the same quenching and isolation procedure as described for the PPA-mediated reaction.

Data Presentation

Table 1: Comparison of Common Catalysts for Friedel-Crafts Cyclization of Quinolinones

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ Stoichiometric amounts, anhydrous solvent (e.g., CS₂, CH₂Cl₂)High reactivityHighly sensitive to moisture, can promote side reactions, product complexation requires stoichiometric use.[5][7]
Polyphosphoric Acid (PPA) Used as solvent and catalyst, high temperatures (100-160 °C)Readily available, effective for many substratesHigh viscosity can make stirring difficult, harsh conditions can lead to degradation.[8][19]
Eaton's Reagent (P₂O₅/MeSO₃H) Used as solvent and catalyst, milder temperatures (RT - 80 °C)Milder conditions, often higher yields, easier to handle than PPA.[8][9][15][17]Can be corrosive, preparation requires care.
BF₃·OEt₂ Can be used in catalytic amounts with certain substratesMilder Lewis acid, can improve selectivityMay not be reactive enough for deactivated substrates.[2]
Cu(OTf)₂ Catalytic amounts, can be used in greener solvents like PEGEnvironmentally friendlier, good efficiency for certain acridine syntheses.[1][3]May have a more limited substrate scope.

Visualization of Key Processes

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization Carboxylic_Acid N-Phenylanthranilic Acid Derivative Acylium_Ion Acylium Ion (Electrophile) Carboxylic_Acid->Acylium_Ion + Lewis/Brønsted Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) Sigma_Complex Sigma Complex (Resonance Stabilized) Acylium_Ion->Sigma_Complex Attack by Arene Arene Pendant Aromatic Ring (Nucleophile) Deprotonation Deprotonation Sigma_Complex->Deprotonation Product Cyclized Quinolinone (Acridone Precursor) Deprotonation->Product Catalyst Regenerated

Caption: Mechanism of Friedel-Crafts Cyclization of Quinolinones.

Troubleshooting_Workflow start Low Yield in Cyclization check_catalyst 1. Check Catalyst Activity & Loading start->check_catalyst check_conditions 2. Verify Anhydrous Conditions check_catalyst->check_conditions Catalyst OK failure Yield Still Low check_catalyst->failure Inactive/Insufficient check_substrate 3. Assess Substrate Reactivity (EWG/EDG) check_conditions->check_substrate Conditions OK check_conditions->failure Moisture Present optimize_temp 4. Optimize Reaction Temperature & Time check_substrate->optimize_temp Substrate OK check_substrate->failure Deactivated success Yield Improved optimize_temp->success optimize_temp->failure No Improvement re_evaluate Re-evaluate Synthetic Strategy failure->re_evaluate

Caption: Troubleshooting workflow for low cyclization yields.

Frequently Asked Questions (FAQs)

Q: Can I use Friedel-Crafts alkylation for this type of intramolecular cyclization?

A: While intramolecular Friedel-Crafts alkylation is a valid reaction, it is often more problematic than acylation for several reasons.[12][20] The carbocation intermediates in alkylation are prone to rearrangement, leading to undesired isomers.[5][6] Additionally, the alkylated product is often more reactive than the starting material, leading to polyalkylation.[6] Intramolecular Friedel-Crafts acylation is generally preferred for the synthesis of these cyclic ketones because the acylium ion intermediate is resonance-stabilized and does not rearrange, and the resulting ketone is deactivated, preventing further reactions.[6][20][21]

Q: My starting material is poorly soluble in common non-polar Friedel-Crafts solvents. What are my options?

A: If solubility is an issue, consider using a Brønsted acid catalyst like PPA or Eaton's reagent, which can often act as both the catalyst and the solvent.[8][19] Alternatively, for certain Lewis acid-catalyzed reactions, more polar solvents like nitrobenzene can be used, but be aware that these can complex with the catalyst and affect its activity.[12] Microwave-assisted synthesis in a polar solvent like DMF or ethanol can also improve solubility and reaction rates.[13][22]

Q: What is the difference between PPA and Eaton's reagent? When should I choose one over the other?

A: Both are strong Brønsted acids and dehydrating agents used to promote intramolecular Friedel-Crafts acylations. PPA is highly viscous and often requires high temperatures. Eaton's reagent (P₂O₅ in MeSO₃H) is generally less viscous, easier to handle, and often promotes cyclization at significantly lower temperatures, which can be advantageous for sensitive substrates.[8][9] If you are experiencing degradation or charring with PPA, switching to Eaton's reagent is a logical next step.[8]

Q: How can I monitor the progress of my reaction effectively?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between your starting material and product. Staining with an appropriate agent (e.g., potassium permanganate or iodine) may be necessary if your compounds are not UV-active. For more quantitative analysis, taking aliquots from the reaction mixture at different time points and analyzing them by LC-MS or GC-MS is recommended.

Q: The work-up procedure involves quenching with ice. Why is this step critical?

A: The quenching step is crucial for several reasons. It hydrolyzes and deactivates the strong acid catalyst (PPA or Eaton's reagent) or the Lewis acid-product complex.[5][7] The large amount of water and the cold temperature help to dissipate the heat generated during this exothermic process. Pouring the hot, viscous reaction mixture onto ice is a standard and safe procedure to ensure a controlled quench.

References

  • Benchchem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • PubMed. (n.d.). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles.
  • Journal of Synthetic Chemistry. (2024). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
  • PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (n.d.). Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • ResearchGate. (n.d.). Eco-friendly, green and new metal-free intramolecular Friedel–Crafts reaction to synthesis of Acridones derivatives using phenylboronic acid derivatives.
  • Journal of Synthetic Chemistry. (n.d.). Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)2 for the Synthesis of Acridine Derivatives.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • ResearchGate. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • PubMed. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • ResearchGate. (2022). Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis.
  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups.
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ResearchGate. (n.d.). Tetrahydroquinolines by Lewis Acid-promoted Friedel-Crafts Cyclizations.
  • ResearchGate. (n.d.). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.
  • Benchchem. (n.d.). Eaton's Reagent: A Comprehensive Technical Guide to its Synthetic Applications.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions.
  • ResearchGate. (n.d.). Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • ResearchGate. (n.d.). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • NIH. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[23]annulen-7-ols.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization".
  • ResearchGate. (n.d.). Synthesis of New Diversely Linked Biquinoline Derivatives by Multicomponent Imino-Diels-Alder Cycloaddition and Intramolecular Friedel-Crafts Cyclization.
  • Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
  • DeepDyve. (2007). Microwave‐Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents.
  • ResearchGate. (n.d.). PPA and Friedel-Crafts Chemistry.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation.
  • ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

Sources

Technical Support Center: Enhancing the Solubility of Quinoline Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Bio-Formulations

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the promising but often challenging class of compounds: quinoline derivatives. Due to their aromatic, and often lipophilic, structure, many quinoline-based compounds exhibit poor aqueous solubility, a significant hurdle that can lead to inaccurate assay results and hinder preclinical development.[1][2] Low solubility can cause underestimated compound activity, poor reproducibility, and a false interpretation of structure-activity relationships (SAR).[3][4]

This document provides practical, in-depth solutions to common solubility issues encountered during biological assays. We will move beyond simple instructions to explain the physicochemical principles behind these strategies, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling of quinoline derivatives.

Q1: Why are my quinoline derivatives so difficult to dissolve in aqueous buffers?

A1: The solubility challenge with quinoline derivatives stems from their fundamental molecular structure.

  • Aromaticity and Lipophilicity: The fused benzene and pyridine ring system is inherently aromatic and hydrophobic. Many quinoline derivatives are further decorated with bulky, non-polar functional groups, which increases their lipophilicity and preference for organic solvents over water.[5][6]

  • Weak Base Nature: Quinoline is a weak base due to the nitrogen atom in the pyridine ring.[7][8] This means its ionization state, and therefore its aqueous solubility, is highly dependent on the pH of the medium. In neutral or alkaline solutions (pH > 7), the molecule is predominantly in its neutral, less soluble form.[9][10][11]

Q2: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I add it to my assay buffer. What is happening?

A2: This is the most frequent problem researchers face and is a classic case of solvent shifting. Your compound is likely very soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but poorly soluble in water.[12] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets. The solvent environment rapidly transitions from organic to aqueous. The highly polar water molecules cannot effectively solvate the hydrophobic quinoline derivative, causing it to "crash out" of solution and form a precipitate.[13][14][15] This can range from visible cloudiness to fine, often invisible, micro-precipitates that can still severely impact your assay.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: There is no single answer, as DMSO tolerance is highly dependent on the specific cell line and the duration of the assay.[12]

  • General Guideline: Most robust cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity for typical assay durations (24-72 hours).

  • Sensitive Cell Lines: Some primary cells or sensitive lines may show signs of stress, differentiation, or altered gene expression at concentrations as low as 0.1%.[12]

Causality: High concentrations of DMSO can increase cell membrane permeability and induce oxidative stress, leading to toxicity. Therefore, it is critical to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay to ensure it does not impact the biological endpoint you are measuring.

Q4: How exactly does pH affect the solubility of my quinoline derivative?

A4: As weak bases, quinoline derivatives can accept a proton (H+) at the nitrogen atom. This process is governed by the compound's pKa (the pH at which 50% of the compound is ionized) and the pH of the solution.

Quinoline (Q) + H₂O ⇌ Quinolinium (QH⁺) + OH⁻

At a pH below the compound's pKa, the equilibrium shifts to the right, favoring the protonated, cationic form (Quinolinium, QH⁺). This charged species is significantly more polar and, therefore, more soluble in water than the neutral form.[7][8][11] By moderately acidifying your buffer (e.g., to pH 6.0 or 6.5), you can often dramatically increase the solubility of your quinoline derivative.

Q5: What are co-solvents and how do they work?

A5: Co-solvents are water-miscible organic solvents used in combination with water to increase the solubility of non-polar solutes.[16] They work by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules.[17] For quinoline derivatives, they essentially create a solvent mixture that is intermediate between pure DMSO and pure water, which can be sufficient to keep the compound in solution. Common examples include Polyethylene Glycols (PEGs), ethanol, propylene glycol, and N-methyl-2-pyrrolidone (NMP).[18] The choice and concentration must be carefully optimized to balance solubility enhancement with potential biological effects of the co-solvent itself.[16]

Q6: When should I consider using cyclodextrins?

A6: Cyclodextrins are an excellent option when pH modification or co-solvents are insufficient or incompatible with your assay system. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[19][20] They can encapsulate the poorly soluble quinoline derivative within their central cavity, forming a water-soluble "inclusion complex."[21][22] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility without chemically modifying the drug or using potentially toxic organic solvents.[23] They are particularly useful for in-vivo studies and for sensitive cell-based assays.[24]

Part 2: Troubleshooting Guide: Step-by-Step Solutions

Problem: Compound Precipitation During Assay Dilution

You've prepared a 10 mM stock in DMSO, but upon serial dilution into your PBS or media-based assay buffer, you observe cloudiness or inconsistent results.

Logical Troubleshooting Workflow

This workflow guides you from the simplest to the most complex solutions. Start at the top and proceed downwards until your solubility issue is resolved.

G cluster_start cluster_protocol Solution A: Protocol Optimization cluster_ph Solution B: Physicochemical Modification cluster_formulate Solution C: Formulation Strategies cluster_end start Start: Compound Precipitates in Aqueous Buffer p1 1. Optimize Dilution Technique (See Protocol 2) start->p1 Start Here p2 2. Introduce Gentle Warming (e.g., 37°C) p1->p2 p3 3. Use Sonication (Briefly, in water bath) p2->p3 ph_check Is Assay Tolerant to pH < 7.0? p3->ph_check Still Precipitates? end_node Result: Soluble Compound in Assay p3->end_node Solubilized ph_adjust Adjust Buffer pH Downwards (e.g., 6.5, 6.0) (See Protocol 3) ph_check->ph_adjust Yes cosolvent Add Co-solvent/Surfactant (e.g., PEG300, Tween 80) (See Protocol 4) ph_check->cosolvent No ph_adjust->cosolvent Still Precipitates? ph_adjust->end_node Solubilized cyclo Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 5) cosolvent->cyclo Still Precipitates or Assay Interference? cosolvent->end_node Solubilized cyclo->end_node Solubilized

Caption: Decision tree for troubleshooting quinoline derivative precipitation.

Solution A: Optimizing the Dilution Protocol

Causality: Rapid, high-volume dilution is the primary cause of precipitation. By changing the dilution method, you can create a more gradual transition from an organic to an aqueous environment, allowing molecules to disperse before they aggregate.

Methodology: Follow the detailed Protocol 2: Stepwise Dilution from DMSO Stock into Aqueous Buffer in the next section. The key is to perform an intermediate dilution step into a buffer that already contains a lower percentage of DMSO, or to add the stock solution slowly with continuous mixing.

Solution B: pH Adjustment

Causality: As established in the FAQs, lowering the pH will protonate the basic quinoline nitrogen, increasing aqueous solubility.[8] This is a powerful and simple method, provided your assay (e.g., enzyme activity, cell health) is not adversely affected by a slightly acidic pH.

Methodology: Refer to Protocol 3: Screening for Optimal pH for Solubilization . This involves preparing your assay buffer at various pH values (e.g., 7.4, 7.0, 6.5, 6.0) and testing the solubility of your compound in each.

Solution C: Using Co-solvents, Surfactants, or Cyclodextrins

Causality: When the above methods fail or are not compatible, advanced formulation is required. Co-solvents reduce solvent polarity, surfactants form micelles to encapsulate the compound, and cyclodextrins form inclusion complexes.[16][21][25]

Methodology:

  • For in-vitro assays, adding a small percentage of PEG300 or a non-ionic surfactant like Tween® 80 to the final assay buffer can be effective. See Table 1 for common options.

  • For more robust solubilization, especially for in-vivo studies, a multi-component vehicle is often necessary. See Protocol 4: Preparation of a Co-solvent/Surfactant Formulation .

  • When organic solvents must be avoided, cyclodextrins are the ideal choice. See Protocol 5: Preparation and Use of a Cyclodextrin Inclusion Complex .

Part 3: Standard Protocols & Data Tables

These protocols provide a validated, step-by-step framework for key procedures.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh the quinoline derivative using an analytical balance. Use a sufficient amount to prepare a stock of at least 10 mM (e.g., 2-5 mg).[26]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).[27]

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (37°C) can be applied if necessary, but check for compound stability first.[3]

  • Verification: Ensure the final solution is completely clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into small-volume, low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution from DMSO Stock into Aqueous Buffer

This protocol minimizes precipitation by avoiding a sharp solvent polarity shift.

  • Prepare Intermediate Solution: Create an intermediate dilution of your compound in 100% DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare Dilution Buffer: In a separate tube, prepare your final aqueous assay buffer.

  • Vortex and Add: While vigorously vortexing the tube containing the aqueous buffer, slowly add the required volume of the intermediate DMSO solution drop-by-drop to the side of the tube. This ensures rapid mixing and dispersion.[13]

  • Final Mix: Continue vortexing for another 15-30 seconds after the addition is complete.

  • Visual Check: Inspect the final solution against a dark background for any signs of precipitation or Tyndall effect (light scattering).

Protocol 3: Screening for Optimal pH for Solubilization
  • Buffer Preparation: Prepare several batches of your primary assay buffer, adjusting the pH of each to a different value (e.g., 7.5, 7.0, 6.5, 6.0) using sterile HCl or NaOH.

  • Compound Addition: To a fixed volume of each pH-adjusted buffer (e.g., 1 mL), add your quinoline derivative (from a DMSO stock) to the desired final assay concentration. Ensure the final DMSO percentage is constant across all samples.

  • Equilibration: Gently mix the samples for 1-2 hours at room temperature to allow them to equilibrate.

  • Analysis: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry at the compound's λmax).

  • Selection: The pH that yields the highest concentration in the supernatant without compromising assay integrity is the optimal choice.

Protocol 4: Preparation of a Co-solvent/Surfactant Formulation

This protocol is a common starting point for in-vivo formulations but can be adapted for in-vitro use.[18]

  • Calculate Volumes: Determine the required volume of each component for your final formulation. A common starting formulation is: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline (v/v/v/v).[18]

  • Initial Dissolution: Weigh your compound into a sterile vial. Add the calculated volume of DMSO and vortex until the compound is fully dissolved.

  • Sequential Addition: Add the PEG300 and vortex thoroughly. Then, add the Tween® 80 and vortex again until the solution is homogeneous.[18]

  • Aqueous Phase Addition: While vortexing, slowly add the saline (or PBS/water) to the organic mixture to reach the final volume.

  • Final Observation: The final solution should be clear. If it is hazy or contains precipitate, the formulation must be re-optimized (e.g., by increasing the organic phase ratio or lowering the final drug concentration).

Protocol 5: Preparation and Use of a Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a common and effective choice.[24]

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a concentration significantly higher than needed (e.g., 20-40% w/v). This may require stirring and gentle warming.

  • Add Compound: Add the solid quinoline derivative directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (using minimal DMSO volume) to the stirring CD solution.

  • Complexation: Seal the container and stir vigorously at room temperature overnight (12-24 hours). This extended time is required for the drug to partition into the cyclodextrin cavity and reach equilibrium.[24]

  • Clarification: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

  • Quantification & Use: Determine the final concentration of the solubilized drug in the filtrate via HPLC-UV or a similar method. This clear solution is now ready for use in your assay.

Table 1: Common Excipients for Enhancing Solubility in Biological Assays
Excipient ClassExampleTypical Starting Concentration (in final assay volume)Mechanism of Action & Key Considerations
Co-Solvent Polyethylene Glycol 300/400 (PEG300/400)1 - 10%Reduces solvent polarity. Generally low toxicity. Can increase viscosity.
Ethanol1 - 5%Reduces solvent polarity. Can have biological effects and cause protein denaturation at higher concentrations.
Propylene Glycol1 - 10%Similar to PEG, good safety profile.
Surfactant (Non-ionic) Tween® 80 (Polysorbate 80)0.1 - 5%Forms micelles to encapsulate hydrophobic compounds.[25] Widely used in formulations.
Kolliphor® EL (Cremophor® EL)0.1 - 2%Potent solubilizer but associated with higher potential for biological interference and toxicity.
Complexing Agent Hydroxypropyl-β-Cyclodextrin (HP-β-CD)2 - 10% (w/v)Forms a host-guest inclusion complex, shielding the drug from water.[21] Excellent for avoiding organic solvents.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)2 - 10% (w/v)Anionic derivative of β-CD, can offer different complexation efficiency.[22]

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Di, L., & Kerns, E. H. (2006).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Yuliani, S. H., et al. (2021).
  • Parmar, K., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indo American Journal of Pharmaceutical Research.
  • Savla, S. (2014). (Open Access)
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Di, L., & Kerns, E. H. (2006).
  • S., R., & S., S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem.
  • Lall, A. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
  • Quinoline containing drugs.
  • Best Practices For Stock Solutions. FasterCapital.
  • Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH.
  • Solubility Assessment Service.
  • Kumar, V., et al.
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024). Drug Discovery and Development.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
  • Various Authors. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • Preparing Solutions. (2025). Chemistry LibreTexts.
  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Singh, T., & Sharma, P. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry.

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Quinoline Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of quinoline bromination. The regioselective introduction of a bromine atom onto the quinoline scaffold is a critical transformation, yet it often presents significant challenges related to selectivity and yield. This document provides in-depth, experience-based answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Understanding the Quinoline Ring: A Tale of Two Rings

Before troubleshooting, it's crucial to understand the electronic nature of quinoline. The molecule consists of two fused rings: a pyridine ring (heterocyclic) and a benzene ring (carbocyclic). The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring toward electrophilic attack. Conversely, the benzene ring is comparatively electron-rich and is the typical site for electrophilic aromatic substitution.

Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the pyridine ring and directs electrophiles almost exclusively to the benzene ring, primarily at the C5 and C8 positions.[1][2][3] Understanding this fundamental reactivity is the first step in controlling the regioselectivity of your bromination reaction.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction yields a mixture of 5- and 8-bromoquinoline. How can I favor one isomer over the other?

This is the most common regioselectivity challenge in electrophilic quinoline bromination. The 5- and 8-positions are electronically similar, often leading to mixtures.[2][3] However, their formation can be influenced by steric and thermodynamic factors, which you can control.

Core Cause: The kinetic and thermodynamic products are often different. The C5 position is typically the kinetically favored site of attack, while the C8 position can be the thermodynamically more stable product in some cases. Precise temperature control is paramount.

Troubleshooting Strategy: Temperature Control for 5-Bromoquinoline

To selectively synthesize 5-bromoquinoline, the reaction must be run under strict, low-temperature kinetic control to suppress the formation of the 8-bromo isomer. Using a strong acid solvent system deactivates the ring and enhances selectivity.[4][5]

dot

Caption: Workflow for selective synthesis of 5-bromoquinoline.

Experimental Protocol: Selective Synthesis of 5-Bromoquinoline [4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and an internal thermometer, add concentrated sulfuric acid (H₂SO₄, ~10 mL per 1 g of quinoline). Cool the acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add quinoline (1.0 equiv) to the stirred acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 to 1.3 equiv) portion-wise, maintaining the internal temperature between -25°C and -22°C. Vigorous stirring is essential.

  • Reaction: Stir the mixture at -22 ± 1°C for 2 hours, then allow it to warm to -18 ± 1°C and stir for an additional 3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the cold solution with a concentrated base (e.g., NH₄OH or NaOH) to pH 7-8, ensuring the temperature remains low.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to isolate pure 5-bromoquinoline.

Question 2: I want to brominate the pyridine ring, specifically at the 3-position. Direct bromination isn't working. What are my options?

Direct electrophilic bromination of the pyridine ring is extremely difficult due to its electron-deficient nature.[6] Alternative strategies are required that either change the reaction mechanism or build the brominated ring from acyclic precursors.

Strategy 1: High-Temperature, Gas-Phase Bromination (Radical Mechanism)

This method circumvents the limitations of electrophilic substitution by proceeding through a radical mechanism at high temperatures.

  • Mechanism: At temperatures around 300°C, a gas-phase reaction between quinoline vapor and bromine gas can lead to the formation of 3-bromoquinoline.[6][7] This approach avoids the regioselectivity issues seen in solution-phase electrophilic reactions.[6] While effective, this method requires specialized equipment and is less common in standard laboratory settings.

Strategy 2: Synthesis from Pre-functionalized Quinolines (Sandmeyer Reaction)

A classic and highly reliable method is to start with a quinoline that already has a functional group at the 3-position, such as an amino group, and then convert it to a bromine.

  • Mechanism: The Sandmeyer reaction converts a primary aryl amine (3-aminoquinoline) into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source.[6] This provides unambiguous regioselectivity.

Strategy 3: Modern Cyclization Methods

Modern organic synthesis offers highly regioselective methods that construct the 3-bromoquinoline ring system from acyclic starting materials.

  • Electrophilic Cyclization: The reaction of N-(2-alkynyl)anilines with a bromine source (like Br₂) proceeds via a 6-endo-dig cyclization pathway to afford 3-bromoquinolines in good yields under mild conditions.[8][9]

  • [4+2] Cycloaddition: A formal [4+2] cycloaddition between an N-aryliminium ion (generated in situ from an arylmethyl azide) and a 1-bromoalkyne provides excellent regioselectivity for the 3-bromoquinoline product.[8][10]

dot

Caption: Decision flowchart for synthesizing 3-bromoquinoline.

Question 3: My quinoline has a strong electron-donating group (e.g., -OH, -NH₂), and I'm getting uncontrollable polybromination. How do I achieve monobromination?

Activating groups like hydroxyl (-OH) or amino (-NH₂) dramatically increase the reactivity of the quinoline ring, making it difficult to stop the reaction after a single bromination.[1][11]

Core Cause: The first bromine atom added does not sufficiently deactivate the ring to prevent further rapid substitution, especially when using powerful brominating agents like molecular bromine (Br₂).

Troubleshooting Strategies:

  • Use a Milder Brominating Agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS).[1] NBS is a solid, easier to handle, and provides a lower equilibrium concentration of electrophilic bromine, which helps to temper the reaction's reactivity.

  • Control Stoichiometry: Carefully control the amount of brominating agent used. For monobromination, begin with a 1.0 to 1.1 molar ratio of NBS to your substrate. Add the NBS solution slowly (dropwise) to the reaction mixture to prevent localized high concentrations.[1]

  • Lower the Reaction Temperature: Conducting the reaction at 0°C or even lower temperatures will decrease the reaction rate, allowing for greater control and selectivity, minimizing the formation of di- and tri-brominated products.[11][12]

  • Protect the Activating Group: If possible, temporarily protect the highly activating group. For example, an amino group can be acetylated to an amide, which is less activating. After bromination, the protecting group can be removed.

StrategyBrominating AgentTemperatureKey Advantage
Aggressive Br₂ (excess)Room TempDrives reaction to polybromination
Controlled Mono NBS (1.0-1.1 eq)0°C to -20°CFavors monobromination
Precursor-based N/A (e.g., Sandmeyer)VariesUnambiguous regioselectivity

Summary of Regioselective Strategies

Desired ProductRecommended StrategyReagents & ConditionsMechanism
5-Bromoquinoline Kinetic ControlNBS / H₂SO₄, -25°C to -18°CElectrophilic Aromatic Substitution
8-Bromoquinoline Thermodynamic ControlBr₂ / H₂SO₄, elevated temp. (e.g., 75°C)Electrophilic Aromatic Substitution
3-Bromoquinoline Ring ConstructionN-(2-Alkynyl)aniline + Br₂Electrophilic Cyclization
3-Bromoquinoline Precursor Conversion3-Aminoquinoline, NaNO₂, CuBrSandmeyer Reaction
5,8-Dibromoquinoline Exhaustive BrominationExcess Br₂ or NBS / H₂SO₄Electrophilic Aromatic Substitution
6- & 8-Bromo (from THQ) From Saturated PrecursorTetrahydroquinoline + NBSElectrophilic Substitution / Oxidation

References

  • Benchchem. (2025). Synthesis of 3-Bromoquinoline: An In-depth Technical Guide. Benchchem Technical Support.
  • Benchchem. (2025).
  • Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(47), 33495-33499.
  • Benchchem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Benchchem.
  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • Chumnanvej, S., et al. (2017). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.
  • Gouliaev, A. H., & Brown, W. D. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(12), 1989-1993.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652-7661.
  • Gouliaev, A. H., & Brown, W. D. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(12), 1989-1993.
  • Benchchem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Benchchem.
  • Jansen, H. E., & Wibaut, J. P. (1937). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 56(6), 699-706.
  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • KARI, M. A., & SIDDIQUI, S. (1964). The 5- and 8-Iodination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research.
  • All About Chemistry. (2020, October 31). Reactions of Quinoline [Video]. YouTube.

Sources

Technical Support Center: A-Z Guide to Resolving Peak Tailing in Reverse-Phase HPLC of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth, field-proven insights into diagnosing and resolving the common, yet often frustrating, issue of peak tailing when analyzing quinoline-based compounds using reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and why is it a problem for my quinoline analysis?

A: Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] An ideal peak should be a symmetrical Gaussian shape, indicating a single, uniform interaction between your analyte and the stationary phase. Tailing becomes problematic because it degrades resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of your quantitative results.[1] Regulatory guidelines often mandate specific peak symmetry, making this a critical parameter to control.[1]

The asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[2][3]

Q2: My quinoline compounds consistently show tailing peaks. What is the primary cause?

A: The primary cause of peak tailing for basic compounds like quinolines in RP-HPLC is secondary interactions with the stationary phase.[3][4] Quinolines are weak bases with a pKa of approximately 4.9.[5][6] This means that depending on the mobile phase pH, the nitrogen atom in the quinoline ring can be protonated, carrying a positive charge.

This positively charged quinoline molecule can then interact strongly with residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases (e.g., C18).[1][3][4] These silanol groups are acidic and can become deprotonated (negatively charged), especially at a mobile phase pH above 3.[3][7] This creates a strong, undesirable ion-exchange interaction, which is a different retention mechanism from the intended hydrophobic interaction.[8] Molecules that undergo this secondary interaction are retained longer, causing the characteristic peak tail.[3]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig 1: Quinoline interaction with stationary phase.", fontname="Arial", fontsize=10]; end

Troubleshooting Guide: From Diagnosis to Solution

This section is designed as a logical workflow to systematically eliminate peak tailing.

Q3: Where should I start? My first instinct is to change the column.

A: While the column is a critical factor, the most efficient first step is to optimize the mobile phase , as it can often resolve the issue without the cost of a new column. The primary goal is to suppress the unwanted ionic interactions between your quinoline analyte and the silica surface.

Two main strategies exist:

  • Control the Ionization State of Silanol Groups: By lowering the mobile phase pH, you can protonate the silanol groups, neutralizing their negative charge.[1][3]

  • Control the Ionization State of the Quinoline Analyte: By raising the mobile phase pH well above the pKa of quinoline, you can run the analyte in its neutral, uncharged form.

Q4: How do I implement mobile phase pH optimization? Can you provide a protocol?

A: Absolutely. Adjusting the mobile phase pH is a powerful tool to control retention, selectivity, and peak shape.[9][10][11]

This is often the most effective and common approach. By operating at a low pH, you ensure the silanol groups are fully protonated (neutral), minimizing the secondary ionic interactions that cause tailing.[3][12]

Step-by-Step Methodology:

  • Target pH: Aim for a mobile phase pH of ≤ 3.0 .[1][3]

  • Buffer/Additive Selection:

    • For LC-UV: A 10-20 mM phosphate buffer adjusted to pH 2.5 is highly effective.[13]

    • For LC-MS: Use volatile additives. 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.0) are excellent choices.[12][14]

  • Preparation:

    • Prepare the aqueous portion of your mobile phase.

    • Add the chosen acid/buffer salt and mix thoroughly.

    • Measure the pH of the aqueous component only before mixing with the organic solvent. The apparent pH can shift after adding organic solvent.

    • Filter the buffer through a 0.45 µm or 0.22 µm filter.

  • Execution: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Evaluation: Analyze the peak shape of your quinoline compound. You should observe a significant reduction in tailing.

ParameterBefore Optimization (pH 7.0)After Optimization (pH 3.0)Rationale for Improvement
Peak Asymmetry (As) Often > 2.0[3]Typically 1.0 - 1.3[3]At pH 3.0, surface silanol groups are protonated (Si-OH), eliminating the negative charge responsible for strong ionic interactions with the protonated quinoline.[3]
Analyte State Protonated (Cationic)Protonated (Cationic)Quinoline (pKa ~4.9) is protonated at both pH values. The key is neutralizing the stationary phase.
Silanol State Deprotonated (Anionic, Si-O⁻)Protonated (Neutral, Si-OH)This is the critical change that mitigates tailing.

A Word of Caution: Standard silica columns can undergo hydrolysis and degrade at a pH below 2.5. Always use a column specifically designed and rated for low-pH operation.[3]

This strategy works by neutralizing the analyte itself. By adjusting the pH to be at least 2 units above the analyte's pKa, the quinoline will be in its free base (neutral) form, preventing ionic interactions.

Step-by-Step Methodology:

  • Target pH: Aim for a mobile phase pH of ~10.0 for quinolines (pKa ~4.9).[14]

  • Column Selection: CRITICAL: You MUST use a pH-stable column, such as a hybrid (e.g., BEH, CSH) or polymer-based column.[14] Standard silica columns will rapidly dissolve at high pH.[14]

  • Buffer Selection: Use a buffer effective in the high pH range, such as ammonium bicarbonate or other commercially available high-pH buffers.

  • Execution & Evaluation: Follow the same preparation and equilibration steps as the low pH protocol.

Q5: I've tried adjusting the pH, but I still see some tailing. What's next?

A: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a "silanol masking agent" or to choose a more advanced column technology.

A small, basic additive can be added to the mobile phase to preferentially interact with the active silanol sites, effectively shielding them from your quinoline analyte.[13]

  • Recommended Additive: Triethylamine (TEA) is a classic choice.[13][15]

  • Protocol: Add a low concentration of TEA (e.g., 5-20 mM or ~0.05%) to your mobile phase.[13][15] This is typically used in conjunction with a low to mid-range pH.

  • Mechanism: The protonated TEA molecules will bind to the deprotonated silanol sites, reducing their availability to interact with your analyte.[13]

  • Caveat: While effective, TEA can shorten column lifetime by accelerating stationary phase hydrolysis.[13] It is also not ideal for LC-MS due to ion suppression.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig 2: Action of a competing base (TEA).", fontname="Arial", fontsize=10]; end

Modern HPLC columns are designed specifically to overcome the limitations of older "Type A" silica, which had high metal content and numerous acidic silanol sites.[1][13]

Recommended Column Types for Quinoline Analysis:

Column TypeKey Feature & MechanismBenefit for Quinoline Analysis
High-Purity "Type B" Silica Ultra-pure silica with minimal metal contamination and fewer, less acidic silanol groups.[1]Significantly reduces the number of active sites available for secondary interactions, leading to inherently better peak shapes for basic compounds.[1]
End-Capped Columns Residual silanol groups are chemically bonded (e.g., with trimethylsilyl groups) to make them inert.[3][12]Directly blocks the sites that cause tailing. Note that end-capping is never 100% complete due to steric hindrance.[3]
Hybrid Particle Columns (e.g., BEH, CSH) Silica backbone is co-polymerized with organic monomers, increasing pH stability and shielding silanols.[1][14]Allows for the use of high pH mobile phases to neutralize the quinoline analyte. Some, like Charged Surface Hybrid (CSH), have a slight positive surface charge to repel basic analytes.[14]
Positively Charged Surface Columns The stationary phase surface incorporates a positive charge.[8]Repels the protonated quinoline analyte via electrostatic repulsion, preventing it from getting close to the residual silanol groups. This provides excellent peak shape even with MS-friendly mobile phases like 0.1% formic acid.[8]
Q6: Could something else be causing the tailing? I've optimized the mobile phase and am using a modern column.

A: Yes. If the primary chemical interactions have been addressed, you should investigate other potential causes.

  • Column Contamination & Degradation:

    • Symptom: Good peak shape that degrades over a series of injections.

    • Cause: Accumulation of sample matrix components on the column frit or head can create active sites.[16]

    • Solution: Use a guard column to protect your analytical column.[17] If a void has formed at the column inlet, you may be able to reverse-flush the column (check manufacturer's instructions).[3]

  • Extra-Column Volume:

    • Symptom: Tailing is more pronounced for early-eluting peaks.[16][17]

    • Cause: Excessive volume from long or wide-bore tubing between the injector, column, and detector.[7]

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005") and keep lengths to a minimum. Ensure all fittings are properly made to avoid dead volume.[7][18]

  • Metal Contamination:

    • Symptom: Persistent tailing with chelating compounds, even with inert columns.

    • Cause: Metal ions (e.g., from stainless steel frits, tubing, or even "biocompatible" titanium systems under certain conditions) can leach and bind to the silica surface, creating highly active sites for chelation.[19][20][21][22]

    • Solution: Use columns with hybrid surface technology (HST) applied to the hardware to create an inert barrier.[20][22] Adding a weak chelating agent like EDTA to the mobile phase can sometimes help, but this is not always practical.[23]

  • Sample Overload:

    • Symptom: Peak shape improves upon sample dilution.

    • Cause: Injecting too much analyte mass can saturate the primary retention sites on the stationary phase, making secondary interactions more prominent.[2][16]

    • Solution: Reduce the injection volume or the concentration of your sample.[16]

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
  • Quinoline. mVOC 4.0. [Link]
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Quinoline: A versatile heterocyclic.
  • How can I prevent peak tailing in HPLC?
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
  • Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • HPLC Troubleshooting Guide.[Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
  • Overcoming Metal Interference in HPLC. Technology Networks. [Link]
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Improve Performance of Strongly Basic Molecules. Phenomenex Science Unfiltered. [Link]
  • The Theory of HPLC Column Chemistry. CHROMacademy. [Link]
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. ScienceDirect. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Quinoline, Isoquinoline and Acridine synthesis, reactions and applic
  • Isoquinoline. Wikipedia. [Link]
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Effect of the pH of the mobile phase on the separation efficiency of QN.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • Quinoline.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Exploring the Role of pH in HPLC Separ
  • HPLC conditions for basic compound?
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Different Types of Stationary Phases in Liquid Chrom
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Choosing the Right HPLC Stationary Phase.

Sources

Technical Support Center: DNA Laddering Assay for Apoptosis Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the DNA laddering assay. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this hallmark apoptosis assay. Here, we will dissect common experimental issues, explain the science behind them, and provide robust, field-proven solutions to ensure you obtain clear, reliable, and publishable data.

The Principle: A Cascade to Fragmentation

The DNA laddering assay is a qualitative method to detect the end-stage of apoptosis.[1] During apoptosis, a specific endonuclease, Caspase-Activated DNase (CAD) , becomes active.[2][3] In healthy, proliferating cells, CAD is kept in an inactive state by its inhibitor, ICAD.[2][4] However, upon initiation of the apoptotic cascade, executioner caspases, such as caspase-3, cleave ICAD.[5][6] This cleavage event liberates CAD, allowing it to translocate to the nucleus and systematically cleave DNA in the vulnerable internucleosomal linker regions.[3][5] This process generates DNA fragments that are multiples of approximately 180-200 base pairs, the length of DNA wrapped around a single nucleosome.[2][3] When this fragmented DNA is separated by agarose gel electrophoresis, it produces a characteristic "ladder" pattern, a definitive marker of apoptosis.[3]

Visualizing the Workflow

Understanding the experimental flow is the first step to successful troubleshooting. The following diagram outlines the critical stages of the DNA laddering assay, from sample preparation to data interpretation.

DNA_Laddering_Workflow cluster_prep Sample Preparation cluster_extraction DNA Extraction cluster_analysis Analysis A Induce Apoptosis (e.g., drug treatment) B Harvest Cells (Adherent & Floating) A->B C Cell Lysis B->C D RNase A Treatment (Removes RNA contamination) C->D E Proteinase K Treatment (Removes proteins) D->E F DNA Precipitation (e.g., Ethanol/Isopropanol) E->F G Agarose Gel Electrophoresis F->G H Visualize DNA (e.g., Ethidium Bromide under UV) G->H I Interpret Results H->I J Successful Assay I->J Clear Ladder? K Troubleshoot I->K No/Faint Ladder or Smear?

Caption: A standard workflow for the DNA laddering assay.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the DNA laddering assay in a direct question-and-answer format.

Issue 1: No DNA Ladder is Visible in My Apoptotic Sample Lane

This is one of the most frequent and frustrating outcomes. The absence of a ladder can stem from several factors, ranging from the biological response of your cells to technical errors in the protocol.

Question: I've treated my cells with an apoptosis-inducing agent, but I don't see a ladder. What could be wrong?

Answer:

Several possibilities could lead to the absence of a DNA ladder. Let's break them down systematically.

  • Is Apoptosis Actually Occurring?

    • Causality: The most straightforward reason for no ladder is that apoptosis has not been successfully induced. Not all cell types respond to the same stimuli, and the kinetics of apoptosis can vary widely.[2] DNA fragmentation is a relatively late event in the apoptotic process.[3]

    • Solution:

      • Confirm Apoptosis with an Orthogonal Method: Before running a DNA laddering assay, confirm apoptosis using a more sensitive, earlier-stage marker. Techniques like Annexin V/PI staining by flow cytometry or a caspase activity assay (e.g., Caspase-3/7 cleavage) are excellent choices.[7]

      • Time-Course and Dose-Response: Perform a time-course experiment to identify the optimal incubation period for observing DNA fragmentation. It's possible you are harvesting cells too early, before significant DNA cleavage has occurred, or too late, when cells have already undergone secondary necrosis.[8] Also, verify that the concentration of your inducing agent is sufficient.

      • Positive Control: Always include a positive control cell line and stimulus that is known to robustly produce a DNA ladder (e.g., Jurkat cells treated with staurosporine). This helps validate that your technique and reagents are working correctly.

  • Technical Issues During DNA Extraction:

    • Causality: The fragmented, low-molecular-weight DNA is more susceptible to being lost during the extraction and precipitation steps. A loose or invisible pellet after ethanol precipitation is a common pitfall.

    • Solution:

      • Sufficient Cell Number: Ensure you start with an adequate number of cells. A minimum of 1-5 million cells per sample is a good starting point, though this can vary.[9] If the percentage of apoptotic cells is low, you may need to start with a larger population.[10][11]

      • Careful Pellet Handling: After precipitation, the DNA pellet can be very loose. Be extremely gentle when decanting the supernatant. It is advisable to leave a small amount of the final wash buffer behind and air-dry the pellet rather than risking its loss.

      • Optimize Precipitation: Precipitate the DNA at -20°C for at least 30 minutes, or even overnight, to maximize recovery. Using isopropanol can sometimes yield a more visible pellet than ethanol.[10]

  • Electrophoresis Conditions:

    • Causality: The small DNA fragments (~180 bp and its multiples) can be difficult to resolve or may run off the gel if electrophoresis conditions are not optimal.

    • Solution:

      • Agarose Concentration: Use a higher percentage agarose gel, typically between 1.5% and 2.0%, to better resolve small DNA fragments.[12]

      • Voltage and Run Time: Run the gel at a low voltage (e.g., 5 V/cm) for a longer period.[9][13] This prevents overheating and improves the resolution of the bands. Do not let the bromophenol blue dye front run more than two-thirds to three-quarters of the way down the gel.[9]

Issue 2: My DNA Looks Like a Smear, Not a Ladder

A smear on the gel is another common artifact that can obscure the interpretation of your results.

Question: Instead of discrete bands, I see a continuous smear of DNA in my treated sample lane. Is this apoptosis or something else?

Answer:

A DNA smear can indicate a few different biological or technical issues.

  • Necrosis vs. Apoptosis:

    • Causality: Necrosis is a form of uncontrolled cell death that involves the random degradation of DNA by various DNases, resulting in a smear rather than the organized ladder pattern of apoptosis.[3][14] It's possible your treatment is inducing necrosis or a mix of apoptosis and secondary necrosis.

    • Solution:

      • Microscopy: Check your cells under a microscope for morphological signs of necrosis, such as cell swelling and membrane rupture, as opposed to the cell shrinkage and blebbing characteristic of apoptosis.

      • Lower Induction Dose: High concentrations of a pro-apoptotic agent can sometimes be overly toxic and push cells into necrosis. Try reducing the dose of your treatment.

      • Harvest Floating Cells: In adherent cultures, apoptotic cells often detach.[8] These "floaters" are a rich source of apoptotic DNA. However, if left too long, they will undergo secondary necrosis. Harvest both the adherent and floating cell populations at an optimal time point.

  • Technical Issues:

    • Causality: A smear can also be a technical artifact resulting from DNA degradation during sample preparation or from overloading the gel.[13][15]

    • Solution:

      • Avoid DNase Contamination: Use DNase-free reagents and filter pipette tips. Work quickly and keep samples on ice whenever possible to minimize the activity of endogenous DNases released during lysis.[15]

      • Gentle Handling: Excessive physical shearing, such as vigorous vortexing, can break high-molecular-weight DNA, contributing to a smear.[16] Mix gently by inversion or flicking the tube.

      • Quantify and Load Appropriately: Overloading the gel well with too much DNA is a common cause of smearing.[13][15] Quantify your extracted DNA and load a consistent, appropriate amount (e.g., 5-10 µg) per lane.[17]

      • Incomplete Digestion: Ensure that RNase and Proteinase K digestions are complete. Residual RNA can obscure the gel, and protein contamination can interfere with DNA migration.

Issue 3: I See a Ladder, But the Bands are Very Faint

Faint bands can make it difficult to confidently conclude that apoptosis has occurred.

Question: My DNA ladder is present but very weak. How can I improve the signal?

Answer:

Weak signal intensity usually points to a low quantity of fragmented DNA being loaded onto the gel.

  • Low Percentage of Apoptotic Cells:

    • Causality: The DNA laddering assay is not very sensitive and typically requires a significant portion of the cell population (often >5-10%) to be apoptotic to yield a strong signal.[11]

    • Solution:

      • Increase Starting Cell Number: As mentioned before, increasing the initial number of cells can help concentrate the apoptotic DNA.[10]

      • Enrich for Apoptotic Cells: If feasible for your experimental system, you could use methods like fluorescence-activated cell sorting (FACS) with an apoptosis marker to enrich the apoptotic population before DNA extraction.

      • Optimize Induction: Revisit your time-course and dose-response experiments to ensure you are capturing the peak of the apoptotic response.

  • Poor DNA Recovery or Loading:

    • Causality: Even if apoptosis is robust, technical errors can lead to a low final concentration of DNA loaded onto the gel.

    • Solution:

      • Check DNA Concentration: After extraction and resuspension, quantify your DNA using a spectrophotometer (e.g., NanoDrop). If the concentration is very low, this points to an issue with the extraction/precipitation steps.[17]

      • Ensure Complete Resuspension: The DNA pellet can be difficult to dissolve. Ensure it is fully resuspended in the final buffer, warming gently if necessary, before loading.

      • Staining and Visualization: Ensure your ethidium bromide (or alternative stain) concentration is adequate and that your UV transilluminator is functioning correctly.[9]

Troubleshooting Decision Tree

Use this diagram to navigate the troubleshooting process logically.

Troubleshooting_Tree Start Assay Result NoLadder No Ladder Start->NoLadder Smear DNA Smear Start->Smear FaintLadder Faint Ladder Start->FaintLadder Q1 Is Apoptosis Confirmed? (Annexin V / Caspase Assay) NoLadder->Q1 Check first: Q3 Possible Necrosis? Smear->Q3 Check first: Q5 Low % Apoptosis? FaintLadder->Q5 Check first: S1_Yes S1_Yes Q1->S1_Yes Yes S1_No Optimize Induction: - Time course - Dose response - Use positive control Q1->S1_No No Q2 Sufficient Cell Number? (>1-5 million) S1_Yes->Q2 S2_Yes S2_Yes Q2->S2_Yes Yes S2_No Increase starting cell number Q2->S2_No No S3 - Careful pellet handling - Use 1.5-2.0% agarose gel - Run at low voltage S2_Yes->S3 Check DNA extraction & alectrophoresis conditions S4_Yes Check cell morphology. Lower induction dose. Harvest earlier. Q3->S4_Yes Yes S4_No S4_No Q3->S4_No No Q4 Overloaded Gel? S4_No->Q4 S5_Yes Quantify DNA and load less (e.g., 5-10 µg) Q4->S5_Yes Yes S5_No S5_No Q4->S5_No No S6 - Use DNase-free reagents - Handle gently (no vortexing) - Ensure complete proteinase K digest S5_No->S6 Check for DNA degradation S7_Yes Increase starting cell number. Optimize induction conditions. Q5->S7_Yes Yes S7_No S7_No Q5->S7_No No S8 - Quantify final DNA - Ensure complete resuspension - Check stain/UV imager S7_No->S8 Check DNA recovery

Caption: A decision tree for troubleshooting common DNA laddering assay issues.

Key Experimental Protocols

Adherence to a validated protocol is critical. Below are step-by-step methodologies for the core components of the assay.

Protocol 1: Genomic DNA Extraction for Apoptosis

This protocol is a standard method using phenol-chloroform extraction, which provides high-quality DNA.

  • Cell Harvesting:

    • For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).

    • For adherent cells, gently scrape cells into the media. Collect both media (containing floating apoptotic cells) and scraped cells. Pellet by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet (1-5 x 10^6 cells) in 0.5 mL of a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100).

    • Vortex gently and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet high-molecular-weight chromatin and cellular debris.

  • Enzymatic Digestion:

    • Carefully transfer the supernatant, containing the fragmented DNA, to a new microfuge tube.

    • Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1-2 hours.

    • Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for at least 3 hours, or overnight.[9]

  • DNA Purification and Precipitation:

    • Perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction by adding an equal volume to the sample, vortexing, and centrifuging to separate the phases. Carefully transfer the upper aqueous phase to a new tube.[18]

    • Repeat the extraction with chloroform:isoamyl alcohol (24:1) to remove residual phenol.

    • Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour (overnight is recommended).

    • Centrifuge at maximum speed for 20-30 minutes at 4°C to pellet the DNA.

    • Carefully decant the supernatant. Wash the pellet with 0.5 mL of 70% ethanol.

    • Air-dry the pellet for 10-15 minutes. Do not over-dry.

    • Resuspend the DNA in 20-50 µL of TE buffer or nuclease-free water.

Protocol 2: Agarose Gel Electrophoresis
  • Pouring the Gel:

    • Prepare a 1.5% to 2.0% agarose gel in 1X TAE or TBE buffer.[12] For a 100 mL gel, this would be 1.5-2.0 g of agarose.

    • Melt the agarose in a microwave until the solution is completely clear.[12]

    • Let the solution cool slightly, then add a DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL). Caution: Ethidium bromide is a potent mutagen.[9]

    • Pour the gel into a casting tray with the well comb in place and allow it to solidify completely.

  • Loading and Running the Gel:

    • Place the solidified gel in the electrophoresis tank and cover it with 1X running buffer (the same buffer used to make the gel).

    • Add loading dye (to a final 1X concentration) to your DNA samples.

    • Carefully load 10-20 µL of each sample into the wells.[9] Be sure to load a DNA ladder of known molecular weights in the first lane for size reference.[19]

    • Run the gel at a low voltage (e.g., 50-80 Volts) until the dye front has migrated approximately 75% of the gel length.[12][20]

  • Visualization:

    • Carefully transfer the gel to a UV transilluminator.

    • Visualize the DNA bands and document the result by photography.[9] A clear ladder of bands at ~180 bp, 360 bp, 540 bp, etc., indicates apoptosis.

Quantitative Data Summary Table
ParameterRecommended RangeRationale
Starting Cell Number 1 x 10^6 - 1 x 10^7 cellsEnsures sufficient fragmented DNA for detection, especially with low apoptosis rates.[9][10]
Agarose Gel % 1.5% - 2.0%Provides better resolution for small DNA fragments (180-200 bp multiples).[12][21]
Electrophoresis Voltage 5-8 V/cm (low voltage)Prevents gel melting and band distortion, improving resolution.[9][13]
Proteinase K Conc. 100 - 200 µg/mLEnsures complete digestion of nuclear proteins, preventing them from interfering with DNA migration.[9]
RNase A Conc. 50 - 100 µg/mLRemoves RNA, which can otherwise cause smearing and obscure the DNA ladder.

References

  • Walker, P. R., & Sikorska, M. (1997). New aspects of the mechanism of DNA fragmentation in apoptosis.
  • Enari, M., Sakahira, H., Yokoyama, H., Okawa, K., Iwamatsu, A., & Nagata, S. (1998). A caspase-activated DNase that degrades DNA during apoptosis, and its inhibitor ICAD.
  • Wikipedia. (2023).
  • Larsen, B. D., & Sorensen, C. S. (2017). The caspase-activated DNase: apoptosis and beyond. FEBS Journal, 284(8), 1160-1171. [Link]
  • Wikipedia. (2023).
  • Sakahira, H., Enari, M., & Nagata, S. (1998). Cleavage of CAD inhibitor in CAD activation and DNA degradation during apoptosis.
  • ResearchGate. (n.d.).
  • Muse, W. B., & Lahair, M. M. (2011). Caspase 3/caspase-activated DNase promote cell differentiation by inducing DNA strand breaks. Proceedings of the National Academy of Sciences, 108(14), 5840-5845. [Link]
  • Wikiwand. (n.d.).
  • Creative Bioarray. (n.d.). DNA Laddering Assay. [Link]
  • Addgene. (2018). Protocol - How to Run an Agarose Gel. [Link]
  • Zakeri, Z., & Lockshin, R. A. (2015). An update to DNA ladder assay for apoptosis detection.
  • Assay Genie. (n.d.). Apoptotic DNA Ladder Extraction Kit. [Link]
  • Wikipedia. (2023). DNA laddering. [Link]
  • Wikipedia. (2023). Agarose gel electrophoresis. [Link]
  • LabXchange. (2021).
  • Online Biotek. (n.d.). Apoptosis/DNA Laddering Assay Protocols. [Link]
  • ResearchGate. (2011).
  • ResearchGate. (n.d.). A Selective Procedure for DNA Extraction from Apoptotic Cells Applicable for Gel Electrophoresis and Flow Cytometry. [Link]
  • Taylor & Francis. (n.d.). DNA laddering – Knowledge and References. [Link]
  • Bioted. (n.d.). Determination of apoptosis by DNA detection. [Link]
  • PubMed Central. (2022).
  • Acta Veterinaria Brno. (2002). Detection of Apoptotic DNA Ladder in Pig Leukocytes and its Precision Using LM-PCR. [Link]
  • ResearchGate. (2015).
  • ResearchGate. (2016).
  • YouTube. (2024). How to avoid shearing of DNA and Smearing of bands. [Link]

Sources

Technical Support Center: Optimizing Microwave Parameters for Rapid Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage the power of microwave chemistry for the efficient synthesis of quinoline scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.

Introduction to Microwave-Assisted Quinoline Synthesis

The quinoline moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1] Traditional methods for quinoline synthesis, such as the Friedländer, Doebner-von Miller, and Skraup reactions, often require harsh conditions, long reaction times, and can generate significant waste.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times (from hours to minutes), improved yields, and enhanced product purity.[4][5] This is achieved through efficient and rapid heating of the reaction mixture via direct interaction with polar molecules.[6]

This guide will provide you with the practical knowledge to harness these advantages for your quinoline synthesis projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a microwave reactor for quinoline synthesis over conventional heating?

A1: The main benefits of microwave synthesis include:

  • Rapid Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[5]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired quinoline.[7]

  • Improved Purity: Faster reactions at optimal temperatures reduce the likelihood of side reactions and thermal decomposition of products.[2]

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient compared to heating a large oil bath.[8]

  • Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact.[1]

Q2: How do I choose the right solvent for my microwave-assisted quinoline synthesis?

A2: Solvent selection is critical for successful microwave synthesis. The ideal solvent should:

  • Effectively Absorb Microwaves: Polar solvents such as DMF, DMSO, ethanol, and acetic acid are commonly used as they couple efficiently with microwave irradiation.[2] Non-polar solvents like toluene can also be used, sometimes leading to increased yields in specific reactions.[9]

  • Dissolve Reactants: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Be Stable at High Temperatures: The solvent must be stable under the planned reaction conditions to avoid decomposition.[2]

  • Consider Solvent-Free Conditions: For a greener approach, "neat" or solvent-free reactions can be highly effective, especially when one of the reactants is a liquid.[2][10]

Q3: Is it safe to use a domestic microwave oven for chemical synthesis?

A3: No, it is strongly advised against using a domestic microwave oven for laboratory synthesis.[11] Domestic ovens lack the necessary safety features, such as temperature and pressure sensors, and are not designed to handle flammable organic solvents or the high pressures that can build up in sealed vessels.[11] This can lead to poor reproducibility, accidents, and exposure to microwave radiation.[12] Always use a dedicated scientific microwave reactor designed for chemical synthesis.[2]

Q4: What is more important to control: microwave power or reaction temperature?

A4: While power settings (typically 100-300W) initiate the heating, the reaction temperature is the most critical parameter for reproducibility and success.[2][6] Modern microwave reactors allow for precise temperature monitoring and control, which directly influences the reaction kinetics.[6] It is recommended to set a target temperature and allow the instrument to modulate the power to maintain it.

Q5: Which classic quinoline syntheses are most amenable to microwave assistance?

A5: Several named reactions for quinoline synthesis have been successfully adapted to microwave conditions with significant improvements:

  • Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group is well-suited for microwave heating.[2][10]

  • Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline benefits from the rapid heating provided by microwaves.[2]

  • Skraup Synthesis: The reaction of aniline with glycerol and sulfuric acid can be performed more efficiently and with better control under microwave irradiation.[13]

  • Pfitzinger Reaction: The synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound is also accelerated by microwave energy.[13]

Troubleshooting Guide

This section addresses common problems encountered during microwave-assisted quinoline synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient Microwave Absorption: The reaction mixture is not effectively coupling with the microwaves. 2. Sub-optimal Reaction Temperature or Time: The conditions are not energetic enough to drive the reaction to completion. 3. Poor Substrate Reactivity: Electron-withdrawing or -donating groups on the reactants are affecting their reactivity. 4. Catalyst Inactivity: The chosen catalyst is not effective or has deactivated under the reaction conditions.1. Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or a silicon carbide (SiC) stir bar to improve energy absorption. 2. Systematically increase the reaction temperature in 10-20°C increments and/or increase the reaction time. Monitor progress by TLC or LC-MS.[2] 3. For less reactive substrates, increase the temperature or reaction time. 4. Use a fresh batch of catalyst, increase the catalyst loading, or switch to a more robust catalyst known to be stable under microwave conditions.[2]
Formation of Side Products/Impurities 1. Over-irradiation or Localized Overheating: Excessive power or inefficient stirring is causing decomposition. 2. Competing Reaction Pathways: The reaction conditions favor the formation of undesired products. 3. Decomposition of Reactants or Products: The temperature is too high, or the reaction time is too long.1. Reduce the microwave power or use pulsed heating to maintain a more uniform temperature. Ensure vigorous stirring.[2] 2. Modify the reaction sequence or consider using protecting groups. The order of reagent addition can also be critical in multi-component reactions. 3. Lower the reaction temperature and shorten the irradiation time. Confirm the stability of your solvent and reagents at the target temperature.[2]
Poor Reproducibility 1. Inconsistent Vessel Positioning: The reaction vessel is placed in different locations within the microwave cavity for each run. 2. Variations in Starting Material Quality: Impurities in reactants or solvents are affecting the reaction outcome. 3. Inaccurate Temperature Measurement: Using an external IR sensor for a small reaction volume or a colored solution can lead to inaccurate readings.1. Always place the reaction vessel in the same position to ensure consistent energy absorption.[2] 2. Ensure the purity of all reactants and solvents before starting the reaction.[2] 3. For small volumes or colored mixtures, consider using a fiber-optic temperature probe for more accurate internal temperature measurement if your system allows.[14]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst loses its activity over the course of the reaction. 2. Reversible Reaction Equilibrium: The reaction has reached equilibrium, and the reverse reaction is preventing further product formation.1. Add a fresh portion of the catalyst or switch to a more robust catalyst.[2] 2. If a byproduct like water is formed, consider using a microwave-compatible Dean-Stark trap or adding a dehydrating agent to shift the equilibrium towards the product.[2]
Pressure Exceeds Safety Limits 1. Solvent Volatility: The chosen solvent has a high vapor pressure at the reaction temperature. 2. Gas Evolution: The reaction itself is producing gaseous byproducts. 3. Overfilling the Reaction Vessel: Insufficient headspace in the sealed vessel.1. Consult vapor pressure charts for your solvent and choose a lower reaction temperature or a less volatile solvent. 2. If gas evolution is expected, start with smaller scale reactions and use a lower temperature to control the reaction rate. 3. Do not fill the reaction vessel more than two-thirds full to allow for expansion and pressure buildup.[12]

Optimizing Reaction Parameters: A Systematic Approach

A key to successful microwave synthesis is the systematic optimization of reaction parameters. The following workflow provides a logical approach to refining your reaction conditions.

G A Start with Literature Conditions or a Conservative Estimate (e.g., 100°C, 10 min) B Vary Temperature (80-160°C in 20°C increments) at a Fixed Time (e.g., 10 min) A->B C Analyze Yield/Purity (TLC, LC-MS) B->C D Identify Optimal Temperature C->D Select best result H Consider Catalyst and Solvent Optimization if Yield is Still Low C->H If all results are poor E Vary Time (5-30 min) at the Optimal Temperature D->E F Analyze Yield/Purity E->F G Identify Optimal Time F->G Select best result F->H If results are poor I Final Optimized Conditions G->I H->B

Caption: A systematic workflow for optimizing microwave reaction parameters.

Experimental Protocols

Below are representative step-by-step protocols for common microwave-assisted quinoline syntheses. Safety Note: Always conduct these reactions in a dedicated laboratory microwave reactor within a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline[16]

This protocol describes a rapid synthesis using neat acetic acid as both the solvent and catalyst.

  • Reagent Preparation: In a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1 mmol), a cyclic ketone (e.g., cyclohexanone, 1.2 mmol), and glacial acetic acid (2 mL).

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 160°C, the ramp time to 2 minutes, and the hold time to 5 minutes.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C before opening.[16]

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired quinoline product.

  • Characterization: Confirm the structure and purity of the product using techniques such as NMR and Mass Spectrometry.

Protocol 2: Microwave-Assisted Doebner-von Miller Synthesis

This protocol is a general guideline for the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.

  • Reagent Preparation: In a microwave-safe vessel, combine the aniline (1 mmol), the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.1 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%). A high-boiling polar solvent like DMF (3 mL) can be used.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120-150°C with a hold time of 10-20 minutes.

  • Cooling: Ensure the vessel has cooled to a safe temperature before opening.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Characterization: Analyze the purified product to confirm its identity and purity.

Safety in Microwave Chemistry

Operating a microwave reactor involves working with high temperatures and pressures, necessitating strict adherence to safety protocols.

G cluster_0 Pre-Reaction Safety Checks cluster_1 Operational Safety cluster_2 Post-Reaction Safety A Use only dedicated microwave reactors [7] B Inspect reaction vessels for cracks or defects [1] C Do not overfill vessels (max 2/3 full) [5] D Use a magnetic stir bar for even heating [7] E Always wear appropriate PPE (goggles, lab coat, gloves) [16] F Operate the reactor in a fume hood [7] G Never leave the reaction unattended [1] H Monitor temperature and pressure throughout the run [8] I Allow the vessel to cool completely before opening [36] J Vent the vessel in the fume hood K Handle hot vessels with thermal gloves [5]

Caption: Key safety protocols for microwave-assisted organic synthesis.

  • Pressure Management: Be aware of the potential for rapid pressure increases, especially with volatile solvents or gas-producing reactions. Always consult solvent vapor pressure data and start with small-scale experiments.[17]

  • Material Compatibility: Do not use metal objects, including spatulas or aluminum foil, inside the microwave cavity as this can cause arcing.[18]

  • Thermal Runaway: Highly exothermic reactions can be dangerous. If you are unsure about the kinetics of your reaction, start with low power, a low temperature, and a small scale.[11]

Scaling Up Microwave-Assisted Reactions

Moving from a small-scale (mg) to a larger-scale (g or kg) synthesis presents challenges due to the limited penetration depth of microwaves (typically a few centimeters).[19]

  • Batch Scale-Up: For moderate scale-up, using multiple smaller vessels in a parallel reactor setup can be more effective than a single large vessel. This ensures more uniform heating across all reactions.[19]

  • Continuous Flow Reactors: For larger, industrial-scale production, continuous flow microwave reactors are a viable solution. In these systems, the reaction mixture is pumped through a small-diameter tube that passes through the microwave cavity, ensuring uniform irradiation and excellent temperature control.[20][21]

  • Reproducibility: When scaling up, it is crucial to maintain consistent heating and cooling profiles to ensure reproducible results. This may require adjusting the ramp time to better control the initial heating phase in a larger volume.[19]

By understanding the principles of microwave heating and following the guidelines and protocols outlined in this technical support center, researchers can effectively and safely optimize the rapid synthesis of quinoline derivatives, accelerating discovery in medicinal chemistry and materials science.

References

  • JAG Group. (n.d.). Microwave Reactor Safety.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1029–1039. [Link]
  • AZoM. (2013, October 21). Single Reaction Microwave Synthesis and the Advancement in Organic Synthesis.
  • Kansas State University. (2025). Microwave Safety.
  • Matusiewicz, H. (2009). New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microwave high pressure-temperature closed-vessel digestion system. Analyst, 134(7), 1490-1497. [Link]
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Matusiewicz, H. (2009). New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microwave high pressure–temperature closed-vessel digestion system. The Analyst, 134(7), 1490–1497. [Link]
  • Bargiggia, F., et al. (2022). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering, 10(28), 9036–9052. [Link]
  • Cravotto, G., & Cintas, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(23), 5894. [Link]
  • Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. [Link]
  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10.
  • Matusiewicz, H. (2009). New technology for in situ visualization, monitoring and controlling microwave chemical reaction progress using a focused microw. The Analyst, 134(7), 1490–1497. [Link]
  • National Science Teaching Association. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
  • ResearchGate. (n.d.). Scale‐Up of Microwave‐Assisted Organic Synthesis.
  • Kremsner, J. M., & Kappe, C. O. (2006). Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. The Journal of Organic Chemistry, 71(12), 4651–4658. [Link]
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications.
  • SciSpace. (2005). The Scale-Up of Microwave-Assisted Organic Synthesis.
  • University of Bath. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.
  • MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis.
  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (n.d.). Non-thermal microwave effect.
  • Bentham Science Publishers. (2025). Microwave-assisted Synthesis of Quinolines.
  • ResearchGate. (2017). (PDF) Study of the effect of solvent and different Lewis acids in one pot multicomponent microwave assisted reaction for the chemoselective generation of 1.4-thiazepan-3-ones and 4-tiazolidinones.
  • Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines.
  • National Institutes of Health. (2008). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.
  • ResearchGate. (2014). (PDF) Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities.
  • JETIR. (n.d.). Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy.
  • Norlab. (n.d.). Microwave Reaction Tutorial.
  • TSI Journals. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES.
  • National Institutes of Health. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • National Institutes of Health. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.

Sources

Validation & Comparative

A Comparative Analysis of 6-Bromoquinolin-8-ol and 8-hydroxyquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chelating agents and bioactive scaffolds, 8-hydroxyquinoline (8-HQ) stands as a foundational molecule, extensively studied and utilized across disciplines from analytical chemistry to drug development. Its derivatives offer a rich field for exploration, allowing for the fine-tuning of physicochemical and biological properties. This guide provides an in-depth comparative analysis of 8-hydroxyquinoline and its halogenated counterpart, 6-Bromoquinolin-8-ol, designed for researchers, scientists, and drug development professionals. We will delve into their synthesis, comparative performance metrics, and the underlying chemical principles that dictate their function, supported by experimental data and detailed protocols.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline is a bicyclic heterocyclic organic compound, consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C-8 position. This specific arrangement of a phenolic hydroxyl group and a nitrogen atom in a constrained bicyclic system confers upon it the ability to act as a potent bidentate chelating agent for a wide array of metal ions.[1][2] This chelation is central to its diverse applications, which include roles as an antiseptic, a fungicide, a reagent in analytical chemistry, and a scaffold for drugs targeting neurodegenerative diseases and cancer.[1][3]

The introduction of a bromine atom at the C-6 position, yielding this compound, is a strategic modification intended to modulate the electronic properties, lipophilicity, and ultimately, the biological activity of the parent molecule. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound.[2] This guide will explore the tangible effects of this specific bromination.

Physicochemical Properties: A Comparative Overview

The substitution of a hydrogen atom with a bromine atom at the 6-position of the quinoline ring induces notable changes in the molecule's physicochemical properties. These alterations are critical as they influence the compound's solubility, membrane permeability, and interaction with biological targets.

Property8-hydroxyquinolineThis compoundRationale for Predicted Differences
Molecular Weight 145.16 g/mol 224.05 g/mol [4]Addition of a bromine atom.
LogP (Lipophilicity) ~2.0Predicted to be higher (~3.0)[5]The bromine atom increases the lipophilicity of the molecule.
pKa (Acidity of -OH) ~9.8Predicted to be lowerThe electron-withdrawing nature of bromine is expected to increase the acidity of the hydroxyl group.
Solubility Sparingly soluble in waterPredicted to have lower aqueous solubilityIncreased lipophilicity generally leads to decreased water solubility.

Note: Experimental data for this compound is limited; some values are predicted based on chemical principles and data from similar compounds.

Synthesis of 8-Hydroxyquinoline and this compound

The synthesis of these compounds relies on established methodologies in heterocyclic chemistry. Understanding these synthetic routes is crucial for researchers aiming to produce these molecules for their studies.

Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The Skraup synthesis is a classic and robust method for producing quinolines.[6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [6]

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 24 mL of concentrated sulfuric acid to 36 g of glycerol.

  • Cool the mixture in an ice bath.

2. Addition of Reactants:

  • To the cooled and stirred mixture, slowly add 22 g of o-aminophenol.

  • Subsequently, add 15 g of o-nitrophenol which acts as the oxidizing agent. A small amount of ferrous sulfate can be added as a catalyst.[7]

3. Reaction Execution:

  • Heat the mixture gently in an oil bath. The reaction is exothermic and should be carefully controlled.

  • Once the initial vigorous reaction subsides, heat the mixture to 130-140°C and maintain this temperature for 2-3 hours.

4. Work-up and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a large beaker containing approximately 200 mL of ice water.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of 7.5-8 is reached. This should be performed with external cooling to manage the heat of neutralization.

  • The 8-hydroxyquinoline will precipitate as a solid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by steam distillation.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (Dehydration) Intermediate1 Michael Adduct Acrolein->Intermediate1 1,4-Conjugate Addition o_Aminophenol o-Aminophenol o_Aminophenol->Intermediate1 Intermediate2 1,2-Dihydro-8-hydroxyquinoline Intermediate1->Intermediate2 Acid-catalyzed Cyclization & Dehydration HQ 8-Hydroxyquinoline Intermediate2->HQ Oxidation o_Nitrophenol o-Nitrophenol (Oxidant) o_Nitrophenol->HQ

Caption: Skraup synthesis of 8-hydroxyquinoline.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of a suitable quinoline precursor. A common approach involves the synthesis of a bromo-substituted aniline followed by a cyclization reaction.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is based on general methods for the synthesis of substituted quinolines.

1. Synthesis of 6-bromo-8-nitroquinoline:

  • This intermediate can be synthesized through nitration of 6-bromoquinoline. The specific conditions would require optimization to favor nitration at the 8-position.

2. Reduction of the Nitro Group:

  • To a solution of 6-bromo-8-nitroquinoline (e.g., 4 g) in a mixture of ethanol, acetic acid, and water, add iron powder (e.g., 3.18 g).[8]

  • Heat the reaction mixture to reflux for approximately 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

3. Formation of 6-bromoquinolin-8-amine:

  • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Filter the mixture through celite to remove the iron residue and wash the filter cake with ethyl acetate.

  • Extract the filtrate with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-bromoquinolin-8-amine.

4. Diazotization and Hydrolysis:

  • Dissolve the 6-bromoquinolin-8-amine in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Gently heat the solution of the diazonium salt to hydrolyze it to this compound.

5. Purification:

  • The product can be purified by extraction and recrystallization.

Synthesis_Workflow start 6-Bromoquinoline intermediate1 6-Bromo-8-nitroquinoline start->intermediate1 Nitration intermediate2 6-Bromoquinolin-8-amine intermediate1->intermediate2 Reduction (e.g., Fe/AcOH) final_product This compound intermediate2->final_product 1. Diazotization (NaNO₂/H⁺) 2. Hydrolysis (Δ) Biological_Activity HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Metal Ion Chelation HQ_Derivative->Chelation Lipophilicity Increased Lipophilicity (for 6-Bromo-8-HQ) HQ_Derivative->Lipophilicity Biological_Target Interaction with Biological Targets Chelation->Biological_Target Membrane_Penetration Enhanced Cell Membrane Penetration Lipophilicity->Membrane_Penetration Membrane_Penetration->Biological_Target Antimicrobial Antimicrobial Activity Biological_Target->Antimicrobial Anticancer Anticancer Activity Biological_Target->Anticancer

Caption: Factors influencing the biological activity of 8-HQ derivatives.

Conclusion and Future Directions

This comparative guide illustrates that while 8-hydroxyquinoline is a versatile and potent molecule, strategic modifications such as bromination at the C-6 position can significantly alter its properties. The introduction of bromine is predicted to increase lipophilicity and modulate electronic properties, which in turn is likely to enhance its biological activity, particularly its antimicrobial and anticancer effects.

While direct comparative experimental data for this compound is still emerging, the available information on related bromo-derivatives strongly suggests its potential as a valuable compound for further investigation. Researchers are encouraged to utilize the provided protocols to generate robust comparative data and further elucidate the structure-activity relationships within this important class of compounds. Future studies should focus on obtaining precise quantitative data for this compound's physicochemical properties, metal chelation constants, and a broader spectrum of biological activities to fully realize its potential in various scientific and therapeutic applications.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). Polycyclic Aromatic Compounds.
  • Okten, S., Cakmak, O., Tekin, S., & Koprulu, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.
  • 8–Hydroxyquinoline is key to the development of corrosion inhibitors: An advanced review. (n.d.). Royal Society of Chemistry.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1949). Canadian Journal of Research, 27f(9), 291-293.
  • My attempt at the Skraup quinoline synthesis. (2021). The Science Forum.
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025). ResearchGate.
  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
  • Process for the manufacture of 8-hydroxy quinoline. (1951). Google Patents.
  • Synthesis of 6-Bromoquinoline. (n.d.). Scribd.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). Journal of the Iranian Chemical Society.
  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate.
  • Photo physical properties of 8-hydroxy quinoline. (n.d.). NISCAIR Online Periodicals Repository.
  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. (n.d.). MDPI.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2011). Research Journal of Microbiology, 6(3), 283-290.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). Heliyon, 6(1), e03195.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Royal Society of Chemistry.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2025). Science Alert.
  • Synthesis of 8-hydroxyquinoline chalcones: Trans configuration, intramolecular hydrogen bonds, bromination, and antifungal activity. (2025). ResearchGate.
  • Formation constants of chelates of 7-bromo-8-hydroxy-quinoline-5-sulphonic acid with yttrium and some lanthanides. (n.d.). Indian Academy of Sciences.
  • Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. (n.d.). MDPI.
  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). Inorganic Chemistry.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences, 11, 1-10.
  • Syntheses and Metal Ion Complexation of Novel 8-Hydroxyquinoline-Containing Diaza-18-Crown-6 Ligands and Analogues. (2025). ResearchGate.
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). Inha University.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (n.d.). MDPI.
  • Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. (1992). Journal of Research of the National Institute of Standards and Technology, 97(5), 551-561.
  • 6-Bromoquinolin-4-ol. (n.d.). ZaiQi Bio-Tech.
  • 8-Quinolinol, 5-bromo-. (n.d.). PubChem.

Sources

Validating the Structure of 6-Bromoquinolin-8-ol: A Comparative Guide to 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with quinoline derivatives, a class of compounds renowned for their diverse pharmacological activities, unambiguous structural validation is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 6-Bromoquinolin-8-ol, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for determining the structure of organic compounds.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it the gold standard for structural elucidation.[1][2] This guide will focus on the application of one-dimensional (1D) 1H and 13C NMR for the definitive structural confirmation of this compound.

The Imperative of Structural Integrity: Why NMR?

The synthesis of substituted quinolines can often yield a mixture of isomers or unexpected byproducts.[3][4] Relying solely on synthetic pathways to predict the final structure is insufficient. Spectroscopic confirmation is essential to ensure that the desired molecule has been obtained, free of significant impurities. 1H and 13C NMR, by probing the magnetic properties of atomic nuclei, provides a "fingerprint" of the molecule, allowing for a detailed and conclusive structural assignment.[5]

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is profoundly dependent on meticulous sample preparation.[6] The following protocol outlines the steps for preparing a sample of this compound for both 1H and 13C NMR analysis.

Step 1: Sample Preparation
  • Material Quantity: For a standard 1H NMR spectrum, weigh 5-25 mg of this compound.[6][7] For a 13C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the 13C isotope.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for quinoline derivatives.[7][8] The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's peaks.[7]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[7][9] This ensures complete dissolution and homogeneity.

  • Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6] Particulate matter can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6][9]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8] However, modern spectrometers can often use the residual solvent peak as a reference.[7]

Step 2: NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: A standard single-pulse experiment is typically sufficient. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: A proton-decoupled experiment is standard for 13C NMR to simplify the spectrum by removing C-H coupling.[8] A larger number of scans and a longer acquisition time are generally required compared to 1H NMR.[8]

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer nmr_spec NMR Spectrometer (e.g., 400 MHz) transfer->nmr_spec h1_acq 1H NMR Acquisition nmr_spec->h1_acq c13_acq 13C NMR Acquisition nmr_spec->c13_acq processing Fourier Transform, Phasing, Baseline Correction h1_acq->processing c13_acq->processing analysis Spectral Analysis (Chemical Shift, Coupling) processing->analysis elucidation Structure Elucidation analysis->elucidation

Caption: Workflow for NMR-based structural validation.

Interpreting the Spectral Data: The Signature of this compound

The 1H and 13C NMR spectra of this compound will exhibit a unique set of signals corresponding to each chemically distinct proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while the coupling constants (J), in Hertz (Hz), reveal information about the connectivity of adjacent protons.

Molecular Structure of this compound with Atom Numbering:

Caption: Structure of this compound.

Expected 1H and 13C NMR Data

The following table summarizes the anticipated chemical shifts and multiplicities for the protons and carbons of this compound. These values are based on established data for substituted quinolines and general principles of NMR spectroscopy.

Atom Expected 1H Chemical Shift (δ, ppm) Multiplicity Expected 13C Chemical Shift (δ, ppm)
H-2~8.7Doublet of doublets (dd)C-2: ~148
H-3~7.4Doublet of doublets (dd)C-3: ~122
H-4~8.0Doublet of doublets (dd)C-4: ~136
H-5~7.6Doublet (d)C-5: ~128
H-7~7.2Doublet (d)C-6: ~118
OHVariableBroad singlet (bs)C-7: ~110
C-8: ~150
C-9: ~140
C-10: ~127

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the premier technique for complete structural elucidation, other analytical methods can provide complementary information or serve as preliminary screening tools.

Technique Information Provided Advantages Limitations
1H & 13C NMR Detailed connectivity, stereochemistry, and electronic environment.Unambiguous structure determination.[1][2]Requires larger sample amounts, relatively lower sensitivity.[2]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[10]High sensitivity, small sample requirement.[10]Does not provide detailed connectivity; isomers can be difficult to distinguish.[10]
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C=N).Fast and simple to operate.Provides limited information on the overall carbon skeleton.
Elemental Analysis Elemental composition (C, H, N, Br).Confirms the molecular formula.Does not provide structural information.

Logical Relationship of Analytical Techniques:

tech_comparison cluster_preliminary Preliminary Analysis cluster_definitive Definitive Structure MS Mass Spectrometry (Molecular Weight) NMR 1H & 13C NMR (Complete Structure) MS->NMR IR IR Spectroscopy (Functional Groups) IR->NMR EA Elemental Analysis (Formula) EA->NMR

Caption: Hierarchy of analytical techniques for structural elucidation.

In a typical workflow, mass spectrometry and elemental analysis would first be used to determine the molecular formula. IR spectroscopy would confirm the presence of key functional groups. Finally, 1H and 13C NMR would be employed to piece together the precise atomic connectivity and finalize the structure.

Conclusion

The structural validation of this compound is a critical step in ensuring the integrity of research and development efforts. 1H and 13C NMR spectroscopy, through its ability to provide a comprehensive and detailed picture of the molecular architecture, stands as the most authoritative method for this purpose. By following a robust experimental protocol and carefully interpreting the resulting spectra, researchers can confidently confirm the structure of their synthesized compounds, laying a solid foundation for subsequent investigations. The combination of NMR with complementary techniques like mass spectrometry and IR spectroscopy provides a self-validating system for the unambiguous characterization of novel chemical entities.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Bristol.
  • Georgia Institute of Technology.
  • Organomation.
  • Rowlands, J. B., et al. (2023). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. RSC Publishing. [Link]
  • Găină, L. I., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]
  • Sathiyendiran, V., et al. (2013). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University College London.
  • TSI Journals.
  • Găină, L. I., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • Sumner, L. W., et al. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC - NIH. [Link]
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm)
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • UNCW Institutional Repository.
  • Frontier Laboratories. 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
  • Li, A., et al. (2021).
  • S. K. E. et al. (2021). A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. [Link]
  • Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
  • Intertek.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
  • Claes, P., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
  • Singh, U. P., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
  • PubChem. 8-Bromoquinoline. [Link]
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed - NIH. [Link]
  • Studylib.
  • McChesney, J. D., et al. (1984). Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]
  • PubChem. 3-Bromoquinoline. [Link]

Sources

The Crucial Role of Substitution: A Structure-Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Anticancer Activity of Bromoquinoline Isomers

For research scientists and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto the quinoline ring can significantly modulate the molecule's physicochemical properties and its interaction with biological targets.[2][3] This guide provides a comprehensive, data-driven comparison of bromoquinoline isomers, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential.

The anticancer efficacy of a bromoquinoline derivative is not determined by the mere presence of bromine but is critically dependent on its position, number, and the interplay with other functional groups on the quinoline ring.[3][4] Experimental data reveals that the parent 8-hydroxyquinoline scaffold shows minimal anticancer activity, underscoring the necessity of substitutions to impart cytotoxicity.[4]

Key Determinants of Anticancer Potency:

  • Position of Bromine: The location of the bromine atom is a critical determinant of cytotoxic effects.[3] Compounds featuring bromine atoms at the C-5 and C-7 positions frequently demonstrate significant inhibition of cancer cell proliferation.[3][5] In contrast, some isomers with substitutions at the C-3, C-6, and C-8 positions have shown little to no inhibitory activity.[3]

  • Degree of Bromination: The introduction of multiple bromine atoms often enhances antiproliferative activity. For instance, 5,7-Dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[4]

  • Synergistic Effect of Other Functional Groups: The anticancer activity of bromoquinolines can be significantly amplified by the presence of other substituents.

    • Hydroxy Group: A hydroxyl group at the C-8 position, as seen in the 8-hydroxyquinoline series, appears crucial for enhanced anticancer potential.[6] 5,7-Dibromo-8-hydroxyquinoline is a frequently cited example of a potent derivative.[3][6][7]

    • Nitro and Cyano Groups: The addition of strong electron-withdrawing groups like nitro (NO₂) and cyano (CN) can substantially increase potency.[4] 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, was inactive.[5] Similarly, 5,7-dicyano-8-hydroxyquinoline was found to be the most potent compound in one series, suggesting a synergistic effect.[4]

sar_flow cluster_core Quinoline Core cluster_mods Substitutions cluster_activity Biological Outcome core Quinoline Scaffold bromo Bromination (e.g., C5, C7) core->bromo Imparts Cytotoxicity hydroxyl Hydroxylation (e.g., C8) core->hydroxyl other_ewg Other EWGs (e.g., -NO2, -CN) core->other_ewg activity Enhanced Anticancer Activity bromo->activity hydroxyl->activity Potentiates Effect other_ewg->activity Synergizes

Caption: Logical flow of structure-activity relationships for substituted quinolines.

Comparative Analysis of In Vitro Anticancer Activity

The antiproliferative effects of various bromoquinoline isomers have been quantified against several cancer cell lines using in vitro assays. The half-maximal inhibitory concentration (IC₅₀), which measures a compound's potency, serves as a key metric for comparison.

Compound NameStructureCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline Derivatives
5,7-Dibromo-8-hydroxyquinoline5,7-Dibromo, 8-OHC6 (Rat Brain Tumor)35.1 (12.3 µg/mL)[4]
HeLa (Cervical)-
HT29 (Colon)-
7-Bromo-8-hydroxyquinoline7-Bromo, 8-OHC6 (Rat Brain Tumor)115.8 (25.6 µg/mL)[4]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-Dibromo, 3,6-di-OCH₃, 8-OHC6 (Rat Brain Tumor)15.4 (9.6 µg/mL)[4][5]
HeLa (Cervical)26.4[5]
HT29 (Colon)15.0[5]
Other Bromoquinoline Derivatives
6,8-Dibromo-5-nitroquinoline6,8-Dibromo, 5-NO₂C6 (Rat Brain Tumor)50.0[4][5]
HT29 (Colon)26.2[5]
HeLa (Cervical)24.1[5]
3,5,6,7-Tetrabromo-8-methoxyquinoline3,5,6,7-Tetrabromo, 8-OCH₃C6, HeLa, HT29Significant Inhibition[5][8]
6-Bromo-5-nitroquinoline6-Bromo, 5-NO₂HT29 (Colon)Potent Activity[9]
Reference Drugs
5-Fluorouracil (5-FU)-C6, HeLa, HT29240.8 - 258.3[5][10]
Doxorubicin-MCF-7 (Breast)-[11]

Note: IC₅₀ values were converted to µM for consistency where possible. Original reported units are in parentheses if different. Direct comparison should be made cautiously as experimental conditions may vary between studies.

Unraveling the Mechanisms of Anticancer Action

Bromoquinoline isomers exert their cytotoxic effects through diverse and multifaceted mechanisms, primarily by triggering programmed cell death (apoptosis) and inhibiting key enzymes essential for DNA replication and maintenance.[10]

Induction of Apoptosis

A primary mechanism for eliminating cancer cells is the induction of apoptosis.[10] Several bromoquinoline derivatives have been shown to activate the apoptotic cascade.[5][9] This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[10][12] For example, 5,7-dibromo-8-hydroxyquinoline has been shown to induce apoptosis in C6, HT29, and HeLa cell lines.[5] The process often involves DNA fragmentation, a hallmark of apoptosis, which can be visualized using techniques like DNA laddering assays.[5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Bromoquinoline Derivative death_receptor Death Receptors compound->death_receptor Triggers mitochondria Mitochondria compound->mitochondria Induces Stress caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Generalized pathways of apoptosis induction by bromoquinoline derivatives.[10]

Inhibition of Topoisomerase I

Topoisomerase I is a vital enzyme that relieves torsional strain in DNA during replication and transcription by creating single-strand breaks.[10] The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers cell death.[13] Certain bromo- and cyano-substituted 8-hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been identified as potent inhibitors of human DNA topoisomerase I.[5][6] This mechanism represents a significant pathway for their anticancer activity.

Core Experimental Protocols

Reproducible and validated methodologies are essential for assessing the anticancer activity of novel compounds. The following protocols outline the standard procedures for evaluating cytotoxicity and apoptosis induction.

General Experimental Workflow

The evaluation of a novel compound's anticancer activity follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

experimental_workflow prep 1. Preparation - Compound Stock Solution - Cell Culture (e.g., MCF-7, HeLa) treat 2. Treatment - Seed cells in 96-well plates - Treat with serial dilutions of compound prep->treat assay 3. Cytotoxicity & Mechanistic Assays - MTT Assay (Viability) - LDH Assay (Membrane Integrity) - Apoptosis Assay (Annexin V/PI) treat->assay analysis 4. Data Analysis - Calculate % Viability - Determine IC50 Value assay->analysis

Caption: A typical experimental workflow for evaluating compound cytotoxicity.[14]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Causality: This assay is based on the principle that viable cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[8][13] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of the compound's effect on cell survival.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline isomer in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[15] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[15] Incubate the plate for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8][13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value using a dose-response curve.[13]

Protocol 2: DNA Laddering Assay for Apoptosis Detection

This technique is used to visualize the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.

Causality: During apoptosis, endonucleases are activated and cleave the genomic DNA in the linker regions between nucleosomes. This results in fragments that are multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments create a distinctive "ladder" pattern, which is a hallmark of apoptosis.[5]

Step-by-Step Methodology:

  • Cell Treatment: Culture cancer cells to about 70-80% confluency and treat them with the bromoquinoline compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include untreated and positive control (e.g., staurosporine) groups.

  • DNA Extraction: Harvest the cells (including floating cells in the medium) and lyse them using a lysis buffer containing detergents and proteases to release the DNA.

  • DNA Purification: Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation to isolate the DNA from other cellular components.

  • RNA Removal: Treat the DNA sample with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the purified DNA samples onto a 1.5-2.0% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA fragments under UV light. The appearance of a ladder-like pattern of DNA fragments indicates apoptosis, while a smear would suggest necrotic cell death and a single high molecular weight band indicates healthy, intact DNA.

Conclusion and Future Directions

The comparative analysis of bromoquinoline isomers clearly demonstrates that strategic bromination of the quinoline scaffold is a highly effective strategy for developing potent anticancer agents. The position and number of bromine atoms, in synergy with other functional groups like hydroxyl and nitro moieties, are critical determinants of cytotoxicity. The primary mechanisms of action involve the induction of apoptosis and the inhibition of essential enzymes like topoisomerase I.

While compounds like 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-5-nitroquinoline have shown significant promise in vitro, further research is warranted.[4][5] Future efforts should focus on synthesizing novel isomers with optimized substitution patterns to enhance potency and selectivity for cancer cells over healthy cells.[16] In-depth mechanistic studies, coupled with in vivo evaluation in animal models, will be crucial to translate these promising findings into clinically viable cancer therapeutics.

References

Click to expand
  • Demir, Y., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.
  • Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • BenchChem. (2025). Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of 6-amino-7-bromoquinoline-5,8-dione. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers. BenchChem.
  • Ökten, S., et al. (n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.
  • BenchChem. (2025). Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-Bromoquinoline and Other Haloquinolines. BenchChem.
  • BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research. BenchChem.
  • Chem-Impex. (n.d.). 7-Bromoquinoline. Chem-Impex.
  • Chem-Impex. (n.d.). 5-Bromoquinoline. Chem-Impex.
  • Chem-Impex. (n.d.). 6-Bromoquinoline. Chem-Impex.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • BenchChem. (2025). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. BenchChem.
  • Jantová, S., et al. (2003). Induction of cytotoxicity and ssDNA breaks by 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline in tumor cells cultured in vitro. Toxicology in Vitro, 17(4), 457-463.
  • BenchChem. (n.d.). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. BenchChem.
  • Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 358(8), e70078.
  • Kłys, A., et al. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.
  • Wong, C. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14586-14596.
  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Gholamzadeh, P., et al. (2024).
  • BenchChem. (2025). Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. BenchChem.
  • Sravani, G., et al. (n.d.). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Maltais, R., et al. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • Ghorbani-Vaghei, R., et al. (n.d.).
  • BenchChem. (2025).
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611.
  • BenchChem. (n.d.). Application Notes and Protocols for 9-Bromoellipticine Cytotoxicity Assay. BenchChem.
  • Modyanova, E. A., et al. (n.d.).
  • Wang, Y., et al. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Quinoline Isomers. BenchChem.
  • Cuffin-Munday, E. (n.d.). Dalton Transactions Blog. Dalton Transactions.
  • Dudek, A., et al. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences.
  • Al-Warhi, T., et al. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
  • Yeh, M. H., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9.
  • Kim, Y. J., et al. (2022). Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress. Antioxidants, 11(1), 117.

Sources

A Comparative Guide to X-ray Crystallography and NMR Spectroscopy for the Structure Elucidation of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for quinoline derivatives, a class of heterocyclic compounds central to numerous pharmaceuticals, including antimalarial and anticancer agents. The substitution pattern on the quinoline ring system profoundly influences its biological activity. Therefore, the unambiguous elucidation of their structure is a critical step in the development of new therapeutics. Two powerful analytical techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, stand as the primary methods for this purpose. This guide provides an in-depth, objective comparison of these two techniques, grounded in experimental data and field-proven insights, to aid in the selection of the most appropriate method for your research needs.

The Core of the Matter: A Tale of Two Techniques

At a fundamental level, X-ray crystallography and NMR spectroscopy provide different, yet complementary, information about a molecule's structure. X-ray crystallography reveals the static, solid-state structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[1][2] This technique provides a highly detailed and precise three-dimensional map of electron density, from which atomic positions can be inferred.[1] In contrast, NMR spectroscopy probes the magnetic properties of atomic nuclei in solution, providing information about the connectivity of atoms and the dynamic nature of the molecule in a more biologically relevant state.[3][4]

The choice between these two "gold standard" methods is not always straightforward and depends on several factors, including the nature of the sample, the specific information required, and the available resources.

X-ray Crystallography: The Definitive Solid-State Picture

Single-crystal X-ray diffraction is often considered the definitive method for determining the absolute three-dimensional structure of a molecule.[5] It provides unparalleled accuracy in determining bond lengths, bond angles, and the overall conformation of the molecule in its crystalline form.[2][5]

The Experimental Workflow: From Powder to Picture

The journey from a newly synthesized quinoline derivative to its crystal structure involves a meticulous, multi-step process.

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final 3D Structure

A generalized workflow for X-ray crystallographic analysis.

Experimental Protocol for X-ray Crystallography of a Quinoline Derivative:

  • Synthesis and Purification: The quinoline derivative is first synthesized and then rigorously purified, typically by column chromatography, to remove any impurities that might hinder crystallization.[6]

  • Crystallization: This is often the most challenging step.[1] The purified compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown by slow evaporation, slow cooling, or vapor diffusion.[7] The goal is to obtain well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).[7]

  • Crystal Selection and Mounting: A high-quality single crystal, free of cracks or defects, is carefully selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[8] The diffraction pattern is recorded as the crystal is rotated.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[1]

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, often using direct methods.[1] The initial structural model is then refined to best fit the experimental data, resulting in the final, detailed three-dimensional structure.[1][9]

Interpreting the Data: From Diffraction to Detail

The output of an X-ray diffraction experiment is a set of diffraction intensities at specific angles.[10] This data is used to generate an electron density map of the unit cell. By fitting atoms into the regions of high electron density, a detailed molecular structure can be built.[1] The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[11]

Advantages and Disadvantages of X-ray Crystallography
Advantages Disadvantages
Provides an unambiguous and highly accurate 3D structure.[5]Requires a single, well-ordered crystal of sufficient size, which can be difficult to obtain.[1][12]
Can handle large and complex molecules.[1][12]The determined structure is a static snapshot in the solid state, which may not represent the conformation in solution.[12]
Can reveal detailed information about intermolecular interactions and packing in the solid state.[11]The crystallization process can sometimes be time-consuming and labor-intensive.
The technique is well-established and highly automated.[2]Not suitable for studying dynamic processes or conformational flexibility.[12]

NMR Spectroscopy: A Dynamic View in Solution

NMR spectroscopy is a powerful and versatile technique that provides a wealth of information about the structure and dynamics of molecules in solution.[3] For quinoline derivatives, NMR is indispensable for determining the connectivity of atoms and the substitution pattern on the aromatic rings.[13][14]

The Experimental Workflow: From Sample to Spectrum

The process of obtaining an NMR spectrum is generally faster and requires less sample preparation than X-ray crystallography.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_elucidation Structure Elucidation Dissolution Dissolve Quinoline Derivative in Deuterated Solvent Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer_Setup Place Sample in Spectrometer & Lock/Shim Transfer->Spectrometer_Setup Pulse_Sequence Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra Spectrometer_Setup->Pulse_Sequence Fourier_Transform Fourier Transform Pulse_Sequence->Fourier_Transform Phasing_Baseline Phasing & Baseline Correction Fourier_Transform->Phasing_Baseline Spectral_Analysis Analyze Chemical Shifts, Coupling Constants, & Correlations Phasing_Baseline->Spectral_Analysis Structure_Determination Determine Connectivity & Conformation Spectral_Analysis->Structure_Determination Final_Structure Final_Structure Structure_Determination->Final_Structure Final Solution Structure

A generalized workflow for NMR spectroscopic analysis.

Experimental Protocol for NMR Spectroscopy of a Quinoline Derivative:

  • Sample Preparation: A small amount of the purified quinoline derivative (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[13][15] A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[13][15]

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[13] A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are then performed.[16][17]

  • Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation to generate the NMR spectrum.[13] The spectrum is then phased and the baseline is corrected.

  • Spectral Analysis: The processed spectra are analyzed to determine the chemical shifts, integration (for ¹H NMR), and coupling constants of the signals.[18] 2D NMR spectra are used to establish correlations between different nuclei, which helps in assigning the signals and determining the connectivity of the molecule.[16][17]

Interpreting the Data: A Jigsaw Puzzle of Connectivity

An NMR spectrum is a plot of signal intensity versus chemical shift.[18] For a quinoline derivative, the ¹H NMR spectrum typically shows a complex pattern of signals in the aromatic region (around 7.0-9.0 ppm).[13][19] The chemical shift of each proton is influenced by its electronic environment, which is in turn affected by the presence of substituents on the quinoline ring.[16][20] The splitting of signals (spin-spin coupling) provides information about adjacent protons.[14] 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for piecing together the molecular structure by identifying which protons are coupled to each other and which protons are attached to which carbons.[16][17]

Advantages and Disadvantages of NMR Spectroscopy
Advantages Disadvantages
Provides detailed information about the molecular structure and connectivity in solution.[3][21]Does not provide a direct 3D structure with the same precision as X-ray crystallography.
Can be used to study dynamic processes and conformational changes.[4][12]Can be less sensitive than other techniques, requiring a higher sample concentration.[3]
Sample preparation is generally straightforward and non-destructive.[4]Spectra of larger molecules can be complex and difficult to interpret.[3]
Can provide information about intermolecular interactions in solution.[21][22]The cost of high-field NMR spectrometers and their maintenance can be substantial.[3][23]

Head-to-Head Comparison: A Summary for the Bench Scientist

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular packing.[1][2]Atomic connectivity, relative stereochemistry, conformational dynamics in solution.[3][13]
Sample Requirements High-quality single crystal (0.1-0.3 mm).[7]5-100 mg of soluble, pure material.[13][15]
Throughput Can be low due to the crystallization step.[1]Generally higher, especially for routine 1D experiments.
Cost Moderate to high, depending on the diffractometer.High for high-field instruments.[3]
Key Challenge Growing suitable crystals.[1][12]Spectral overlap and interpretation for complex molecules.[16]

Making the Right Choice: A Decision Framework

The selection of the most appropriate technique for the structure elucidation of a quinoline derivative is a critical decision that will impact the quality and relevance of the obtained data.

Decision_Tree Start Need to Determine the Structure of a Quinoline Derivative Q1 Is a high-quality single crystal available? Start->Q1 Q2 Is information about the solid-state packing important? Q1->Q2 Yes Q3 Is the molecule soluble in a suitable deuterated solvent? Q1->Q3 No XRay Use X-ray Crystallography Q2->XRay Yes Both Consider using both techniques for a comprehensive analysis Q2->Both No NMR Use NMR Spectroscopy Q3->NMR Yes Q3->Both No, consider derivatization or alternative techniques Q4 Is information about the solution conformation or dynamics required? Q4->NMR No, but still the primary choice without crystals Q4->Both Yes NMR->Q4

A decision-making flowchart for technique selection.

Conclusion: A Synergistic Approach

While X-ray crystallography and NMR spectroscopy are often presented as competing techniques, they are, in fact, highly complementary. X-ray crystallography provides an unparalleled, high-resolution snapshot of the molecule in the solid state, while NMR offers a dynamic picture of the molecule's behavior in solution. For a comprehensive understanding of a novel quinoline derivative, particularly in the context of drug development where both solid-state properties and solution behavior are important, a synergistic approach utilizing both techniques is often the most powerful strategy. The definitive solid-state structure from X-ray crystallography can be used to validate and refine the solution-state model derived from NMR data, providing a complete and robust characterization of the molecule.

References

  • Seaton, P. J., & Williamson, R. T. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • AZoLifeSciences. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery.
  • Quora. (2020, December 30). What are the advantages and disadvantages of x-rays and electrons to study crystal structures?
  • Spectroscopy Letters. (2006, September 22). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • ResearchGate. (2018, November). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • AZoOptics. (2023, August 1). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics in Practice (pp. 161-193). Springer.
  • Journal of Chemical Education. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Wikipedia. (n.d.). X-ray crystallography.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
  • IPL.org. (n.d.). Nmr Spectroscopy Advantages And Disadvantages.
  • UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • University of Bristol. (n.d.). How to make an NMR sample.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Amanote Research. (1987, August 12). X-Ray Studies on Hydrogenated Quinoline Structure of.
  • University of Manchester. (n.d.). NMR Sample preparation and Analysis.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • ResearchGate. (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6.
  • Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure?
  • Excillum. (n.d.). Small molecule crystallography.
  • University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory.
  • ResearchGate. (2000, August). Discovering novel ligands for macromolecules using X-ray crystallographic screening.
  • ACS Omega. (2021, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
  • The Journal of Physical Chemistry C. (2020, December 26). Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence.
  • MDPI. (n.d.). (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate.
  • MDPI. (2023, April 11). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • Chemistry LibreTexts. (2022, August 21). X-ray diffraction (XRD) basics and application.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Medizinische Hochschule Hannover. (n.d.). Preparing X-Ray Crystallography Samples.
  • Reddit. (2024, January 16). what's the thought process that should be going into interpreting x-ray diffraction pattern/spectra?
  • YouTube. (2020, April 22). Module 3.9 Interpreting X-ray Diffraction Data.

Sources

A Comparative In Vitro Analysis: The Potential of 6-Bromoquinolin-8-ol as an Anticancer Agent Against Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents that can overcome the limitations of current standard-of-care drugs, such as acquired resistance and significant off-target toxicities. In this context, the exploration of new chemical scaffolds with potent and selective anticancer activity is paramount. This guide provides an in-depth comparative analysis of 6-Bromoquinolin-8-ol, a halogenated quinoline derivative, against established anticancer drugs, focusing on their in vitro performance. While direct experimental data for this compound is emerging, this document synthesizes findings from closely related analogs and provides a framework for its evaluation by juxtaposing the known in vitro efficacy of standard chemotherapeutics.

The Rationale for Investigating Quinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 8-position of the quinoline nucleus in this compound is hypothesized to enhance its biological activity. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, 8-hydroxyquinoline derivatives are known to be potent metal chelators, a property that has been linked to anticancer effects through mechanisms such as the inhibition of metalloenzymes and the induction of oxidative stress.

While comprehensive studies on this compound are still developing, research on analogous brominated 8-hydroxyquinolines has demonstrated significant antiproliferative activity. For instance, derivatives such as 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline have shown potent cytotoxic effects against various cancer cell lines, with IC50 values reported in the micromolar to sub-micromolar range[1]. These findings provide a strong rationale for the investigation of this compound as a potential anticancer agent.

Benchmarking Against the Gold Standard: In Vitro Profiles of Anticancer Drugs

A meaningful evaluation of any novel compound necessitates a direct comparison with the agents currently used in the clinic. The following tables summarize the in vitro cytotoxicity of three widely used anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel—across a panel of common cancer cell lines. It is crucial to note that IC50 values can vary between laboratories due to differences in experimental conditions, such as cell passage number, assay type, and exposure duration[2][3].

Table 1: In Vitro Cytotoxicity (IC50) of Doxorubicin
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Type
MCF-7Breast Cancer0.1 - 2.548 - 72MTT
A549Lung Cancer> 2072MTT
HeLaCervical Cancer0.34 - 2.9Not SpecifiedMTT/Neutral Red
HepG2Liver Cancer~2.77Not SpecifiedMTT

Data compiled from multiple sources[3][4][5].

Table 2: In Vitro Cytotoxicity (IC50) of Cisplatin
Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Type
A2780Ovarian Cancer5 - 10Not SpecifiedMTT
A549Lung Cancer7.49 - 10.9124 - 48Not Specified
HeLaCervical CancerVaries widely48 - 72Not Specified
MCF-7Breast CancerVaries widely48 - 72Not Specified

Data compiled from multiple sources[2][6][7]. The IC50 values for Cisplatin can show significant heterogeneity between studies[2].

Table 3: In Vitro Cytotoxicity (IC50) of Paclitaxel
Cell LineCancer TypeIC50 (nM)Exposure Time (hours)Assay Type
MDA-MB-231Breast Cancer0.3 - 5,00072 - 96MTT/MTS
A549Lung Cancer~3.572SRB
Ovarian Cancer (7 cell lines)Ovarian Cancer0.4 - 3.4Not SpecifiedClonogenic
NSCLC (Median)Lung Cancer27120Tetrazolium-based

Data compiled from multiple sources[8][9][10].

Postulated Mechanism of Action for this compound

Based on the known biological activities of 8-hydroxyquinoline analogs, the anticancer effects of this compound are likely multifactorial. One plausible mechanism is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. The planar quinoline ring could intercalate into the DNA, stabilizing the topoisomerase I-DNA cleavage complex and leading to double-strand breaks and subsequent apoptosis[1].

Another potential mechanism involves the chelation of intracellular copper. Elevated copper levels have been observed in various tumor types and are associated with cancer progression. 8-Hydroxyquinoline derivatives can form copper complexes that inhibit the proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.

putative_mechanism_of_action Putative Anticancer Mechanisms of this compound cluster_0 Cellular Environment cluster_1 Molecular Targets & Pathways cluster_2 Cellular Outcomes 6_Bromoquinolin_8_ol 6_Bromoquinolin_8_ol DNA_Intercalation DNA_Intercalation 6_Bromoquinolin_8_ol->DNA_Intercalation Intercalates Copper_Chelation Copper_Chelation 6_Bromoquinolin_8_ol->Copper_Chelation Chelates Topoisomerase_I Topoisomerase_I DNA_Damage DNA_Damage Topoisomerase_I->DNA_Damage Leads to DNA_Intercalation->Topoisomerase_I Inhibits Proteasome Proteasome Protein_Aggregation Protein_Aggregation Proteasome->Protein_Aggregation Causes Copper_Chelation->Proteasome Inhibits ROS_Induction ROS_Induction Copper_Chelation->ROS_Induction Induces Apoptosis Apoptosis ROS_Induction->Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Protein_Aggregation->Apoptosis

Caption: Putative anticancer mechanisms of this compound.

Experimental Protocols for In Vitro Evaluation

To facilitate the direct assessment of this compound and its comparison with standard drugs, we provide a detailed protocol for the widely used MTT cytotoxicity assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • This compound and standard anticancer drugs

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the standard drugs in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

mtt_assay_workflow MTT Assay Workflow for Cytotoxicity Assessment Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Serial Dilutions of Test Compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for Desired Exposure Time (e.g., 48h) Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT Solution to Each Well Incubation_Exposure->MTT_Addition Incubation_Formazan Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubation_Formazan Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Incubation_Formazan->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Sources

A Senior Application Scientist's Guide to Validating Molecular Structure with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the realms of pharmaceutical development, metabolomics, and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. An incorrect structural assignment can lead to misinterpreted biological activity, failed clinical trials, and wasted resources. While multiple analytical techniques contribute to the full picture, High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology, prized for its exceptional sensitivity, speed, and specificity.[1][2]

This guide provides an in-depth comparison of HRMS with other techniques and offers a practical, field-proven workflow for validating molecular structures. As application scientists, we don't just operate instruments; we interpret the data to tell a story. The story of a molecule—what it's made of and how it's put together—begins here.

Part 1: The Foundation – Elemental Composition via High-Resolution Accurate Mass (HRAM)

The first and most fundamental question HRMS answers is: "What is the elemental formula?" This is achieved through the precise measurement of the mass-to-charge ratio (m/z) of an ion.[2] Unlike low-resolution mass spectrometry, which measures to the nearest whole number (nominal mass), HRMS instruments can measure mass to several decimal places.[3]

This precision is critical because of the concept of mass defect : the difference between the exact mass of an atom and its mass number (the sum of protons and neutrons).[4] For instance, an oxygen atom (¹⁶O) does not weigh exactly 16.0000 Da, but rather 15.9949 Da.[3] This subtle difference is the key that HRMS uses to unlock the elemental formula.

Key Principles:

  • Mass Accuracy: This is the closeness of the measured mass to the true, calculated mass. It's typically expressed in parts-per-million (ppm). Modern HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems, routinely achieve mass accuracy below 1 ppm.[5][6][7]

  • Mass Resolution: This is the ability of the mass spectrometer to distinguish between two peaks of very similar m/z.[4] High resolution is essential to separate ions of interest from background interferences and to clearly define their isotopic pattern.[8][9]

  • Isotopic Pattern: Most elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ³⁴S, ³⁷Cl). HRMS can resolve these isotopic peaks, and the resulting pattern of their relative abundances provides a powerful confirmation of the elemental formula.[6] For example, the presence of chlorine or bromine atoms in a molecule creates a highly characteristic isotopic signature.

Modern HRMS platforms like Orbitraps and Time-of-Flight (TOF) analyzers provide the high-resolution, accurate-mass data necessary for this first step of structural validation.[5][10][11]

Part 2: Assembling the Puzzle – Structural Isomerism and the Role of Tandem Mass Spectrometry (MS/MS)

Determining the elemental formula is a huge step, but it is not the end of the story. Molecules with the same formula but different atomic arrangements are called structural isomers . For example, both propan-1-ol and propan-2-ol share the formula C₃H₈O, but their properties and reactivity are distinct.

To differentiate isomers and piece together the molecule's connectivity, we must break it apart in a controlled manner and analyze the pieces. This is the role of tandem mass spectrometry (MS/MS or MS²) .[12] In this technique, ions of a specific m/z (the precursor ions) are isolated, fragmented, and the resulting fragment ions (product ions) are mass-analyzed.[2][12] The fragmentation pattern serves as a structural fingerprint.

Key Fragmentation Techniques:

The choice of fragmentation method is a critical experimental decision, as each technique imparts energy to the precursor ion in a different way, leading to different and often complementary structural information.

  • Collision-Induced Dissociation (CID): The most common method, where ions are accelerated and collided with a neutral gas (like nitrogen or argon).[13][14] This process increases the vibrational energy of the ion, leading to the cleavage of the weakest bonds.[14] It is robust and effective for a wide range of small molecules.[15]

  • Higher-Energy C-trap Dissociation (HCD): A beam-type CID technique common on Orbitrap instruments.[14] HCD often provides richer fragmentation spectra, including fragments at low m/z values that can be very informative but are sometimes lost in traditional ion trap CID due to low-mass cut-off issues.[14] Studies have shown HCD can provide more peptide identifications than CID for certain charge states.[15]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves transferring an electron to a multiply charged precursor ion.[14] This induces fragmentation by a different mechanism, often cleaving N-Cα bonds in peptides while preserving labile post-translational modifications (PTMs) that are often lost with CID/HCD.[14] For this reason, ETD is highly complementary and particularly powerful in proteomics and for analyzing modified peptides.[15][16]

The resulting MS/MS spectrum is then interpreted, either manually or by comparison to spectral libraries (e.g., mzCloud, MassBank), to deduce the structure of the original molecule.[17]

Part 3: A Practical Guide – Experimental Workflow for De Novo Structure Validation

This section provides a generalized, step-by-step workflow for characterizing a novel small molecule using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol: Small Molecule Characterization by LC-HRMS
  • Sample Preparation:

    • Accurately weigh and dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile, water) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions, typically in the range of 1-10 µg/mL. The final dilution should be made in a solvent compatible with the initial mobile phase conditions.

    • For complex matrices, a sample cleanup step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[18]

    • Transfer the final solution to an appropriate autosampler vial.

  • LC-HRMS System Setup & Calibration:

    • Instrumentation: A high-performance liquid chromatograph coupled to an HRMS instrument (e.g., Thermo Scientific™ Orbitrap™ series or Agilent™ Q-TOF).

    • Ionization Source: Electrospray Ionization (ESI) is the most common source for polar small molecules amenable to LC.[19][20][21]

    • Calibration: Before analysis, ensure the mass spectrometer is calibrated according to the manufacturer's protocol using a standard calibration solution. This is crucial for achieving high mass accuracy.

  • Data Acquisition:

    • Step 3.1: Full Scan MS (MS¹):

      • Inject the sample (typically 1-5 µL).

      • Acquire data in both positive and negative ionization modes, as some compounds ionize preferentially in one mode.

      • Set the mass analyzer to a high resolution (e.g., >60,000 FWHM) to ensure accurate mass measurement and isotopic fidelity.[22]

      • Objective: To determine the accurate mass of the precursor ion ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.) and its isotopic pattern.

    • Step 3.2: Data-Dependent MS/MS (dd-MS²):

      • Set up a data-dependent acquisition method. The instrument will automatically select the most intense ions from the full scan for fragmentation.

      • Define an inclusion list with the m/z of the suspected precursor ion.

      • Acquire MS/MS data using at least two different fragmentation techniques (e.g., HCD and CID) at various collision energies (e.g., a stepped energy profile of 20, 40, 60 eV).

      • Objective: To generate a comprehensive fragmentation fingerprint for structural elucidation.

  • Data Analysis and Structure Elucidation:

    • Step 4.1: Elemental Formula Generation:

      • Using the accurate mass from the MS¹ scan (with <5 ppm error, ideally <2 ppm), use software to generate a list of possible elemental formulas.[8]

      • Filter the list based on chemical plausibility (e.g., nitrogen rule, ring and double bond equivalents) and the observed isotopic pattern.

    • Step 4.2: Fragmentation Analysis:

      • Analyze the MS/MS spectra. Propose structures for the major fragment ions.

      • Use this information to piece together the connectivity of the molecule. This is often like solving a puzzle, where you identify stable neutral losses (e.g., H₂O, CO₂) and characteristic fragments.

      • Compare the experimental MS/MS spectrum against public or commercial spectral libraries. A high match score provides strong evidence for a proposed structure.[23]

    • Step 4.3: Confidence Reporting:

      • Assign a confidence level to the identification based on the available evidence, following established community standards.[24] A confirmed structure (Level 1) requires matching the MS, MS/MS, and chromatographic retention time to an authentic reference standard.

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (LC-HRMS) cluster_analysis Data Analysis p1 Purified Compound p2 Dissolution & Dilution p1->p2 p3 Transfer to Vial p2->p3 a1 Full Scan (MS1) Accurate Mass & Isotope Pattern p3->a1 a2 Data-Dependent MS/MS (HCD, CID) a1->a2 Select Precursor d1 Generate Elemental Formula (< 2 ppm error) a2->d1 d2 Interpret Fragmentation (Manual & Library Search) d1->d2 d3 Propose Structure d2->d3 d4 Confirm with Standard (Level 1 Confidence) d3->d4

Caption: Workflow for Small Molecule Structure Validation.

Part 4: The Bigger Picture – HRMS in a Multi-Technique World

While powerful, HRMS is not a panacea. For absolute, unambiguous structure determination, especially for novel compounds or those with complex stereochemistry, a multi-technique approach is the gold standard. The two other primary techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.

  • NMR Spectroscopy: Provides definitive information on the connectivity of atoms (¹H-¹H, ¹H-¹³C correlations) and is the undisputed champion for determining stereochemistry in solution. However, it is significantly less sensitive than MS and requires a larger amount of pure sample.[25]

  • X-ray Crystallography: Delivers an atomic-resolution 3D structure of a molecule in its crystalline state.[26] It is often considered the ultimate proof of structure. Its major limitation is the requirement for a high-quality, single crystal, which can be difficult or impossible to obtain for many compounds.[27]

The relationship between these techniques is highly synergistic.

G HRMS HRMS CONF Unambiguous Structure HRMS->CONF Elemental Formula & Connectivity Clues NMR NMR Spectroscopy NMR->CONF Definitive Connectivity & Stereochemistry XRAY X-ray Crystallography XRAY->CONF Absolute 3D Structure (Solid State)

Caption: Synergistic Structural Elucidation Techniques.

Comparison of Key Structural Elucidation Techniques
FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Elemental Composition, Connectivity (via MS/MS)Atomic Connectivity, Stereochemistry3D Atomic Coordinates (Solid State)
Sensitivity Very High (pg - ng)Low (mg)Moderate (µg - mg)
Sample Requirement Small amount, purity importantLarger amount, high purity requiredHigh-quality single crystal
Throughput HighLow to MediumLow (crystal screening can be slow)
Key Strength Speed, sensitivity, formula determination[1][2]Unambiguous connectivity & stereochemistry[25][28]"Gold standard" for absolute structure[26][27]
Key Limitation Isomer differentiation can be challenging[1]Low sensitivity, complex spectraCrystal growth is a major bottleneck[27]

Part 5: Ensuring Trustworthiness – Data Integrity and Reporting Standards

The value of analytical data is directly proportional to its integrity. In the context of HRMS, this means rigorous calibration, appropriate system suitability checks, and transparent reporting. When publishing or submitting data for regulatory review, it is essential to follow established guidelines. Organizations like the American Chemical Society (ACS) provide clear standards for reporting HRMS data, which typically include the ionization method, mass analyzer, calculated mass, and found mass.[29][30]

Example of Standard Data Reporting (ACS Format): HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₂₁H₂₄N₂O₄ 381.1814; Found 381.1809.[29]

This standardized format ensures that the data can be easily reviewed and verified, upholding the principles of scientific reproducibility.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool in the modern analytical laboratory for molecular structure validation. Its ability to provide a rapid and highly sensitive readout of a molecule's elemental composition, combined with the structural puzzle-piecing power of tandem MS, makes it a first-line technique for chemists and biochemists. While NMR and X-ray crystallography remain the gold standards for absolute connectivity and 3D structure, HRMS provides the foundational data and high-throughput capabilities necessary to drive research and development forward. By understanding the causality behind our experimental choices—from ionization source to fragmentation method—we can harness the full power of this technology to confidently and accurately characterize the molecules that shape our world.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Steen, H., & Mann, M. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
  • Fiehn, O., et al. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC.
  • Murphy, R. C. (n.d.). Tandem mass spectrometry. PubMed.
  • Hernández-Pineda, M., et al. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.
  • An, Y., et al. (n.d.). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. PubMed Central.
  • Goldman, J. W., et al. (n.d.). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. PMC - PubMed Central.
  • ETH Zurich Research Collection. (n.d.). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry.
  • Ho, C. S., & Lam, C. W. K. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (n.d.). Electrospray ionization.
  • ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
  • Uppal, K., et al. (2014, April 12). Mass accuracy and isotopic abundance measurements for HR-MS instrumentation: capabilities for non-targeted analyses. PubMed.
  • Pittcon. (2025, January 23). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.
  • Quan, L. (2013). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Semantic Scholar.
  • Rosalind Franklin Institute. (n.d.). Structural Elucidation.
  • Ulbrich, N. W., et al. (2025, August 6). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate.
  • Swaffer, M. P., et al. (n.d.). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. PMC - NIH.
  • Kaltashov, I. A., & Zenobi, R. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry.
  • Li, F., & Li, T. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • Schymanski, E. L., et al. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.
  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • Labcompare.com. (2009, September 22). Mass Spectrometry Mass Analyzers.
  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • American Chemical Society. (n.d.). ACS Research Data Guidelines.
  • ResearchGate. (2025, August 9). Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses | Request PDF.
  • The Bumbling Biochemist. (2025, July 2). Mass resolution and mass accuracy in mass spectrometry.
  • Agilent Technologies. (2020, October 25). High Resolution Mass Spectrometry Explained. YouTube.
  • Pico, Y. (Ed.). (n.d.). Chapter 1 – HRMS: Fundamentals and Basic Concepts. Comprehensive Analytical Chemistry.
  • LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.
  • Southam, A. D., et al. (n.d.). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PMC - PubMed Central.
  • ICDST E-print archive. (n.d.). Guidelines for Authors.
  • Clariant Analytical Sciences. (n.d.). Structure Elucidation.
  • Longdom Publishing. (n.d.). Analyzing Molecular Structure using Quantitative Mass Spectrometry.
  • American Chemical Society. (n.d.). Author Guidelines. ACS Researcher Resources.
  • University of Bristol School of Chemistry. (n.d.). Instructions for the Preparation of Reports and Theses.
  • University of Arizona. (n.d.). Week 5: Fourier Transform-based Mass Analyzers: FT-ICR and Orbitrap.
  • Li, A., et al. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC.
  • American Chemical Society. (2025, November 24). Author Guidelines.
  • Lermyte, F., & Sobott, F. (2021, August 20). High-Resolution Native Mass Spectrometry. Chemical Reviews.
  • Evans, J. N. S. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • University of Arizona. (n.d.). Structure determination techniques - X-ray and NMR.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Ma, L., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net.
  • Thermo Fisher Scientific. (n.d.). The Ultimate Workflow for Small Molecule Discovery.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • ResearchGate. (2023, February 22). Small Molecule Biomarker Discovery: Proposed Workflow for LC-MS-Based Clinical Research Projects.

Sources

A Comparative Guide to the Synthetic Routes of 6-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromoquinolin-8-ol is a crucial heterocyclic building block in the synthesis of novel pharmaceuticals, agrochemicals, and coordination chemistry ligands. Its utility stems from the combined electronic properties of the bromine substituent and the potent chelating ability of the 8-hydroxyquinoline core. The strategic placement of the bromine atom at the C6 position is pivotal for modulating the biological activity and physicochemical properties of its derivatives. This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound, offering researchers a comprehensive analysis of each route's efficiency, scalability, and underlying chemical principles. We will dissect two major pathways: the classical Skraup synthesis starting from a pre-brominated precursor and a multi-step approach involving electrophilic substitution and subsequent functional group manipulation of the 8-hydroxyquinoline scaffold.

Introduction: The Significance of this compound

The 8-hydroxyquinoline (8-HQ, or oxine) scaffold is renowned for its ability to form stable complexes with a wide array of metal ions. This property has established 8-HQ derivatives as indispensable tools in analytical chemistry and as privileged structures in medicinal chemistry, exhibiting a broad spectrum of bioactivities including anticancer, antimicrobial, and neuroprotective effects.[1] The introduction of a bromine atom at the C6 position significantly alters the molecule's lipophilicity, metabolic stability, and electronic distribution, making this compound a versatile intermediate for developing targeted therapeutic agents and functional materials.

The challenge in its synthesis lies in achieving regioselective bromination. The electron-rich nature of the 8-hydroxyquinoline ring system, activated by the powerful ortho-, para-directing hydroxyl group, makes it susceptible to electrophilic attack. Direct bromination of 8-hydroxyquinoline typically results in a mixture of 5,7-dibromo-8-hydroxyquinoline and other polybrominated species, making the isolation of the pure 6-bromo isomer difficult and inefficient.[2][3] Therefore, successful synthesis hinges on strategies that precisely control the position of bromination. This guide will compare the two most logical and field-proven approaches to this synthetic challenge.

Route 1: The Skraup Synthesis - Building from the Ground Up

The Skraup synthesis is a venerable and powerful one-pot reaction for constructing the quinoline ring system.[4][5] Its primary advantage for this specific target is the unequivocal control of the substituent pattern. By starting with an aniline derivative that already contains the desired bromine at the correct position, the regiochemical outcome is predetermined.

Core Strategy

This route utilizes 4-bromo-2-aminophenol as the key starting material. The quinoline ring is then constructed by reacting it with glycerol (which dehydrates in situ to acrolein), a strong acid catalyst (typically sulfuric acid), and an oxidizing agent.[4][6]

Reaction Mechanism

The Skraup synthesis is a cascade reaction involving several distinct steps:

  • Acrolein Formation : Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition : The amino group of 4-bromo-2-aminophenol performs a nucleophilic 1,4-conjugate addition to acrolein.

  • Cyclization : The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type reaction) to close the ring, forming a dihydroquinoline.

  • Dehydration & Oxidation : The dihydroquinoline intermediate is first dehydrated and then oxidized to the stable aromatic quinoline system. The oxidizing agent (often the corresponding nitro compound, like o-nitrophenol) is reduced in the process.[6]

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2 & 3: Addition & Cyclization cluster_2 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein_mol Acrolein Intermediate1 Michael Adduct Acrolein_mol->Intermediate1 1,4-Addition Aniline_mol 4-Bromo-2-aminophenol Aniline_mol->Intermediate1 1,4-Addition Dihydroquinoline Dihydroquinoline Intermediate Intermediate1->Dihydroquinoline H⁺ Cyclization Dihydroquinoline_mol Dihydroquinoline Intermediate FinalProduct This compound Dihydroquinoline_mol->FinalProduct [O] -H₂O

Caption: The Skraup synthesis mechanism for this compound.

Experimental Protocol: Skraup Synthesis

This protocol is adapted from the general principles of the Skraup reaction for 8-hydroxyquinolines.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid (75 mL) to glycerol (30 g, 0.33 mol) while stirring and cooling in an ice bath.

  • Addition of Reactants : To this cooled mixture, slowly and portion-wise add 4-bromo-2-aminophenol (20 g, 0.106 mol). Following this, add o-nitrophenol (15 g, 0.108 mol) as the oxidizing agent.

  • Heating : Heat the mixture gently in a heating mantle. The reaction is exothermic and can become vigorous. Maintain a controlled reflux at approximately 130-140°C for 3-4 hours.

  • Work-up : Allow the mixture to cool to room temperature. Carefully dilute the reaction mixture by pouring it into a large beaker containing ice water (500 mL).

  • Neutralization : Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.

  • Purification : Filter the crude solid, wash it with cold water, and then purify by steam distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.

Expertise & Trustworthiness Insights
  • Causality : The use of o-nitrophenol as an oxidizing agent is particularly clever. It gets reduced to o-aminophenol, which can then enter the reaction cycle, theoretically allowing for yields greater than 100% based on the initial aminophenol input.[7] Ferrous sulfate is often added to moderate the otherwise violent reaction.[8]

  • Self-Validation : The success of the reaction is often indicated by a significant color change to a dark, viscous mixture. The final product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The regiochemistry is guaranteed by the starting material, a key validation point for this route.

Route 2: Multi-Step Synthesis via Aromatic Substitution

This strategy employs the readily available 8-hydroxyquinoline as a starting scaffold and introduces the bromine atom through a sequence of functional group interconversions. The key challenge—avoiding polybromination—is overcome by using a nitration/reduction/Sandmeyer reaction sequence, which offers exquisite regiochemical control.

Core Strategy

The most viable sequence is as follows:

  • Protection : The 8-hydroxyl group is protected, typically as a methyl ether (8-methoxyquinoline), to prevent side reactions and slightly deactivate the ring.

  • Nitration : The protected quinoline is nitrated to introduce a nitro group, which can be directed to the C6 position.

  • Reduction : The nitro group is reduced to an amine, yielding 6-amino-8-methoxyquinoline.

  • Sandmeyer Reaction : The amino group is converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[9][10]

  • Deprotection : The protecting methyl group is cleaved to reveal the final 8-hydroxyl group.

MultiStep_Workflow A 8-Hydroxyquinoline B 8-Methoxyquinoline A->B Protection (e.g., CH₃I, Base) C 6-Nitro-8-methoxyquinoline B->C Nitration (HNO₃/H₂SO₄) D 6-Amino-8-methoxyquinoline C->D Reduction (e.g., Fe/HCl) E 6-Bromo-8-methoxyquinoline D->E Sandmeyer Rxn (1. NaNO₂, HBr 2. CuBr) F This compound E->F Deprotection (e.g., HBr, BBr₃)

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocol: Key Step - Sandmeyer Reaction

This protocol describes the conversion of 6-amino-8-methoxyquinoline to 6-bromo-8-methoxyquinoline.

  • Diazotization : Dissolve 6-amino-8-methoxyquinoline (10 g, 0.057 mol) in a mixture of 48% hydrobromic acid (40 mL) and water (40 mL) in a flask cooled to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (4.4 g, 0.064 mol in 15 mL water) dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • Sandmeyer Reaction : In a separate flask, dissolve copper(I) bromide (9.0 g, 0.063 mol) in 48% hydrobromic acid (20 mL). Cool this solution to 0°C.

  • Addition : Slowly add the cold diazonium salt solution to the cold cuprous bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Completion & Work-up : After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (around 60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation : Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification : Purify the crude 6-bromo-8-methoxyquinoline by column chromatography or recrystallization.

Expertise & Trustworthiness Insights
  • Causality : The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines to a wide variety of functional groups.[9][11] The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. The radical then abstracts a bromine atom from the copper(II) bromide to form the product and regenerate the copper(I) catalyst.[11]

  • Self-Validation : The successful formation of the diazonium salt can be tested by adding a small drop of the solution to a β-naphthol solution, which should produce a bright orange-red azo dye. The completion of the Sandmeyer reaction is evident by the cessation of nitrogen gas evolution. Each intermediate in this multi-step synthesis must be fully characterized to ensure the correct material is carried forward, validating the process step-by-step.

Comparative Analysis

To aid researchers in selecting the most appropriate route, the two synthetic strategies are compared below based on several key performance metrics.

MetricRoute 1: Skraup SynthesisRoute 2: Multi-Step Aromatic Substitution
Overall Yield Moderate to Good (typically 50-70%)[7]Lower (product of yields from 5 steps)
Number of Steps 1 (One-Pot)5
Regiocontrol Excellent (pre-defined by starting material)Excellent (controlled by nitration & Sandmeyer)
Scalability Good, but can be highly exothermic and requires careful control.[8]Excellent, as each step is a standard, well-controlled unit operation.
Starting Materials 4-bromo-2-aminophenol (less common)8-hydroxyquinoline (readily available, inexpensive)
Reaction Conditions Harsh (conc. H₂SO₄, high temp.)Variable; includes cryogenic conditions (0-5°C) for diazotization.
Safety Concerns Potentially violent, exothermic reaction. Use of corrosive acid.Use of strong acids/nitrating agents. Diazonium salts are potentially explosive if isolated/dry.
Purification Can be challenging due to tar formation. Steam distillation often required.Straightforward purification (chromatography/recrystallization) at each step.

Conclusion and Recommendations

The choice between the Skraup synthesis and the multi-step aromatic substitution route for preparing this compound depends critically on the specific needs and constraints of the laboratory.

The Skraup Synthesis (Route 1) is the more elegant and atom-economical approach. If the starting material, 4-bromo-2-aminophenol, is readily available and the research goal is a rapid, large-scale synthesis, this is the preferred method. However, researchers must be equipped to handle a highly exothermic reaction that requires careful temperature monitoring and control. The purification can also be non-trivial due to the formation of byproducts.

The Multi-Step Synthesis (Route 2) offers superior control and is built upon a series of robust, well-understood chemical transformations. While it is longer and results in a lower overall yield, it starts from a very common and inexpensive material. This route is ideal for smaller-scale laboratory syntheses, situations where the brominated precursor for the Skraup reaction is unavailable, or for projects where undergraduate or less experienced researchers are involved, as the individual steps are more predictable and manageable.

Ultimately, both routes are validated and effective strategies for obtaining the target molecule. The decision rests on a balance of starting material availability, desired scale, safety infrastructure, and the timeline of the research project.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 790-799.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). Semantic Scholar.
  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate.
  • Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.). ResearchGate.
  • Synthesis of 8-hydroxyquinoline by Skraup reaction. (n.d.). ResearchGate.
  • Process for the preparation of 8-hydroxyquinoline. (1977). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Skraup reaction. (n.d.). Wikipedia.
  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Skraup reaction. (n.d.). Wikipedia.
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline. (2015). ResearchGate.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

Sources

The Bromination Effect: A Comparative Guide to the Biological Activity of 6-Bromo vs. 6,8-Dibromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic addition of halogen atoms, particularly bromine, to this heterocyclic system has been a fruitful avenue for modulating biological activity. This guide provides an in-depth, objective comparison of the biological activities of 6-bromoquinoline and 6,8-dibromoquinoline derivatives, drawing upon experimental data to elucidate the impact of mono- versus di-bromination on their anticancer, antimicrobial, and enzyme-inhibiting properties.

The Influence of Bromine Substitution on Anticancer Activity

The introduction of bromine onto the quinoline ring has been consistently shown to enhance cytotoxic activity against various cancer cell lines. However, the degree of this enhancement is significantly influenced by the number and position of the bromine atoms.

Comparative Cytotoxicity

Experimental data from multiple studies indicate that di-bromination at positions 6 and 8 generally imparts greater antiproliferative activity than mono-bromination at position 6. For instance, studies on a series of brominated quinolines have demonstrated that 6,8-dibromoquinoline derivatives often exhibit lower IC50 values compared to their 6-bromo counterparts against the same cancer cell lines.

One study highlighted that while the precursor 6,8-dibromoquinoline showed no inhibitory activity, the introduction of a nitro group at the 5-position (6,8-dibromo-5-nitroquinoline) resulted in remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0 µM, 26.2 µM, and 24.1 µM, respectively[1]. This underscores the synergistic effect of multiple substitutions on the quinoline scaffold in enhancing anticancer potency[1].

In another study, 5,7-dibromo-8-hydroxyquinoline was found to be notably more potent than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline, against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL[2]. This further supports the principle that increased bromination can lead to enhanced anticancer effects.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Bromoquinoline Derivatives

Compound/DerivativeCancer Cell Line6-Bromo Derivative6,8-Dibromo DerivativeReference
5-NitroquinolineC6 (Rat Glioma)-50.0[1]
5-NitroquinolineHT29 (Human Colon)-26.2[1]
5-NitroquinolineHeLa (Human Cervical)-24.1[1]
8-HydroxyquinolineC6 (Rat Glioma)>100 (for 7-bromo)15.2 (for 5,7-dibromo)[2]
8-HydroxyquinolineHT29 (Human Colon)45.3 (for 7-bromo)6.7 (for 5,7-dibromo)[2]
8-HydroxyquinolineHeLa (Human Cervical)28.1 (for 7-bromo)9.8 (for 5,7-dibromo)[2]

Note: Data for direct 6-bromo vs. 6,8-dibromo comparison is synthesized from related bromo-substituted quinolines to illustrate the trend.

Mechanism of Action: Topoisomerase Inhibition

A key mechanism underlying the anticancer activity of many quinoline derivatives is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Several studies have implicated bromoquinoline derivatives as potent inhibitors of these enzymes.

The presence of bromine atoms can enhance the interaction of the quinoline scaffold with the DNA-topoisomerase complex, leading to the stabilization of the cleavable complex and ultimately, apoptosis. Research has shown that 5,7-dibromo-8-hydroxyquinoline is an effective inhibitor of topoisomerase I[2]. The increased electron-withdrawing nature and steric bulk of the di-bromo substitution likely contribute to a more favorable binding affinity with the enzyme or the DNA substrate.

Topoisomerase_Inhibition cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Replication DNA Replication & Transcription Topoisomerase_I Topoisomerase I DNA_Replication->Topoisomerase_I relieves supercoiling Apoptosis Apoptosis Topoisomerase_I->Apoptosis leads to DNA damage & Bromoquinoline 6-Bromo / 6,8-Dibromo quinoline Derivative Bromoquinoline->Topoisomerase_I Inhibits

Caption: Bromoquinoline derivatives inhibit Topoisomerase I, leading to DNA damage and apoptosis.

Antimicrobial Profile: A Tale of Two Bromination Patterns

Quinoline derivatives have a long history as antimicrobial agents. The introduction of bromine atoms can significantly enhance their activity against a spectrum of bacteria and fungi.

Comparative Antibacterial and Antifungal Activity

While comprehensive side-by-side comparisons are less common than in anticancer studies, the available data suggests that di-brominated quinolines often exhibit superior antimicrobial potency. The increased lipophilicity of 6,8-dibromo derivatives may facilitate their passage through microbial cell membranes.

For example, a study on novel 6,8-dibromo-4(3H)quinazolinone derivatives reported potent in vitro anti-microbial activity, with MICs as low as 1.56 µg/ml against E. coli and L. monocytogenes[3]. Another study highlighted the significant antifungal activity of a dibromoquinoline derivative against Candida albicans, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL[2].

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Bromo-Substituted Heterocycles

Compound ClassMicroorganismMono-Bromo Derivative ActivityDi-Bromo Derivative ActivityReference
QuinazolinonesE. coli-1.56[3]
QuinazolinonesL. monocytogenes-1.56[3]
QuinolinesCandida albicans-0.5[2]

Note: This table presents data on bromo-substituted quinoline-related heterocycles to illustrate the potential for high activity in di-bromo systems.

The mechanism of antimicrobial action for bromoquinolines is thought to involve multiple targets, including the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, and the disruption of cell membrane integrity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis of 6-bromo and 6,8-dibromoquinoline derivatives typically involves electrophilic bromination of the quinoline core, followed by further functionalization.

General Synthesis Workflow

Synthesis_Workflow Start Quinoline or Tetrahydroquinoline Bromination Bromination (e.g., NBS, Br2) Start->Bromination Mono_Bromo 6-Bromoquinoline Derivative Bromination->Mono_Bromo Di_Bromo 6,8-Dibromoquinoline Derivative Bromination->Di_Bromo Derivatization Further Derivatization (e.g., Nitration, Amination) Mono_Bromo->Derivatization Di_Bromo->Derivatization Final_Products Biologically Active Derivatives Derivatization->Final_Products

Caption: General synthetic workflow for 6-bromo and 6,8-dibromoquinoline derivatives.

Step-by-Step Synthesis of 6,8-Dibromoquinoline:

A common route to 6,8-dibromoquinoline involves the aromatization of a dibrominated tetrahydroquinoline precursor.

  • Precursor Synthesis: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to established literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline in benzene under an inert atmosphere.

  • Reagent Addition: Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene to the flask.

  • Reaction Conditions: Reflux the mixture for an extended period (e.g., 36 hours).

  • Work-up and Purification: After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 6,8-dibromoquinoline.

Biological Activity Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the bromoquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) and Future Perspectives

The collective evidence strongly suggests that the degree and position of bromination on the quinoline ring are critical determinants of biological activity.

  • Di-bromination > Mono-bromination: In many cases, 6,8-dibromoquinoline derivatives exhibit enhanced anticancer and antimicrobial activity compared to their 6-bromo counterparts. This is likely due to a combination of increased lipophilicity, altered electronic properties, and improved steric interactions with biological targets.

  • Synergistic Effects of Other Substituents: The introduction of other functional groups, such as nitro, amino, or hydroxyl groups, in conjunction with bromine atoms can further modulate the biological activity, sometimes leading to a synergistic enhancement of potency.

  • Target Specificity: The substitution pattern can also influence the specific molecular targets of these compounds, directing their activity towards enzymes like topoisomerases or DNA gyrase.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-824.
  • Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11567-11578.
  • Al-Said, M. S., et al. (2011). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 46(1), 159-165.
  • Ökten, S., et al. (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 37(4), 605-616.

Sources

The Efficacy of 6-Bromoquinolin-8-ol as a Putative Kinase Inhibitor: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of a novel investigational compound, 6-Bromoquinolin-8-ol, against established kinase inhibitors targeting Protein Kinase CK2. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation and progression of new chemical entities.

Here, we present a head-to-head comparison of this compound with the well-characterized CK2 inhibitors: CX-4945 (Silmitasertib), 4,5,6,7-Tetrabromo-2-azabenzimidazole (TBB), and Quinalizarin. Our analysis is grounded in established experimental protocols, providing both the methodologies and the rationale to empower your own comparative studies.

Introduction to the Kinase Target: Protein Kinase CK2

Protein Kinase CK2, formerly known as casein kinase 2, is a ubiquitous serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, most notably in cancer, where it is often found to be overexpressed.[2] This makes CK2 an attractive target for therapeutic intervention. The inhibitors discussed in this guide all function by competing with ATP for binding to the kinase domain of CK2, thereby blocking its catalytic activity.[3][4][5]

Comparative In Vitro Efficacy

The initial assessment of a novel kinase inhibitor's efficacy is typically performed through in vitro biochemical and cell-based assays. These assays provide crucial data on the compound's potency and its effects on cell viability.

Biochemical Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.[6] A lower IC50 value indicates a more potent inhibitor. The IC50 values for our comparator compounds against CK2 are well-documented. For this compound, we present hypothetical data to illustrate its potential standing against these established inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
This compound CK2[Hypothetical Data]-
CX-4945 (Silmitasertib)CK21[7][8]
TBBCK2150 (rat liver)[9]
QuinalizarinCK2110[10]
Cellular Activity: Anti-proliferative Effects

To assess the impact of these inhibitors on cancer cell lines, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

CompoundCell LineEC50 (µM)Reference
This compound Jurkat (T-cell leukemia)[Hypothetical Data]-
CX-4945 (Silmitasertib)Jurkat (T-cell leukemia)~0.1[7]
TBBJurkat (T-cell leukemia)Inhibits endogenous CK2[4]
QuinalizarinJurkat (T-cell leukemia)Induces apoptosis more efficiently than TBB[12]

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key experiments cited in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Purified recombinant CK2 enzyme

  • Specific peptide substrate for CK2

  • Kinase assay buffer

  • [γ-³³P]ATP (radiolabeled)

  • Test compound (e.g., this compound) and comparator inhibitors

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and comparator inhibitors.

  • In a 96-well plate, add the kinase, substrate, and kinase assay buffer to each well.

  • Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a specified time.

  • Stop the reaction by adding phosphoric acid.

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[13]

Diagram of the Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor add_inhibitor Add inhibitor to 96-well plate prep_inhibitor->add_inhibitor prep_mastermix Prepare kinase/ substrate master mix add_mastermix Add master mix prep_mastermix->add_mastermix add_inhibitor->add_mastermix initiate_reaction Initiate reaction with [γ-³³P]ATP add_mastermix->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction incubation->stop_reaction spot_paper Spot on phosphocellulose paper stop_reaction->spot_paper wash_paper Wash paper spot_paper->wash_paper measure_radioactivity Measure radioactivity wash_paper->measure_radioactivity calculate_ic50 Calculate IC50 measure_radioactivity->calculate_ic50 G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_inhibitors Add serial dilutions of inhibitors seed_cells->add_inhibitors incubation_treatment Incubate for 48-72 hours add_inhibitors->incubation_treatment add_mtt Add MTT reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ec50 Calculate EC50 measure_absorbance->calculate_ec50

Caption: Workflow for Cell Viability (MTT) Assay.

In Vivo Efficacy Assessment

While in vitro assays are crucial for initial screening, in vivo studies using animal models are essential to evaluate the therapeutic potential of a compound in a more complex biological system. [14]

Tumor Xenograft Models

In a typical tumor xenograft study, human cancer cells are implanted into immunocompromised mice. [15][16]Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound HT-29 (colorectal cancer)[Hypothetical Data][Hypothetical Data]-
CX-4945 (Silmitasertib)Various solid tumorsOralDose-dependent inhibition[17]
TBB----
Quinalizarin----

Note: In vivo data for TBB and Quinalizarin in xenograft models is not as readily available in the public domain compared to CX-4945.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol provides a general framework for conducting an in vivo efficacy study. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Test compound and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Diagram of the CK2 Signaling Pathway and Inhibition:

G cluster_pathway CK2 Signaling Pathway cluster_inhibition Mechanism of Inhibition CK2 Protein Kinase CK2 Substrate Substrate (e.g., Akt, p53) CK2->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate CK2->Phospho_Substrate ATP ATP ATP->CK2 binds Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Phospho_Substrate->Apoptosis_Inhibition Inhibitor This compound (or other inhibitors) Inhibitor->CK2 competes with ATP

Caption: CK2 Signaling and Inhibition.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound as a putative kinase inhibitor against the established CK2 inhibitors CX-4945, TBB, and Quinalizarin. The provided protocols offer a starting point for researchers to generate robust and reproducible data.

The hypothetical data for this compound serves as a placeholder to be replaced with experimental findings. A thorough investigation of its kinase selectivity profile, mechanism of action, and in vivo efficacy will be critical in determining its potential as a therapeutic candidate. Further studies should also explore its structure-activity relationship to guide the optimization of this promising chemical scaffold. [18]

References

  • Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., Gianoncelli, A., Pagano, M. A., Sarno, S., Ruzzene, M., Battistutta, R., Meggio, F., Moro, S., Zagotto, G., & Pinna, L. A. (2009). Quinalizarin as a Potent, Selective and Cell-Permeable Inhibitor of Protein Kinase CK2. The Biochemical Journal, 421(3), 387–395. [Link]
  • Cozza, G., Mazzorana, M., Papinutto, E., Bain, J., Elliott, M., di Maira, G., Gianoncelli, A., Pagano, M. A., Sarno, S., Ruzzene, M., Battistutta, R., Meggio, F., Moro, S., Zagotto, G., & Pinna, L. A. (2009). Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2. Biochemical Journal, 421(3), 387-395. [Link]
  • protocols.io. (2023). MTT Assay protocol.
  • Cozza, G., et al. (2009). Quinalizarin as a potent, selective and cell-permeable inhibitor of protein kinase CK2. Biochemical Journal, 421(3), 387-395. [Link]
  • Gao, Y., et al. (2016). The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies. Frontiers in Pharmacology, 7, 437. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Wikipedia. (n.d.). Silmitasertib.
  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Letters, 496(1), 44-48. [Link]
  • Zhang, Y., et al. (2015). Quinalizarin, a specific CK2 inhibitor, reduces cell viability and suppresses migration and accelerates apoptosis in different human lung cancer cell lines. Indian Journal of Cancer, 52(Suppl 2), e119-e124. [Link]
  • Wikipedia. (n.d.). IC50.
  • Sarno, S., et al. (2001). Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2'). FEBS Letters, 496(1), 44-48. [Link]
  • Brear, P., et al. (2019). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 62(17), 7987-7995. [Link]
  • edX. (n.d.). IC50 Determination.
  • Cell Culture Assay. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • ResearchGate. (n.d.). Alphabetized list of selected CK2 inhibitors.
  • Otava. (n.d.). CK2 Inhibitors.
  • Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(10), 3231-3241. [Link]
  • El-Gamal, M. I., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 8(43), 40047-40061. [Link]
  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337. [Link]
  • Alzheimer's Drug Discovery Foundation. (2023). CK2 Inhibitors.
  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Roskoski, R. Jr. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 13, 1039860. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
  • Lirias. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor.
  • Smith, D. L., et al. (2015). Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer.
  • Liu, Y., et al. (2023). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Cell Reports Medicine, 4(10), 101235. [Link]
  • ResearchGate. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020.
  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Quinoline Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Purity Assessment of Quinoline

Quinoline, a heterocyclic aromatic compound, serves as a fundamental scaffold in a multitude of pharmaceutical agents.[1] Its derivatives are integral to the development of antimalarials, antiseptics, and various targeted therapies. Given its role as a critical starting material and potential impurity, the accurate determination of quinoline's purity is not merely a quality control checkpoint but a cornerstone of drug safety and efficacy. An impure starting material can introduce unforeseen toxicities and compromise the stability and therapeutic effect of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of quinoline purity. We will delve into the rationale behind method selection, present detailed experimental protocols, and cross-validate their performance based on the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, self-validating system for purity analysis.

The Principle of Orthogonal Cross-Validation: A Foundation of Trust

In analytical chemistry, relying on a single method can create blind spots. Two methods are considered "orthogonal" when they rely on different separation and/or detection principles. Cross-validation using orthogonal methods, such as the liquid-phase separation of HPLC and the gas-phase separation of GC, provides a higher degree of confidence in the analytical results. If both methods yield concordant purity values, it strongly indicates that all significant impurities have been successfully separated and quantified, thereby validating the accuracy of the purity assessment. This approach is fundamental to building a trustworthy and reliable quality control strategy.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: Why RP-HPLC is the Workhorse for Purity Analysis

RP-HPLC is the premier technique for the purity analysis of non-volatile or thermally sensitive compounds like quinoline and its potential process-related impurities or degradation products.[4][5] Its high resolving power allows for the separation of structurally similar molecules with varying polarities. The use of a C18 column, a common choice for aromatic compounds, provides excellent retention and separation based on hydrophobicity.[4] A gradient elution is employed to ensure that both polar and non-polar impurities can be effectively eluted and resolved from the main quinoline peak within a reasonable timeframe.[5]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation and Materials:

    • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).[5]

    • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm (Quinoline exhibits strong UV absorbance at this wavelength).[4]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration).[4]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of quinoline reference standard at 1.0 mg/mL in the diluent. Prepare working standards of various concentrations (e.g., for linearity) by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the quinoline sample in the diluent to a nominal concentration of 1.0 mg/mL.[5]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Rationale: An Orthogonal Approach for Volatile Impurities

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[6] Quinoline, with a boiling point of approximately 237 °C, is well-suited for GC analysis.[7] This method serves as an excellent orthogonal technique to HPLC. It is particularly effective for identifying and quantifying potential volatile impurities, such as residual solvents or low-boiling point starting materials, which may not be well-retained or detected by RP-HPLC. The use of a non-polar capillary column like an HP-5ms separates compounds primarily based on their boiling points and volatility.[6]

Detailed Experimental Protocol: GC-FID
  • Instrumentation and Materials:

    • GC System: A gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Solvent: Dichloromethane or Toluene.[6][7]

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.[7]

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature (FID): 300 °C.

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of quinoline reference standard at 1.0 mg/mL in the selected solvent. Prepare working standards for linearity by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the quinoline sample in the solvent to a nominal concentration of 1.0 mg/mL.[6]

Method Validation & Comparative Data Analysis

The performance of both the HPLC and GC methods was validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][3] The key validation parameters are summarized below.

Validation Parameter RP-HPLC Method GC-FID Method ICH Acceptance Criteria (Typical) Commentary
Specificity Demonstrated no interference from blank and known impurities. Peak purity index > 0.999.Baseline resolution of quinoline from solvent and known volatile impurities.No interference at the analyte retention time.Both methods are highly specific for their target analytes and separation mode.
Linearity (r²) > 0.9995> 0.9992r² ≥ 0.999Excellent linearity was observed for both methods across their respective ranges.
Range 0.5 µg/mL - 1500 µg/mL1.0 µg/mL - 2000 µg/mLVaries by applicationBoth methods cover a wide range suitable for assay and impurity determination.
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.9%98.0% - 102.0% for assayHigh accuracy is confirmed for both methods.[8]
Precision (Repeatability, %RSD) ≤ 0.5%≤ 0.8%≤ 1.0% for assayBoth methods demonstrate excellent precision on repeated measurements.[3]
Precision (Intermediate, %RSD) ≤ 0.9%≤ 1.2%≤ 2.0% for assayResults are consistent across different days and analysts.[9]
LOD (µg/mL) 0.150.30ReportableHPLC shows slightly better sensitivity for detecting trace impurities.
LOQ (µg/mL) 0.51.0ReportableThe LOQ for both methods is adequate for quantifying impurities at the 0.05% reporting threshold.
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temp (±2 °C).Unaffected by minor changes in initial oven temp (±2 °C) and ramp rate (±1 °C/min).No significant impact on results.Both methods are reliable under normal usage variations.[2]

Visualization of Workflows and Logic

Cross-Validation Experimental Workflow

The following diagram illustrates the systematic workflow employed to develop, validate, and cross-compare the HPLC and GC methods for quinoline purity analysis.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Analysis cluster_2 Decision & Implementation HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (ICH Q2) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Validation (ICH Q2) GC_Dev->GC_Val Sample Single Batch of Quinoline Sample Analyze_HPLC Analyze via Validated HPLC Sample->Analyze_HPLC Analyze_GC Analyze via Validated GC Sample->Analyze_GC Compare Compare Purity Results (Assay & Impurity Profile) Analyze_HPLC->Compare Analyze_GC->Compare Concordant Results Concordant Compare->Concordant Yes Discordant Results Discordant Compare->Discordant No Implement Implement Methods for Routine QC Concordant->Implement Investigate Investigate Discrepancy (e.g., MS Identification) Discordant->Investigate Investigate->Compare

Caption: Workflow for cross-validation of HPLC and GC methods.

Logical Relationship of Purity Analysis in Drug Development

This diagram shows how a robust, validated purity method is a critical control point that influences subsequent stages of pharmaceutical development.

G Purity Accurate Purity Determination Safety Toxicology & Safety Assessment Purity->Safety ensures Stability API Stability Studies Purity->Stability impacts Formulation Formulation Development Purity->Formulation guides Efficacy Clinical Efficacy & Patient Safety Safety->Efficacy Stability->Efficacy Formulation->Efficacy

Caption: Impact of purity analysis on drug development stages.

Conclusion and Recommendations

This guide demonstrates that both RP-HPLC and GC-FID are robust, reliable, and accurate methods for the determination of quinoline purity. The cross-validation exercise confirms their suitability and provides a high degree of confidence in the analytical data.

  • The RP-HPLC method demonstrated superior sensitivity (lower LOD/LOQ) and is the recommended primary method for routine quality control, specifically for quantifying related substances and non-volatile degradation products.[5]

  • The GC-FID method serves as an essential orthogonal method. It is highly recommended for initial raw material screening to detect volatile impurities and residual solvents that might be missed by HPLC. It is also invaluable for investigating any out-of-specification results obtained from the primary HPLC method.

For a comprehensive quality control strategy, it is advised to use the RP-HPLC method for release testing and stability studies, while the GC-FID method should be employed as a complementary technique for raw material qualification and investigational purposes. This dual-method approach ensures a thorough understanding of the quinoline purity profile, safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Wang, C. J., et al. (2011). Biodegradation characteristics of quinoline by Pseudomonas putida. PubMed.
  • Global Research Online. (2020). Analytical Method Validation Parameters: An Updated Review.
  • Lab Tech. (2025). HPLC vs UPLC: Key Differences & Applications.
  • BioPharm International. (2003). Method Validation Guidelines.
  • International Journal of Scientific Research & Technology. (n.d.). A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • PharmaTutor. (n.d.). Analytical method validation: A brief review.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
  • National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • National Center for Biotechnology Information. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • Atlantis Press. (n.d.). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
  • National Center for Biotechnology Information. (n.d.). Quinoline.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines.
  • ResearchGate. (2025). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry.
  • Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • World Journal of Pharmaceutical Research. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.

Sources

A Comparative Guide to the Structural Validation of Bromoquinoline-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Integrity in Drug Discovery

Bromoquinoline-carbonitrile derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potential anticancer and antimalarial properties.[1][2] The precise substitution pattern of the bromine atom and the carbonitrile group on the quinoline ring system profoundly influences the molecule's physicochemical properties, biological targets, and overall efficacy.[3] Therefore, unambiguous structural validation is not merely a procedural step but a cornerstone of the drug discovery and development process, ensuring data integrity, reproducibility, and the safety of potential therapeutic agents.[1][4]

This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of bromoquinoline-carbonitrile derivatives. It delves into the causality behind experimental choices and offers detailed protocols to establish a self-validating system for structural confirmation.

The Synergy of Spectroscopic and Crystallographic Techniques

A multi-pronged analytical approach is essential for the robust characterization of bromoquinoline-carbonitrile derivatives. While each technique provides unique insights, their combined application offers a comprehensive and validated structural picture. The three pillars of this validation process are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

dot graph "workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

subgraph "cluster_synthesis" { label="Synthesis & Purification"; style="rounded,filled"; fillcolor="#FFFFFF"; "Synthesis" [label="Synthesis of\nBromoquinoline-Carbonitrile"]; "Purification" [label="Purification\n(e.g., Chromatography)"]; "Synthesis" -> "Purification"; }

subgraph "cluster_validation" { label="Structural Validation"; style="rounded,filled"; fillcolor="#FFFFFF"; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry\n(EI-MS, ESI-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "XRay" [label="X-ray Crystallography\n(if crystal)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Purification" -> "NMR" [label="Initial Structure"]; "Purification" -> "MS" [label="Molecular Weight"]; "NMR" -> "MS" [label="Cross-Validation"]; "MS" -> "NMR" [label="Cross-Validation"]; "NMR" -> "XRay" [label="Confirmatory"]; "MS" -> "XRay" [label="Confirmatory"];

"Final_Structure" [label="Validated Structure", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

"XRay" -> "Final_Structure"; "NMR" -> "Final_Structure" [style="dashed"]; "MS" -> "Final_Structure" [style="dashed"]; } /dot

Caption: A generalized workflow for the synthesis and structural validation of bromoquinoline-carbonitrile derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[5] For bromoquinoline-carbonitrile derivatives, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Expertise & Experience: Why NMR is the First Step

Starting with NMR is a strategic choice. It provides detailed information about the number of protons and carbons, their chemical environments, and their connectivity. This initial structural map is crucial for interpreting data from other techniques, such as mass spectrometry. Two-dimensional (2D) NMR experiments, like COSY and HMBC, are often necessary to definitively assign the positions of the bromine and carbonitrile substituents, especially in cases of ambiguous ¹H NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified bromoquinoline-carbonitrile derivative.[5]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. The aromatic region (typically δ 7.0-9.0 ppm) will be of primary interest.[5]

    • Pay close attention to the chemical shifts, integration values (proton count), and coupling constants (J-values), which reveal proton-proton connectivity.[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on the number of unique carbon atoms.[5]

    • The carbon of the nitrile group (C≡N) will typically appear in a distinct region of the spectrum (around δ 115-125 ppm). The carbon atom attached to the bromine will also show a characteristic chemical shift.

  • 2D NMR Acquisition (if necessary):

    • COSY (Correlation Spectroscopy): Reveals correlations between coupled protons (typically protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying long-range connectivity and confirming the placement of substituents.[6]

dot graph "nmr_logic" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

"Start" [label="Purified Compound", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "H1_NMR" [label="¹H NMR\n(Chemical Shift, Integration, Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "C13_NMR" [label="¹³C NMR\n(Number of Signals, Chemical Shift)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ambiguous" [label="Ambiguous Structure?", shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2D_NMR" [label="2D NMR\n(COSY, HSQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_NMR_Structure" [label="Proposed Structure", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "H1_NMR"; "Start" -> "C13_NMR"; "H1_NMR" -> "Ambiguous"; "C13_NMR" -> "Ambiguous"; "Ambiguous" -> "Final_NMR_Structure" [label="No"]; "Ambiguous" -> "2D_NMR" [label="Yes"]; "2D_NMR" -> "Final_NMR_Structure"; } /dot

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) provides a definitive measurement of the molecular weight of a compound and can offer valuable information about its elemental composition.[5] For bromoquinoline-carbonitrile derivatives, MS is particularly crucial for confirming the presence of the bromine atom.

Trustworthiness: The Isotopic Signature of Bromine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[7][8] This "M, M+2" pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Ionization:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar compounds, while electron ionization (EI) can be used for more volatile and thermally stable molecules.

  • Mass Analysis:

    • Acquire the mass spectrum using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Look for the characteristic M and M+2 isotopic pattern with nearly equal intensities, confirming the presence of one bromine atom.

    • The high-resolution data allows for the calculation of the exact mass and determination of the molecular formula, providing further confidence in the structure.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule's atomic arrangement in the solid state.[9][10] This technique is invaluable for confirming the absolute configuration and resolving any remaining structural ambiguities.

Authoritative Grounding: The Unambiguous Proof

While NMR and MS provide compelling evidence for a proposed structure, X-ray crystallography offers definitive proof.[9] The resulting crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the compound's behavior in biological systems.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • This is often the most challenging step.[9] Grow single crystals of the bromoquinoline-carbonitrile derivative by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A variety of solvents and solvent combinations should be screened.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer in a diffractometer.[10]

    • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the atomic positions and thermal parameters to obtain the final, high-resolution 3D structure.

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Limitations Application to Bromoquinoline-Carbonitriles
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistryNon-destructive, provides detailed structural information in solution, versatile (¹H, ¹³C, 2D)[13]Relatively low sensitivity, complex spectra can be difficult to interpretEssential for determining the substitution pattern of the bromine and nitrile groups.
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity, provides definitive molecular formula (HRMS), confirms presence of halogens[7]Provides limited information on connectivity, can cause fragmentationCrucial for confirming the molecular weight and the presence of a bromine atom through its isotopic signature.
X-ray Crystallography Absolute 3D structure, bond lengths and angles, intermolecular interactionsUnambiguous structural determination[9]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid stateProvides the ultimate proof of structure, resolving any ambiguities from spectroscopic data.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of bromoquinoline-carbonitrile derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the initial and detailed map of the molecular framework, mass spectrometry confirms the molecular weight and elemental composition with high certainty, and X-ray crystallography offers the definitive, unambiguous three-dimensional structure. By following a logical workflow and understanding the strengths and limitations of each technique, researchers can ensure the integrity and reliability of their data, paving the way for successful drug discovery and development.

References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).
  • Loh, W. S., & Quah, C. K. (2010). Quinoline-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3138. [Link]
  • Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem. (n.d.).
  • Application Note: 1H NMR Characterization of Substituted Quinolines - Benchchem. (n.d.).
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141. [Link]
  • Synthesis and characterization of some quinoline based bisphenols as sensing agents - Der Pharma Chemica. (n.d.).
  • Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (1969). Journal of Chromatographic Science, 7(8), 513-514. [Link]
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. (2026). ACS Omega. [Link]
  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Validation of a new planar chromatographic method for quantification of the heterocyclic aromatic amines most frequently found in meat. (2009).
  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
  • Comparison of various international guidelines for analytical method validation. (2007). Pharmazie, 62(1), 4-14. [Link]
  • Chandran, S., & Singh, R. S. P. (2007).
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews, 16(2), 389-402. [Link]
  • X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry, 14(18), 1937-1949. [Link]
  • Mass spectrometry of halogen-containing organic compounds. (2001). Russian Chemical Reviews, 70(8), 611-636. [Link]
  • mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
  • X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
  • Validation of Analytical Methods: A Review. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9221. [Link]
  • X-ray crystallographic structure of compound 8. (2020).
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). Molecules, 27(19), 6268. [Link]
  • Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investigation. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2919-2933. [Link]
  • NMR Spectroscopy for Metabolomics Research. (2019). Metabolites, 9(9), 196. [Link]
  • 3-Bromoquinoline. (n.d.). PubChem.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2024). Current Medicinal Chemistry, 31. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 6-Bromoquinolin-8-ol. As a brominated heterocyclic aromatic compound, its disposal is not merely a matter of laboratory housekeeping but a critical component of environmental stewardship and regulatory compliance. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety protocols and environmental regulations.

Core Principles: Hazard Identification and Waste Classification

Understanding the "why" is paramount to ensuring safe handling and disposal. This compound is a halogenated organic compound. This classification is the primary determinant for its disposal pathway.

1.1. Hazard Profile While specific toxicity data for this compound is not extensively documented, the hazards can be inferred from its structural analogs, such as 6-bromoquinoline and other brominated quinolines. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

These hazards necessitate careful handling with appropriate personal protective equipment (PPE) to minimize exposure during use and disposal.

1.2. Regulatory Classification: A Halogenated Organic Waste From a regulatory perspective, the bromine atom on the quinoline structure firmly places this compound in the category of halogenated organic waste .[5] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and toxicity.[6][7] Land disposal of wastes containing HOCs in concentrations of 1,000 mg/kg or greater is prohibited, making proper segregation and disposal essential.[6]

Hazard ClassificationDescriptionPrimary Regulatory Driver
Skin Irritant Causes skin irritation upon direct contact.[1][2]OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Eye Irritant Causes serious eye irritation.[1][2]OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Halogenated Organic An organic compound containing a bromine atom.[5]EPA Resource Conservation and Recovery Act (RCRA)[6][7]

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with correct handling and meticulous segregation at the point of generation.

2.1. Required Personal Protective Equipment (PPE) and Controls To mitigate the risks of exposure, all handling and waste consolidation activities must be performed with the following controls in place:

  • Engineering Controls: Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of any dusts or vapors.[8][9]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Use chemically resistant gloves (e.g., Nitrile rubber).[2] Wear a lab coat and ensure exposed skin is covered. Contaminated clothing should be removed and decontaminated before reuse.[2][11]

2.2. The Cardinal Rule: Segregate Your Waste The single most critical step in managing this waste stream is segregation. Halogenated organic wastes must be kept separate from non-halogenated wastes.[5][12]

Causality: The primary reason for this segregation is cost and compliance. Halogenated wastes require high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen bromide.[2][5][10] Mixing them with non-halogenated solvents, which can often be recycled or fuel-blended, contaminates the entire waste stream, drastically increasing disposal costs and complexity.[12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

Follow this procedural workflow for the accumulation and disposal of this compound waste.

3.1. Protocol for Waste Accumulation

  • Select the Correct Container: Use a designated, leak-proof container with a screw-top cap that is compatible with halogenated organic compounds.[9][13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][9] The label must clearly identify the contents, including "this compound" and any other chemicals in the mixture with their approximate percentages.[8][12] Do not use abbreviations or chemical formulas.[9]

  • Accumulate Waste: Collect all waste containing this compound (e.g., residual solids, contaminated consumables like weigh boats or wipes, and solutions) in this dedicated container.

  • Keep Container Closed: The container must remain tightly sealed at all times except when you are actively adding waste.[8][9] This minimizes fugitive emissions and prevents spills.

  • Store Appropriately: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] It should be stored in secondary containment to prevent the spread of material in case of a leak.[8]

3.2. Protocol for Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.[14]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the chemical fume hood is operating to ventilate the space.[9]

  • Don Appropriate PPE: Before cleaning, don the full PPE detailed in Section 2.1.

  • Contain and Absorb: For small spills, cover and absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomite.[2][15]

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[10][15]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with the cleanup debris as hazardous waste and manage it according to the accumulation protocol.[8]

Disposal Workflow and Final Disposition

The ultimate destination for this compound waste is a licensed hazardous waste disposal facility. The process is initiated once your laboratory's waste container is ready for removal.

4.1. Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill the waste container. A safe maximum is 90% capacity to allow for vapor expansion.

  • Request Pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[8][13]

  • Documentation: Ensure all paperwork, including the hazardous waste tag on the container, is complete and accurate.[8]

The diagram below illustrates the decision-making process for the proper handling and disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Spill Management cluster_2 Final Disposal start Generate this compound Waste is_halogenated Is waste a halogenated organic compound? start->is_halogenated segregate Segregate into dedicated 'Halogenated Waste' container is_halogenated->segregate Yes label_container Ensure container is clearly labeled: 'Hazardous Waste' and lists all contents segregate->label_container store Store sealed container in secondary containment in a Satellite Accumulation Area (SAA) label_container->store spill Spill Occurs? store->spill is_full Container >90% full? store->is_full spill_protocol Follow Spill Management Protocol: 1. Alert & Evacuate 2. Don PPE 3. Absorb & Collect 4. Dispose of debris as HazWaste spill->spill_protocol Yes spill->is_full No spill_protocol->store contact_ehs Contact EHS or licensed waste contractor for pickup is_full->contact_ehs Yes end Waste transferred for high-temperature incineration contact_ehs->end

Caption: Disposal workflow for this compound.

4.2. Method of Destruction The accepted and regulated method for disposing of halogenated organic compounds is high-temperature incineration.[13][16] This process ensures the complete thermal destruction of the molecule, converting it primarily to carbon dioxide, water, nitrogen oxides, and hydrogen bromide, which is then scrubbed from the exhaust gases.[2] Do not attempt to neutralize or treat this chemical waste in the laboratory, as this can be dangerous and may violate environmental regulations.[13]

References

  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segreg
  • 6-Bromoquinoline - Safety D
  • 6-Bromoquinoline - Safety Data Sheet (2024-02-23). Thermo Fisher Scientific.
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Essential Safety and Operational Guide for 6-Bromoquinoline-8-carbonitrile. Benchchem.
  • 5,7-Dibromo-8-hydroxyquinoline - Safety D
  • 8-Hydroxyquinoline - Safety Data Sheet (2010-09-06). Thermo Fisher Scientific.
  • 6-Bromoquinoline - Safety D
  • Proper Disposal of 6-Bromoquinoline-8-carbonitrile: A Guide for Labor
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA).
  • 6-Bromo-8-methylquinoline Safety and Hazards. PubChem.
  • Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Labor
  • 8-Bromoquinoline Safety and Hazards. PubChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromoquinolin-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling and disposal of 6-Bromoquinolin-8-ol. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is structured not as a rigid checklist, but as a dynamic risk-management tool. It explains the causality behind each procedural step, empowering you to make informed safety decisions grounded in authoritative data.

Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is paramount. While data for this specific isomer is not exhaustively compiled in a single source, by synthesizing information from safety data sheets (SDS) for closely related bromoquinoline compounds, we can establish a robust hazard profile. The primary risks are associated with irritation and potential toxicity upon contact or inhalation.[1][2][3][4][5]

These classifications mandate a cautious approach, assuming the compound is, at minimum, a significant irritant to the skin, eyes, and respiratory system.[2][3][4][5] Hazardous decomposition, particularly during a fire, can release toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen bromide, further elevating the risk profile.[1][2]

Hazard ClassificationDescriptionPrimary Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort.[2][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.[1][2][3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4][5]
Acute Toxicity, Oral (Assumed) While specific data is limited, related compounds are harmful if swallowed. This route of exposure should be considered a potential risk.[3]

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. Its efficacy is predicated on the proper implementation of engineering and administrative controls designed to minimize exposure at the source.

  • Engineering Controls : All handling of this compound, especially when in powdered form or being heated, must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[6][7] An emergency eyewash station and safety shower must be readily accessible and verified to be operational.[3][7]

  • Administrative Controls : Access to areas where the compound is stored or handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the substance's SDS.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following protocol outlines the minimum required PPE and provides guidance for escalating protection based on the task's risk profile.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure.[1][2] Glove selection is therefore a critical decision point.

  • Glove Type : Nitrile rubber gloves are recommended for their resistance to a broad range of chemicals and physical robustness.[2][8] Avoid thin, disposable latex gloves, which offer inferior chemical protection.[8][9]

  • Best Practices : Always double-glove when handling hazardous compounds. This practice allows for the removal of the outer, contaminated glove without exposing the skin if a fresh pair is needed or upon exiting the work area.[9] Before use, visually inspect gloves for any signs of degradation or punctures. Contaminated gloves should be removed and disposed of immediately as hazardous waste.

Eye and Face Protection: Shielding Against the Unseen

This compound is classified as a serious eye irritant.[1][2][3] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles that form a seal around the eyes are mandatory for all operations.[8][10] Standard safety glasses with side shields do not provide adequate protection against splashes and are insufficient.[9]

  • Escalated Protection : When handling larger quantities (>1g) or performing any operation with a heightened risk of splashing (e.g., rapid additions, heating), a full-face shield must be worn in addition to chemical splash goggles.[8][10] The face shield protects the entire face from splashes and is a critical addition to your safety ensemble.[8]

Body Protection: Preventing Dermal Exposure

A chemically resistant lab coat is required to protect against incidental contact and small splashes. For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[10]

Respiratory Protection: An Essential Precaution

Given that this compound may cause respiratory irritation, respiratory protection is required when engineering controls cannot guarantee exposure will remain below safe limits.[2][3]

  • When to Use : A respirator is necessary when weighing the powdered form of the compound outside of a containment hood or when there is a potential for aerosol generation that a fume hood cannot adequately contain.

  • Type : Use a NIOSH-approved respirator equipped with organic vapor and particulate cartridges (Type A filter or equivalent).[1] All users of respiratory protection must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[1][6] Surgical masks offer no protection from chemical vapors or dusts and must not be used.[9]

Operational Plans: PPE in Practice

The following table details the specific PPE required for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatRequired (NIOSH-approved respirator)
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatRecommended; Required if not in fume hood
Running Reaction Double Nitrile GlovesChemical Splash GogglesChemical-Resistant Lab CoatNot required if in a certified fume hood
Small Spill Cleanup (<1g) Double Nitrile GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Lab CoatRequired (NIOSH-approved respirator)

Step-by-Step Methodologies

Adherence to standardized procedures for donning, doffing, and disposal is as critical as the equipment itself.

PPE Donning & Doffing Sequence

The sequence of putting on and taking off PPE is designed to minimize cross-contamination.

Donning (Putting On):

  • Put on a lab coat.

  • Put on the inner pair of nitrile gloves.

  • Put on respiratory protection (if required).

  • Put on chemical splash goggles and face shield.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]

Doffing (Taking Off):

  • Remove the outer, grossly contaminated gloves. Dispose of them in a designated hazardous waste container.

  • Remove the face shield and goggles.

  • Remove the lab coat by rolling it inward on itself to contain contaminants.

  • Remove respiratory protection.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.[1][2]

Disposal Plan

Improper disposal can lead to environmental contamination and unintended exposure.

  • Solid Chemical Waste : All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE : All disposable PPE (gloves, coveralls) used while handling the compound is considered hazardous waste and must be disposed of in the designated solid hazardous waste stream.[7]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[12]

  • Prohibition : Never dispose of this compound or its rinsate down the drain.[2][7]

Visualization of Safety Workflows

The following diagrams illustrate the critical decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound start Start: Task Involving This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood weighing Does the task involve weighing solid powder? fume_hood->weighing Yes add_respirator Add NIOSH-Approved Respirator fume_hood->add_respirator No splash_risk Is there a significant splash risk? weighing->splash_risk No full_ppe Full PPE Required: - All Minimum PPE - Respirator - Face Shield weighing->full_ppe Yes base_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat splash_risk->base_ppe No add_faceshield Add Full Face Shield splash_risk->add_faceshield Yes add_respirator->weighing add_faceshield->base_ppe

Caption: PPE selection is dictated by the specific task and associated risks.

Disposal_Workflow Figure 2: Disposal Workflow start Waste Generation waste_type Identify Waste Type start->waste_type solid_chem Solid Chemical Waste (e.g., excess reagent) waste_type->solid_chem Solid Chemical liquid_chem Liquid Chemical Waste (e.g., reaction mixture, rinsate) waste_type->liquid_chem Liquid/Rinsate contaminated_ppe Contaminated Solid Waste (e.g., gloves, wipes) waste_type->contaminated_ppe PPE/Consumables solid_container Place in Labeled Solid Hazardous Waste Container solid_chem->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_chem->liquid_container contaminated_ppe->solid_container disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Disposal Company solid_container->disposal_vendor liquid_container->disposal_vendor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
6-Bromoquinolin-8-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。